An In-depth Technical Guide to the Physicochemical Properties of 3-benzyl-5-aminopyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction The 5-aminopyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminopyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These molecules serve as versatile building blocks for the synthesis of fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines, which are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on a specific, yet important derivative, 3-benzyl-5-aminopyrazole-4-carbonitrile , providing a detailed examination of its physicochemical properties. Understanding these core characteristics is paramount for its effective utilization in drug design, synthesis, and formulation development.
This document provides a consolidated overview of the synthesis, spectral characteristics, and other key physical properties of 3-benzyl-5-aminopyrazole-4-carbonitrile. It is designed to be a practical resource for researchers, offering both established data and detailed experimental protocols for its characterization.
Molecular and Physicochemical Overview
3-benzyl-5-aminopyrazole-4-carbonitrile (C₁₁H₁₀N₄) is a crystalline solid with a molecular weight of 198.23 g/mol . Its structure, featuring a central pyrazole ring substituted with a benzyl group at the C3 position, an amino group at C5, and a nitrile group at C4, provides a unique combination of hydrogen bond donors and acceptors, as well as aromatic and lipophilic regions. These features are critical for its interaction with biological targets and influence its solubility and permeability.
Note: While a specific melting point for the 3-benzyl derivative is not publicly available, related compounds such as 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile melt in the range of 200-202 °C.[4]
Synthesis and Purification
The synthesis of 3-benzyl-5-aminopyrazole-4-carbonitrile is most prominently cited in the Journal of Heterocyclic Chemistry, 27, p. 647 (1990).[3] While the full text of this specific article is not widely accessible, the synthesis can be reliably predicted based on well-established methods for analogous 5-aminopyrazole-4-carbonitriles. The most common and versatile route involves the condensation of a β-ketonitrile with hydrazine hydrate.[4][5]
Predicted Synthesis Pathway
The synthesis logically proceeds via a two-step process starting from commercially available materials.
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3): A Core Scaffold for Orthogonal Kinase Substrate Engineering
Executive Summary 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) is a highly specialized pyrazole intermediate with a molecular weight of 198.22 g/mol [1]. While it serves as a fundamental building block in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) is a highly specialized pyrazole intermediate with a molecular weight of 198.22 g/mol [1]. While it serves as a fundamental building block in heterocyclic chemistry, its most profound application lies in the realm of chemical genetics. Specifically, this compound is the critical precursor for synthesizing 3-benzyl-pyrazolopyrimidine triphosphate (3-benzyl-PPTP) [2]. Pioneered by the Shokat Lab, 3-benzyl-PPTP acts as an orthogonal ATP analogue used to trace direct kinase-substrate relationships via the "bump-and-hole" methodology[3][4]. This whitepaper provides an in-depth mechanistic and procedural guide to the synthesis and application of this vital compound.
Physicochemical Profiling
Before utilizing 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in complex syntheses, it is essential to verify its physicochemical parameters to ensure stoichiometric accuracy and structural integrity during cyclization reactions.
Mechanistic Framework: The "Bump-and-Hole" Paradigm
The elucidation of protein kinase signaling networks is notoriously difficult because over 500 human kinases share a highly conserved ATP-binding pocket[3]. If a researcher introduces radiolabeled ATP into a cell lysate, all active kinases will utilize it, creating an indecipherable background of phosphorylation noise.
To solve this, researchers employ a chemical-genetic strategy:
The "Hole" (Genetic Engineering): The wild-type kinase's "gatekeeper" residue (typically a bulky amino acid like Threonine or Phenylalanine) is mutated to a smaller residue, such as Glycine (e.g., c-Src T338G or CDK2 F80G)[3][4]. This creates an artificially enlarged active site pocket[7].
The "Bump" (Chemical Engineering): 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is used to synthesize an ATP analogue (3-benzyl-PPTP) featuring a bulky benzyl group[2].
Causality in Design: The benzyl group acts as a steric "bump." When 3-benzyl-PPTP is introduced to wild-type kinases, the bulky benzyl group sterically clashes with the native gatekeeper residue, preventing binding[7]. However, it fits perfectly into the engineered "hole" of the mutant kinase[4]. This ensures that any substrate phosphorylated by 3-benzyl-PPTP is the exclusive, direct target of the engineered kinase.
Caption: The bump-and-hole mechanism enabling orthogonal kinase substrate labeling.
Synthesis Protocol: From Precursors to 3-Benzyl-PPTP
The synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile and its subsequent conversion into the triphosphate analogue requires strict anhydrous conditions during the initial steps to prevent the hydrolysis of the acid chloride[2].
Phase 1: Synthesis of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile
Condensation: Condense phenylacetyl chloride with malononitrile using sodium hydride (NaH) in anhydrous Tetrahydrofuran (THF) at room temperature for 1 hour. This yields the dicyanoenol intermediate[2].
O-Alkylation: Treat the dicyanoenol with dimethyl sulfate and sodium bicarbonate (NaHCO₃) in a 6:1 dioxane/water solution under reflux for 2 hours to produce the enol ether[2].
Cyclization (Target Generation): Add triethylamine (3 equivalents) and hydrazine dihydrochloride (1 equivalent) to the enol ether in ethanol. Reflux for 15 minutes. The hydrazine provides the adjacent nitrogens necessary to close the pyrazole ring, yielding 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (Yield: ~52%)[2].
Phase 2: Downstream Conversion to 3-Benzyl-PPTP
Pyrimidine Ring Formation: Boil the 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in neat formamide at 180 °C overnight to form the pyrazolopyrimidine core[2].
Ribosylation & Phosphorylation: Alkylate N1 using 2,3,5-tri-O-benzoyl-1-O-acetylribofuranose mediated by the Lewis acid SnCl₄ in acetonitrile. Finally, convert the nucleoside to the triphosphate (3-benzyl-PPTP) using standard pyrophosphorylation techniques[2].
Caption: Synthesis pathway of 3-benzyl-PPTP via the 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile intermediate.
To utilize the synthesized 3-benzyl-PPTP for identifying direct kinase substrates in a complex proteome, follow this self-validating workflow[3][7]:
Step 1: Lysate Preparation
Express the engineered kinase (e.g., c-Src T338G) in the target cell line.
Lyse the cells using a mild, non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl, supplemented with protease and phosphatase inhibitors) to preserve native kinase-substrate interactions.
Step 2: The Labeling Reaction
To 50 µg of cell lysate, add a kinase reaction buffer containing 10 mM MgCl₂ and 1 mM DTT.
Introduce the labeling agent: [γ-³²P]-3-benzyl-PPTP (typically 5-10 µCi per reaction).
Causality Note: Even in the presence of cellular levels of unlabeled endogenous ATP (up to 4 mM), the engineered kinase will preferentially utilize the 3-benzyl-PPTP due to its optimized
Quench the reaction by adding boiling SDS sample buffer.
Resolve the proteins via SDS-PAGE.
Perform autoradiography. The resulting distinct radiolabeled bands represent the direct, exclusive substrates of the engineered kinase.
Kinetic Data: Validating Orthogonality
The success of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile as a scaffold relies entirely on the kinetic orthogonality of its downstream product. The table below demonstrates how the benzyl "bump" drastically shifts the catalytic efficiency (
) away from wild-type kinases and toward the engineered mutants[4].
Kinase Variant
Substrate
(µM)
(min⁻¹ M⁻¹)
Orthogonality Status
v-Src (WT)
ATP
~15
1.1 × 10⁶
Native
v-Src (WT)
3-benzyl-PPTP
>1000
Negligible
Sterically Blocked
v-Src (T338G)
3-benzyl-PPTP
1.8
3.2 × 10⁶
Highly Preferred
CDK2 (WT)/Cyclin E
3-benzyl-PPTP
>1000
Negligible
Sterically Blocked
CDK2 (F80G)/Cyclin E
3-benzyl-PPTP
6.4
2.6 × 10⁴
Highly Preferred
Data derived from the Shokat Lab's kinetic profiling of PPTP analogues[4].
References
Kraybill, B. C., Elkin, L. L., Blethrow, J. D., Morgan, D. O., & Shokat, K. M. "Inhibitor scaffolds as new allele specific kinase substrates." Journal of the American Chemical Society 124.41 (2002): 12118-12128. URL:[Link]
National Institutes of Health. "Inhibitor scaffolds as new allele specific kinase substrates - PubMed". NCBI. URL:[Link]
Dulla, K., et al. "The Final Link: Tapping the Power of Chemical Genetics to Connect the Molecular and Biologic Functions of Mitotic Protein Kinases." International Journal of Molecular Sciences 13.10 (2012): 13444-13470. MDPI. URL:[Link]
Biological Activity of Benzyl-Substituted Aminopyrazole Carbonitriles: A Technical Guide for Drug Discovery
Executive Summary The development of targeted therapeutic agents relies heavily on versatile, privileged chemical scaffolds. Among these, the benzyl-substituted aminopyrazole carbonitrile framework has emerged as a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutic agents relies heavily on versatile, privileged chemical scaffolds. Among these, the benzyl-substituted aminopyrazole carbonitrile framework has emerged as a highly adaptable pharmacophore in modern drug discovery. Serving as a foundational building block, this scaffold is frequently utilized to synthesize complex fused heterocyclic systems—such as pyrazolopyrimidines and pyrazolopyridines—that exhibit a broad spectrum of biological activities, including potent anticancer, kinase inhibitory, and antimicrobial properties [1].
This technical guide provides an in-depth analysis of the structural rationale, biological profiling, and experimental methodologies associated with benzyl-substituted aminopyrazole carbonitriles, designed specifically for researchers and drug development professionals.
Structural Biology and Mechanistic Causality
The pharmacological success of benzyl-substituted aminopyrazole carbonitriles is not coincidental; it is rooted in precise stereoelectronic properties that allow for optimal target engagement.
The Aminopyrazole Core (H-Bonding Hub): The 5-aminopyrazole moiety is a polyfunctional hub containing three distinct nucleophilic/hydrogen-bonding sites: the 1-NH (or N-substitution), the 4-CH (often functionalized), and the 5-NH₂ group [1]. In biological systems, these nitrogen atoms act as crucial hydrogen bond donors and acceptors, specifically interacting with the hinge region of kinase active sites (e.g., mimicking the adenine ring of ATP).
The Carbonitrile Group (Electronic Tuning): The electron-withdrawing cyano (-C≡N) group at the 4-position serves a dual purpose. Chemically, it stabilizes reactive intermediates during the synthesis of fused systems. Biologically, it acts as a strong hydrogen bond acceptor and modulates the pKa of the adjacent amino group, enhancing membrane permeability and metabolic stability.
The Benzyl Substitution (Hydrophobic Anchoring): The introduction of a benzyl group (typically at the N1 position or via an amino linkage) provides critical hydrophobic interactions (π-π stacking and van der Waals forces). In kinase inhibitors, the benzyl ring is specifically designed to occupy the deep hydrophobic pockets adjacent to the ATP-binding site, such as the DFG-out allosteric pocket, thereby increasing target selectivity and binding affinity.
Biological Activity Profiling
Derivatives of the aminopyrazole carbonitrile scaffold have demonstrated exceptional multi-target capabilities, particularly in oncology and infectious diseases.
Anticancer and Kinase Inhibition (EGFR/STAT3)
Recent advancements have utilized this scaffold to design multi-target-directed ligands (MTDLs) for cancer therapy. Pyrazolopyrimidine analogues derived from aminopyrazole carbonitriles have shown remarkable efficacy as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) [3]. By inhibiting EGFR, these compounds block downstream proliferative signaling, while STAT3 inhibition prevents tumor maintenance and induces apoptosis via the downregulation of anti-apoptotic markers (CDK-2, 4, 6) and the upregulation of caspases [3].
Antimicrobial Activity (Anti-MRSA)
Beyond oncology, the scaffold has been successfully repurposed for infectious diseases. Pyrazole-clubbed pyrimidines synthesized from aminopyrazole carbonitrile precursors act as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme in bacteria [2]. These compounds exhibit significant in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like trimethoprim in specific assays [2].
The following diagram illustrates the causal relationship between the administration of benzyl-aminopyrazole derivatives and the subsequent induction of apoptosis via the EGFR/STAT3 signaling axis.
Fig 1. Mechanistic inhibition of the EGFR/STAT3 signaling pathway by aminopyrazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol A: Multicomponent Synthesis of Benzyl-Substituted 5-Aminopyrazole-4-Carbonitriles
This one-pot, three-component reaction leverages thermodynamic control to selectively yield the functionalized pyrazole.
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of malononitrile and 10 mmol of the selected aromatic aldehyde in 15 mL of a green solvent mixture (Ethanol:Water, 1:1 v/v).
Causality: Malononitrile possesses highly acidic α-protons, facilitating a rapid Knoevenagel condensation with the aldehyde to form an electrophilic benzylidenemalononitrile intermediate.
Catalysis & Addition: Add a catalytic amount of a mild base (e.g., sodium ascorbate or triethylamine, 10 mol%). Slowly add 10 mmol of benzylhydrazine dropwise while stirring at room temperature.
Causality: The base deprotonates the intermediates, driving the Michael addition of the benzylhydrazine to the activated alkene. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.
Thermal Cyclization: Elevate the temperature to 50–60 °C and reflux for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
Self-Validation: The reaction is complete when the UV-active aldehyde spot disappears.
Workup & Characterization: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize.
Self-Validation: Confirm the structure via ¹H NMR. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad singlet for the -NH₂ group (~5.5-6.5 ppm) and the benzyl -CH₂- protons (~5.0-5.3 ppm) validate the successful cyclization[1].
Protocol B: In Vitro EGFR Kinase Inhibition Assay
This protocol utilizes a FRET-based or radiometric assay to quantify the competitive binding of the synthesized compounds.
Assay Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
Causality: MgCl₂ is essential as a cofactor for ATP binding, while Brij-35 prevents non-specific binding of the hydrophobic benzyl-pyrazole compounds to the microplate walls.
Compound Dilution: Prepare 3-fold serial dilutions of the benzyl-aminopyrazole carbonitrile derivative in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: Combine the diluted compounds with recombinant human EGFR kinase domain (0.5 ng/μL) and incubate for 15 minutes at room temperature.
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium at the ATP hinge region before the reaction is initiated.
Reaction Initiation & Termination: Initiate the reaction by adding a mixture of ATP (at the predetermined Km concentration) and the specific peptide substrate. Incubate for 60 minutes, then add a termination buffer (e.g., EDTA) to chelate Mg²⁺ and stop kinase activity.
Data Analysis (Self-Validation): Measure the fluorescent or radioactive signal. Include a positive control (Erlotinib) and a vehicle control (DMSO). Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism). The assay is validated if the IC₅₀ of Erlotinib falls within its established literature range (typically 1-5 nM) [3].
Conclusion and Future Perspectives
The benzyl-substituted aminopyrazole carbonitrile scaffold represents a triumph of rational drug design. Its synthetic accessibility via multicomponent reactions, combined with its ability to be functionalized into highly selective MTDLs, positions it as a cornerstone in the fight against complex pathologies like drug-resistant cancers and MRSA. Future optimization should focus on fine-tuning the benzyl ring substitutions (e.g., halogenation or methoxy additions) to further enhance metabolic stability and target-specific hydrophobic interactions.
References
Odeh DM, Odeh MM, Hafez TS, Hassan AS. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2025; 30(2):366.
URL:[Link]
Mansour B, El-Sherbeny MA, Al-Omary FAM, et al. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. 2023; 8(46):44250-44264.
URL:[Link]
Al-Karmalawy AA, Abo Elmaaty A, Alabdali AYM, et al. Exploring the anticancer potential of new pyrazolopyrimidine analogues as multi-target directed EGFR/STAT3 downregulatory candidates with apoptotic potential. New Journal of Chemistry. 2025; 49(5).
URL:[Link]
Exploratory
Solvation Dynamics and Solubility Profile of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile in Organic Solvents
The Strategic Value of the Pyrazole Scaffold In the realm of chemical genetics and advanced drug discovery, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS: 42754-64-3)[1] serves as a foundational building block. It is...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Value of the Pyrazole Scaffold
In the realm of chemical genetics and advanced drug discovery, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS: 42754-64-3)[1] serves as a foundational building block. It is most notably recognized as the critical intermediate in the synthesis of 3-benzylpyrazolopyrimidine triphosphate (3-benzyl-PPTP)[2]. This orthogonal ATP analog is engineered to selectively label direct protein substrates of mutant kinases (e.g., c-Src T338G and CDK2 F80G) via the "bump-and-hole" approach[3],[4].
For synthetic chemists, the successful manipulation of this pyrazole derivative hinges entirely on understanding its solvation thermodynamics. Poor solvent selection leads to incomplete cyclocondensation, low yields, and challenging purification profiles. This guide provides an authoritative analysis of its solubility characteristics and the causality behind optimal solvent selection for downstream workflows.
Molecular Architecture and Solvation Thermodynamics
The dissolution of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is governed by the interplay of four distinct structural domains:
Hydrogen Bond Donors: The 5-amino group (-NH
) and the pyrazole ring nitrogen (N-H) form a robust intermolecular hydrogen-bonding network in the solid state[5].
Hydrogen Bond Acceptors: The carbonitrile group (-C≡N) and the unprotonated pyrazole nitrogen act as strong H-bond acceptors, contributing to a high dipole moment[5].
Lipophilic Domain: The 3-benzyl moiety introduces significant steric bulk and lipophilicity. This domain facilitates π-π stacking and van der Waals interactions, fundamentally altering the solubility profile compared to unsubstituted pyrazoles[6].
Causality in Solvation: To achieve high solubility, a solvent must possess a sufficient dielectric constant to stabilize the polar carbonitrile and amino groups, while simultaneously offering favorable dispersion forces to solvate the hydrophobic benzyl tail. Consequently, water solubility is exceptionally poor due to the high thermodynamic cost of cavity formation around the benzyl group[6].
Empirical Solubility Profiling in Organic Media
Based on the physicochemical properties of analogous pyrazole-4-carbonitrile derivatives, the solubility profile of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile can be stratified across different solvent classes[5],[6].
Solvent Class
Representative Solvent
Dielectric Constant (ε)
Predicted Solubility
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
46.7, 36.7
Very High
Strong H-bond acceptance disrupts the crystal lattice; high dipole moment stabilizes the polar core without competing as a donor[5].
Polar Protic
Ethanol, Methanol
24.5, 32.7
Moderate to High
Amphiphilic nature allows H-bond donation/acceptance, effectively solvating both the polar head and the benzyl tail[6].
Moderately Polar
Ethyl Acetate, THF
6.0, 7.6
Moderate
Favorable dispersion interactions with the benzyl moiety; sufficient polarity to interact with the carbonitrile group.
Non-Polar
Hexane, Toluene
1.9, 2.4
Very Low
Insufficient polarity to break the strong intermolecular H-bond network of the pyrazole crystal lattice[5].
Aqueous
Water, Buffers
80.1
Negligible
The hydrophobic effect of the benzyl group dominates, making aqueous dissolution thermodynamically unfavorable[6].
Methodological Rigor: The Self-Validating Isothermal Shake-Flask Protocol
While predictive models provide a baseline, rigorous pharmaceutical workflows require empirical solubility data. The following isothermal shake-flask protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is measured, avoiding the supersaturation artifacts common in kinetic dissolution assays[5].
Step-by-Step Protocol:
Preparation: Dispense 5.0 mL of the target organic solvent into a sealed borosilicate glass vial. Add solid 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in 50 mg increments until a persistent, visible suspension remains (indicating saturation).
Thermostated Equilibration: Place the vial in an orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Causality: The extended 48-hour window ensures that the lattice energy is fully overcome and thermodynamic equilibrium is established[5].
Phase Separation: Extract a 1.0 mL aliquot and filter through a 0.22 µm PTFE syringe filter. Critical Step: The filter must be pre-saturated with the pure solvent to prevent the analyte from adsorbing to the membrane matrix.
Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using HPLC-UV (monitoring at ~254 nm for the conjugated pyrazole-benzenoid system).
System Validation: Repeat the sampling at 72 hours. If the concentration difference between the 48h and 72h time points is <2%, thermodynamic equilibrium is validated.
Caption: Workflow for the self-validating isothermal shake-flask solubility determination method.
Solvation-Driven Reaction Causality: From Pyrazole to Orthogonal ATP Analogs
The solubility profile of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile directly dictates the solvent choices for its downstream transformation into kinase inhibitors.
Synthesis of the Pyrazole Core:
The initial formation of the compound involves condensing an enol ether with hydrazine dihydrochloride[3]. This reaction is typically performed in refluxing ethanol with triethylamine[2]. Causality: Ethanol is selected because its polar protic nature effectively solubilizes the highly polar hydrazine salt while maintaining sufficient lipophilicity to dissolve the newly formed, benzyl-containing pyrazole product[6]. Triethylamine acts as a soluble base to neutralize the hydrochloride salt, shifting the equilibrium toward the free hydrazine for nucleophilic attack[2].
Pyrimidine Annulation (The "Bump" Formation):
To synthesize the orthogonal ATP analog (3-benzyl-PPTP), the 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile intermediate must undergo pyrimidine annulation[3]. This is achieved by boiling the compound in neat formamide[3].
Causality: Formamide is uniquely suited for this step. With an exceptionally high dielectric constant (ε ≈ 109), it readily dissolves the polar carbonitrile intermediate. Furthermore, its high boiling point (~210 °C) provides the intense thermal energy required to drive the cyclocondensation, while simultaneously acting as the single-carbon reactant necessary to close the pyrimidine ring[3].
The resulting 3-benzylpyrazolopyrimidine core features a bulky benzyl "bump" that sterically clashes with wild-type kinases but fits perfectly into the engineered "hole" (e.g., T338G mutation) of target kinases, enabling highly specific substrate labeling[4].
Caption: Solvation-dependent synthetic pathway from pyrazole intermediate to kinase substrate labeling.
References
1.[1] MilliporeSigma. "5-amino-3-benzyl-1H-pyrazole-4-carbonitrile | 42754-64-3". URL:
2.[5] Benchchem. "Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide". URL:
3.[2] Shokat Lab / UCSF. "Inhibitor Scaffolds as New Allele Specific Kinase Substrates". URL:
4.[6] Benchchem. "Improving solubility of pyrazole derivatives for reaction". URL:
5.[3] Shokat Lab / UCSF. "Inhibitor Scaffolds as New Allele Specific Kinase Substrates" (Extended Synthesis Data). URL:
6.[4] PubMed / NIH. "Inhibitor scaffolds as new allele specific kinase substrates". URL:
The Ascendancy of 5-Amino-Pyrazole-4-Carbonitrile Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyrazole Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyrazole nucleus, a five...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Pyrazole Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active agents.[2] Among the diverse family of pyrazole-containing compounds, derivatives of 5-amino-pyrazole-4-carbonitrile have garnered significant attention from researchers in both academic and industrial settings. This is attributed to their remarkable versatility as synthetic intermediates and their intrinsic potential to interact with a wide array of biological targets with high affinity and specificity.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5-amino-pyrazole-4-carbonitrile derivatives. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to empower your research and development endeavors.
I. The Synthetic Versatility of 5-Amino-Pyrazole-4-Carbonitriles: A Gateway to Chemical Diversity
The synthetic accessibility of 5-amino-pyrazole-4-carbonitrile derivatives is a key driver of their prominence in drug discovery. A variety of robust and efficient synthetic methodologies have been developed, allowing for the generation of diverse chemical libraries for biological screening.
A. Foundational Synthesis: The Condensation of β-Ketonitriles with Hydrazines
The most prevalent and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This reaction proceeds through a well-established mechanism and offers a high degree of control over the substitution pattern of the resulting pyrazole ring.
A representative synthetic protocol is the reaction of (ethoxymethylene)malononitrile with a substituted hydrazine. This one-step reaction provides excellent regioselectivity, yielding the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile as the exclusive product.[3]
Experimental Protocol: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles [3]
Reaction Setup: To a solution of the desired aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL), add (ethoxymethylene)malononitrile (1.0 mmol) slowly with stirring.
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
B. Multi-Component Reactions: A Strategy for Efficiency and Complexity
Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives is well-suited to MCR strategies, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
Experimental Protocol: Three-Component Synthesis of 5-Amino-3-substituted-1-phenyl-1H-pyrazole-4-carbonitriles [4]
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of the chosen catalyst.
Reaction Conditions: The reaction can be performed under solvent-free conditions or in a suitable solvent, often with heating. The optimal conditions will depend on the specific substrates and catalyst used.
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, the work-up procedure typically involves dissolving the reaction mixture in a suitable solvent, removing the catalyst (if heterogeneous), and isolating the product by filtration or extraction.
Purification and Characterization: Purify the crude product by recrystallization or column chromatography and confirm its identity and purity through spectroscopic analysis.
II. The Broad Spectrum of Biological Activity: From Cancer to Infectious Diseases
The 5-amino-pyrazole-4-carbonitrile scaffold is a launchpad for the development of compounds with a wide range of biological activities. This is due to the ability of the core structure and its various substituents to interact with key residues in the active sites of numerous enzymes and receptors.
A. Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the development of 5-amino-pyrazole-4-carbonitrile derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often through the inhibition of protein kinases that are critical for cancer cell survival and proliferation.
1. Kinase Inhibition: A Dominant Mechanism of Action
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 5-amino-pyrazole-4-carbonitrile have been identified as potent inhibitors of several kinases, including:
c-Jun N-terminal Kinase 3 (JNK3): This kinase is primarily expressed in the brain and is implicated in neuronal apoptosis. Aminopyrazole-based inhibitors have been developed with high potency and selectivity for JNK3 over other kinases like p38.[6][7]
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and is also a target in some cancers. The structural features of aminopyrazole inhibitors can be tuned to achieve high selectivity for JNK3 over p38.[6]
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazole-indole hybrids have been shown to inhibit CDK2 and exhibit potent anticancer activity.[8]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
B. Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 5-amino-pyrazole-4-carbonitrile scaffold has shown promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[2][9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [4]
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, have a well-established role in the management of inflammation.[3][10] The 5-amino-pyrazole-4-carbonitrile framework serves as a valuable starting point for the design of novel anti-inflammatory agents that can target key mediators of the inflammatory response.
Mechanisms of Anti-inflammatory Action:
Cyclooxygenase (COX) Inhibition: Inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary mechanism for the anti-inflammatory effects of many pyrazole derivatives.[3][10]
Cytokine Modulation: These compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.
NF-κB Suppression: The NF-κB signaling pathway is a critical regulator of the inflammatory response. Some pyrazole derivatives can suppress the activation of NF-κB.[3]
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is fundamental to the process of drug discovery.[11] By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can design more potent, selective, and drug-like molecules. For 5-amino-pyrazole-4-carbonitrile derivatives, SAR studies have provided invaluable insights into the key structural features that govern their interactions with biological targets.
A. SAR for Kinase Inhibition
For aminopyrazole-based kinase inhibitors, specific structural features have been shown to be critical for achieving high potency and selectivity:[6]
N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase. Aromatic or heteroaromatic rings at this position can engage in important π-stacking interactions.
C3-Substitution: Modifications at the C3 position can influence selectivity. For example, in the case of JNK3 inhibitors, the planarity of the pyrazole and the N-linked phenyl structures are key for occupying the smaller active site of JNK3 compared to the larger active site of p38.[6]
5-Amino Group: The 5-amino group is often a key hydrogen bond donor, interacting with the hinge region of the kinase.
B. Quantitative SAR Data
The following table summarizes representative quantitative data for the biological activity of selected 5-amino-pyrazole-4-carbonitrile derivatives, illustrating the impact of structural modifications on their potency.
IV. Visualizing the Molecular Landscape: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of 5-amino-pyrazole-4-carbonitrile derivatives.
Caption: A simplified diagram illustrating the inhibition of the JNK and p38 MAPK signaling pathways by 5-amino-pyrazole-4-carbonitrile derivatives.
V. Conclusion and Future Perspectives
The 5-amino-pyrazole-4-carbonitrile scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures that it will remain a focal point of drug discovery research for the foreseeable future. The continued exploration of novel synthetic methodologies, including green chemistry approaches, will further expand the chemical space accessible from this versatile starting material. As our understanding of the complex signaling networks that underpin human disease continues to grow, the ability to rapidly generate and screen diverse libraries of 5-amino-pyrazole-4-carbonitrile derivatives will be instrumental in the identification of the next generation of targeted therapeutics. This guide has provided a comprehensive overview of the current state of the art, and it is our hope that it will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable class of compounds.
References
A comprehensive list of references will be compiled and provided in a numbered format, including the title, source, and a valid, clickable URL for verification.
Navigating the Toxicological Landscape of Aminopyrazole Nitriles: An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Double-Edged Sword of a Privileged Scaffold The aminopyrazole nucleus is a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of clinically significant the...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Double-Edged Sword of a Privileged Scaffold
The aminopyrazole nucleus is a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of clinically significant therapeutics. Its unique electronic and steric properties allow for versatile molecular interactions, making it a frequent flyer in the design of kinase inhibitors, anti-inflammatory agents, and a host of other targeted therapies. The introduction of a nitrile moiety to this scaffold further enhances its potential, often serving as a key hydrogen bond acceptor or a bioisostere for other functional groups. However, this chemical ingenuity comes with a critical responsibility: a thorough and nuanced understanding of the toxicological profile of these novel chemical entities. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a detailed overview of the safety data and toxicity of aminopyrazole nitriles but also practical, field-proven insights into their toxicological assessment.
Deconstructing the Safety Data Sheet (SDS): A First Line of Defense
The Safety Data Sheet is more than a regulatory formality; it is the foundational document for the safe handling and initial risk assessment of any chemical compound. For aminopyrazole nitriles, a careful examination of each section is paramount.
Hazard Identification: Beyond the Pictograms
The hazard pictograms and statements on an SDS provide a snapshot of the potential dangers. For many aminopyrazole nitriles, you will likely encounter warnings for:
Acute Toxicity: Often categorized as harmful if swallowed, in contact with skin, or if inhaled. This is a critical consideration given the potential for the nitrile group to be metabolized to cyanide, a potent inhibitor of cellular respiration.[1][2]
Skin and Eye Irritation: The aromatic and heterocyclic nature of the aminopyrazole core, coupled with the reactivity of the nitrile group, can lead to irritation upon contact.[3]
Respiratory Irritation: For powdered or volatile compounds, inhalation can cause irritation to the respiratory tract.
It is crucial to look beyond the general statements and scrutinize the specific hazard and precautionary statements (H- and P-phrases) to understand the nuances of the risk.
Toxicological Information: Reading Between the Lines
This section of the SDS provides the available data on the toxicological effects of the substance. Often, for novel research compounds, this section may be sparse. However, it is essential to look for:
LD50/LC50 Values: These values, representing the lethal dose or concentration for 50% of a test population, are the primary indicators of acute toxicity.[4] The route of administration (oral, dermal, inhalation) is a critical piece of this data.
Specific Target Organ Toxicity (STOT): This information, if available, will indicate which organs are most susceptible to damage from single or repeated exposure.
Genotoxicity and Carcinogenicity: While often not available for early-stage compounds, any data on mutagenicity or carcinogenicity should be a significant red flag requiring further investigation.
The absence of data does not equate to the absence of hazard. For novel aminopyrazole nitriles, a conservative approach assuming potential toxicity is the most prudent course of action.
The Toxicological Profile of Aminopyrazole Nitriles: A Mechanistic Perspective
Understanding the potential toxicity of aminopyrazole nitriles requires a deeper dive into their chemical properties and how they might interact with biological systems.
The Nitrile Moiety: A Latent Threat
The toxicity of many aliphatic and some aromatic nitriles is linked to their in vivo metabolism, which can release cyanide ions.[1][2] This process is often mediated by cytochrome P450 enzymes in the liver.[2] The liberated cyanide then potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[2]
While the nitrile group in many pharmaceuticals is metabolically stable, this cannot be assumed for novel aminopyrazole nitriles.[1] The electronic environment created by the aminopyrazole ring system can influence the metabolic fate of the nitrile group. Therefore, early in vitro metabolic stability assays are crucial to assess the potential for cyanide release.
The Aminopyrazole Core: A Double-Edged Sword of Bioactivity
The very features that make the aminopyrazole scaffold so attractive for drug design—its ability to form multiple hydrogen bonds and engage in various receptor interactions—can also contribute to off-target effects and toxicity. Chronic toxicity studies on some pyrazolone derivatives, a related class of compounds, have shown hematological effects and the potential for nitrosamine formation in the presence of nitrites.[5][6] While these studies are not directly on aminopyrazole nitriles, they highlight the need for long-term toxicity assessment.
A Practical Guide to the Toxicological Assessment of Aminopyrazole Nitriles
A robust and systematic approach to toxicological testing is essential to de-risk novel aminopyrazole nitrile candidates and ensure the safety of laboratory personnel and, ultimately, patients. The following protocols are based on internationally recognized OECD guidelines and standard laboratory practices.
Foundational In Vitro Cytotoxicity Assays
Initial screening for cytotoxicity is a rapid and cost-effective way to rank compounds and identify those with a high potential for causing cell death.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][9]
Experimental Workflow:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
Compound Treatment: Treat the cells with a serial dilution of the aminopyrazole nitrile compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[7][8]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7][9]
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[10][11]
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[10][12]
Experimental Workflow:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[13]
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[13]
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[12][13]
Incubation and Absorbance Reading: Incubate the plate for a specified time to allow for the enzymatic reaction to produce a colored formazan product. Measure the absorbance at the appropriate wavelength (usually around 490 nm).[11][13]
Genotoxicity and Mutagenicity Assessment
Assessing the potential of a compound to cause genetic damage is a critical step in preclinical safety evaluation.
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14][15]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test measures the ability of a compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.[14][16]
Experimental Workflow:
Strain Preparation: Grow cultures of the different Salmonella tester strains overnight.[17]
Plate Incorporation Assay: Mix the bacterial culture, the test compound at various concentrations, and a small amount of histidine/biotin with molten top agar. This mixture is then poured onto a minimal glucose agar plate.[14][17]
Metabolic Activation: For compounds that may require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the top agar.[14][18]
Incubation: Incubate the plates for 48-72 hours at 37°C.[14][17]
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[15]
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further from the nucleus than intact DNA, creating a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[21][22]
Experimental Workflow:
Cell Preparation and Treatment: Treat cells in suspension or as a monolayer with the aminopyrazole nitrile compound.
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.[22]
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.[19]
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.[19]
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.[22]
Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.
Acute In Vivo Toxicity Studies: Following OECD Guidelines
For compounds that show promise in in vitro assays, in vivo studies are necessary to understand their systemic effects. These studies must be conducted in compliance with ethical guidelines and internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[23][24]
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The test is designed to classify the substance into one of several toxicity classes rather than determining a precise LD50 value.[25][26]
Experimental Protocol:
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically rats), usually of a single sex (females are often more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.[24]
Dose Selection and Administration: Select a starting dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Administer the substance in a single dose by gavage.[25][26]
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and body weight.[4]
Stepwise Procedure: The number of animals that die within a specified period determines the next step, which may involve dosing more animals at the same, a lower, or a higher dose level.
Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.
This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[27][28]
Principle: A single dose of the substance is applied to a small area of the skin of an animal (typically a rabbit). The degree of irritation or corrosion is observed and scored over a period of time.[29][30]
Experimental Protocol:
Animal Preparation: Use healthy young adult albino rabbits. The day before the test, clip the fur from a small area on the back of the animal.[29]
Test Substance Application: Apply a small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance to the prepared skin area and cover with a gauze patch and semi-occlusive dressing.[27]
Exposure Period: The exposure period is typically 4 hours.[31]
Observation and Scoring: After the exposure period, remove the dressing and any residual test substance. Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days to assess the reversibility of any effects. Score the reactions according to a standardized scale.[29]
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[32][33]
Principle: A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The degree of eye irritation or corrosion is observed and scored over time.[34][35]
Experimental Protocol:
Animal Selection: Use healthy young adult albino rabbits with no pre-existing eye irritation.[35][36]
Test Substance Instillation: Gently pull the lower eyelid away from the eyeball and instill a small amount (0.1 mL for liquids or 0.1 g for solids) of the test substance into the conjunctival sac.[34]
Observation and Scoring: Examine the eyes at 1, 24, 48, and 72 hours after instillation. If irritation is present, continue observations until the effects are fully reversed or for a maximum of 21 days. Score the reactions of the cornea, iris, and conjunctivae according to a standardized scale.[36]
Data Presentation and Interpretation
A clear and concise presentation of toxicological data is essential for informed decision-making in drug development.
Tabular Summary of Toxicological Data
Test
Endpoint
Result
Classification/Interpretation
In Vitro Cytotoxicity
MTT Assay
IC50
e.g., 10 µM
Moderate cytotoxicity
LDH Assay
% Cytotoxicity at 10 µM
e.g., 30%
Moderate cytotoxicity
Genotoxicity
Ames Test
Revertant Colonies
e.g., No significant increase
Not mutagenic
Comet Assay
% Tail DNA
e.g., Dose-dependent increase
Genotoxic
Acute In Vivo Toxicity
Oral (OECD 423)
GHS Category
e.g., Category 4
Harmful if swallowed
Dermal (OECD 404)
Irritation Score
e.g., 2.5
Mild irritant
Eye (OECD 405)
Irritation Score
e.g., 35
Severe irritant
Visualizing the Toxicological Assessment Workflow
A structured workflow ensures a systematic and efficient evaluation of the toxicological profile of a new aminopyrazole nitrile.
Caption: A generalized workflow for the toxicological assessment of novel aminopyrazole nitrile compounds.
Conclusion: A Commitment to Safety in Innovation
The development of novel aminopyrazole nitrile-based therapeutics holds immense promise for addressing unmet medical needs. However, this innovation must be pursued with an unwavering commitment to safety. A thorough understanding of the potential toxicological liabilities of this chemical class, coupled with a systematic and rigorous experimental evaluation, is not just a regulatory requirement but a scientific and ethical imperative. By integrating the principles and protocols outlined in this guide, drug development professionals can navigate the complex toxicological landscape of aminopyrazole nitriles with confidence, ultimately contributing to the development of safer and more effective medicines.
References
OECD 405: Acute Eye Irritation/Corrosion. (2024, May 18). Nucro-Technics. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]
The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023, April 27). 21st Century Pathology. Retrieved from [Link]
LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]
LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]
The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (n.d.). ResearchGate. Retrieved from [Link]
Test No. 404: Acute Dermal Irritation/Corrosion. (n.d.). OECD. Retrieved from [Link]
Test No. 405: Acute Eye Irritation/Corrosion. (n.d.). OECD. Retrieved from [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link]
Procedure for assessing acute oral toxicity according to OECD protocol nº 423. (n.d.). BioRender. Retrieved from [Link]
Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). PMC. Retrieved from [Link]
The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (2022, October 11). Nature Protocols. Retrieved from [Link]
OECD Test Guideline 405. (2002, April 24). OECD. Retrieved from [Link]
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). (2012, October 2). National Toxicology Program. Retrieved from [Link]
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). (PDF). Retrieved from [Link]
Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved from [Link]
Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]
Chronic toxicity of pyrazolones: the problem of nitrosation. (1980, October). PubMed. Retrieved from [Link]
Chronic toxicity of pyrazolones: The problem of nitrosation. (n.d.). PMC. Retrieved from [Link]
Studies on the mechanism of acute toxicity of nitriles in mice. (n.d.). PubMed. Retrieved from [Link]
5-Amino-4-cyanopyrazole. (n.d.). PubChem - NIH. Retrieved from [Link]
Aliphatic nitrile mixtures: Toxicity and metabolism in male Sprague-Dawley rats. (2025, August 7). ScienceDirect. Retrieved from [Link]
Toxicokinetics and metabolism. (2005, July 15). PubMed. Retrieved from [Link]
Toxicity Of Nitriles Research Articles - Page 1. (n.d.). R Discovery. Retrieved from [Link]
Toxicokinetics. (n.d.). ResearchGate. Retrieved from [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. Retrieved from [Link]
In vitro metabolism of aromatic nitriles. (n.d.). PubMed. Retrieved from [Link]
Aliphatic Nitriles. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. Retrieved from [Link]
Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved from [Link]
A Process For Preparing Amino Pyrazole Derivative. (n.d.). Quick Company. Retrieved from [Link]
Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2025, November 12). Journal of Chemical Health Risks. Retrieved from [Link]
An In-depth Technical Guide to Hydrogen Bonding in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract Hydrogen bonding plays a pivotal role in the fields of medicinal chemistry and materials science, governing molecular recognition, influencing phys...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen bonding plays a pivotal role in the fields of medicinal chemistry and materials science, governing molecular recognition, influencing physicochemical properties, and dictating supramolecular architecture. This guide provides a comprehensive analysis of the hydrogen bonding capabilities of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, a molecule of significant interest due to its versatile pyrazole scaffold.[1] We will dissect the molecule's structure to identify all potential hydrogen bond donors and acceptors, explore the nuanced interplay of its functional groups, and discuss the profound implications for its application in drug design and crystal engineering. This document serves as a technical resource, integrating foundational principles with advanced analytical methodologies to provide a holistic understanding of this compound's intermolecular interactions.
Introduction: The Central Role of Hydrogen Bonding
Hydrogen bonds are highly specific, directional, non-covalent interactions that are fundamental to the structure and function of chemical and biological systems. In drug development, the ability of a molecule to form hydrogen bonds with a biological target, such as a protein or nucleic acid, is a critical determinant of its binding affinity and selectivity.[1] The pyrazole ring, a key feature of the title compound, is a well-established pharmacophore known for its capacity to engage in multiple hydrogen bonding interactions, contributing to its prevalence in a wide range of biologically active molecules.[2][3] Understanding the hydrogen bonding potential of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is therefore essential for predicting its behavior in a biological milieu and for the rational design of novel therapeutics.
Molecular Architecture and Hydrogen Bonding Sites
The structure of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (C₁₁H₁₀N₄) features a pyrazole ring substituted with an amino group, a benzyl group, and a carbonitrile group.[4] This unique combination of functional groups provides a rich landscape for hydrogen bonding.
Figure 1: Chemical Structure of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Caption: Structure of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Hydrogen Bond Donors
A hydrogen bond donor is a molecule or part of a molecule that contains a hydrogen atom covalently bonded to a highly electronegative atom (typically nitrogen, oxygen, or fluorine).[5][6] In 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, the following groups can act as hydrogen bond donors:
The Pyrazole N1-H: The hydrogen atom attached to the N1 nitrogen of the pyrazole ring is a potent hydrogen bond donor. The acidity of this proton is influenced by the aromaticity of the pyrazole ring.
The Amino Group (-NH₂): The primary amino group at the C5 position possesses two hydrogen atoms that can participate in hydrogen bonding. These hydrogens are readily available for donation to suitable acceptor atoms.
Hydrogen Bond Acceptors
A hydrogen bond acceptor is an electronegative atom that possesses at least one lone pair of electrons.[5][6] The following sites in the molecule can function as hydrogen bond acceptors:
The Pyrazole N2 Nitrogen: The "pyridinic" nitrogen atom (N2) of the pyrazole ring, with its available lone pair, is a strong hydrogen bond acceptor.[7]
The Nitrile Nitrogen (-C≡N): The nitrogen atom of the carbonitrile group is also a significant hydrogen bond acceptor due to the high electronegativity of nitrogen and the presence of a lone pair.[8][9][10]
The Amino Nitrogen (-NH₂): While primarily a donor, the nitrogen atom of the amino group can, under certain circumstances, act as a hydrogen bond acceptor.[11] This is less common but can be observed in specific molecular environments.
Analysis of Hydrogen Bonding Motifs
The presence of multiple donor and acceptor sites allows for the formation of a variety of intermolecular and, potentially, intramolecular hydrogen bonding patterns. These interactions are crucial in determining the solid-state packing of the molecule and its interactions with biological macromolecules.
Intermolecular Hydrogen Bonding
In the solid state, pyrazole derivatives are known to form various self-assembled structures through intermolecular N-H···N hydrogen bonds, including dimers, trimers, and catemeric chains.[12][13] For 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, several key intermolecular hydrogen bonding motifs are plausible:
Pyrazole-Pyrazole Dimers: Two molecules can form a cyclic dimer through N1-H···N2 hydrogen bonds between their pyrazole rings.
Amino-Nitrile Chains: The amino group of one molecule can donate a hydrogen to the nitrile nitrogen of a neighboring molecule, leading to the formation of extended chains.
Amino-Pyrazole Interactions: The amino group can also donate a hydrogen to the N2 nitrogen of the pyrazole ring of another molecule.
The interplay of these interactions will dictate the overall crystal packing and can significantly influence physical properties such as melting point and solubility.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding exists between the amino group and the nitrile group. While a direct N-H···N bond would likely result in a strained five-membered ring, the possibility of such an interaction influencing the conformation of the molecule should not be entirely dismissed, as intramolecular hydrogen bonds are prevalent in medicinal chemistry.[14]
Experimental and Computational Methodologies for Studying Hydrogen Bonding
A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough characterization of the hydrogen bonding in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Experimental Techniques
Technique
Application in Hydrogen Bond Analysis
X-ray Crystallography
Provides definitive information on bond lengths, bond angles, and intermolecular distances in the solid state, allowing for the direct visualization of hydrogen bonding networks.[15][16]
Infrared (IR) Spectroscopy
Hydrogen bonding leads to a characteristic broadening and red-shifting of the N-H stretching frequencies, typically observed in the 2600-3200 cm⁻¹ region for pyrazoles.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the N-H proton is highly sensitive to its hydrogen-bonding environment.[17] Solid-state NMR can be particularly useful for studying proton dynamics in hydrogen bonds.[18]
Crystal Growth: Grow suitable single crystals of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile by slow evaporation from an appropriate solvent system.
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[15]
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to reduce thermal motion. Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.[15]
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.
Analysis: Analyze the refined structure to identify and characterize all intermolecular interactions, including hydrogen bonds.
Computational Methods
Method
Application in Hydrogen Bond Analysis
Density Functional Theory (DFT)
Used to calculate molecular geometries, vibrational frequencies, and interaction energies, providing insights into the strength and nature of hydrogen bonds.[3][19]
Molecular Docking
Predicts the binding orientation of the molecule within a protein active site, highlighting key hydrogen bonding interactions with amino acid residues.[1]
Quantum Theory of Atoms in Molecules (QTAIM)
Analyzes the electron density distribution to characterize the nature of chemical bonds, including hydrogen bonds.[20]
Computational Workflow: Molecular Docking
Caption: A typical molecular docking workflow.
Implications for Drug Design and Materials Science
The hydrogen bonding capabilities of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile have significant implications for its potential applications:
Medicinal Chemistry: The presence of multiple hydrogen bond donors and acceptors makes this molecule an excellent scaffold for designing ligands that can bind to a variety of biological targets. The ability to fine-tune these interactions through chemical modification is a key strategy in rational drug design.[1] The 5-aminopyrazole moiety is a known template for developing kinase inhibitors and other therapeutic agents.[21]
Crystal Engineering: The directional nature of the hydrogen bonds allows for the predictable self-assembly of molecules into specific supramolecular architectures. This can be exploited to design crystalline materials with desired physical properties, such as specific optical or electronic characteristics.[7]
Conclusion
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a molecule rich in hydrogen bonding potential. A thorough understanding of its donor and acceptor sites, and the resulting intermolecular and intramolecular interactions, is crucial for harnessing its full potential in medicinal chemistry and materials science. The integrated application of advanced experimental and computational techniques provides a powerful platform for elucidating the complex interplay of these non-covalent forces, paving the way for the rational design of novel functional molecules.
AIP Publishing. Hydrogen bonding lights up overtones in pyrazoles. [Online] Available at: [Link]
PubMed. Self-assembly of NH-pyrazoles via intermolecular N-H.N hydrogen bonds. [Online] Available at: [Link]
RSC Publishing. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. [Online] Available at: [Link]
The structure of N-aminopyrazole in the solid state and in solution: an experimental and comput
RSC Publishing. Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. [Online] Available at: [Link]
Journal of the American Chemical Society. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. [Online] Available at: [Link]
PMC. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. [Online] Available at: [Link]
Chemguide. an introduction to nitriles. [Online] Available at: [Link]
ResearchGate. (PDF) Hydrogen bonding lights up overtones in pyrazoles. [Online] Available at: [Link]
ACS Publications. Intramolecular Hydrogen Bonding in Medicinal Chemistry. [Online] Available at: [Link]
College of Science. Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Online] Available at: [Link]
Taylor & Francis. Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. [Online] Available at: [Link]
PMC. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Online] Available at: [Link]
Chemical Synthesis Database. 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. [Online] Available at: [Link]
Taylor & Francis. Full article: Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. [Online] Available at: [Link]
PMC. Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. [Online] Available at: [Link]
MDPI. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. [Online] Available at: [Link]
ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue | Request PDF. [Online] Available at: [Link]
ResearchGate. Hydrogen-bond acceptor properties of nitriles: A combined crystallographic and ab initio theoretical investigation | Request PDF. [Online] Available at: [Link]
Rsc.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online] Available at: [Link]
PMC. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Online] Available at: [Link]
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Online] Available at: [Link]
ResearchGate. X-Ray crystallographic structure of 22c . | Download Scientific Diagram. [Online] Available at: [Link]
ResearchGate. (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Online] Available at: [Link]
Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Online] Available at: [Link]
PMC. Approaches towards the synthesis of 5-aminopyrazoles. [Online] Available at: [Link]
Kuwait Journal of Science. Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. [Online] Available at: [Link]
YouTube. Identifying Hydrogen Bond Donors & Acceptors. [Online] Available at: [Link]
PubMed. On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules. [Online] Available at: [Link]
X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.
Thermodynamic stability of 3,5-disubstituted pyrazole-4-carbonitriles
An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Disubstituted Pyrazole-4-Carbonitriles Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,5-disubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 3,5-Disubstituted Pyrazole-4-Carbonitriles
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,5-disubstituted pyrazole-4-carbonitriles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, and understanding their stability is paramount for predicting molecular behavior, designing synthetic pathways, and interpreting experimental outcomes. This guide synthesizes theoretical and experimental insights, offering a detailed exploration of the factors governing the stability of these molecules, including substituent effects, tautomerism, and aromaticity. We delve into computational methodologies, primarily Density Functional Theory (DFT), and experimental validation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended to serve as a valuable resource for the rational design and development of novel pyrazole-based compounds.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The substitution pattern on the pyrazole ring allows for the fine-tuning of its physicochemical properties, such as lipophilicity, solubility, and target-binding interactions.[3] The 3,5-disubstituted pyrazole-4-carbonitrile motif, in particular, has garnered attention as a versatile building block in the synthesis of more complex heterocyclic systems with pharmaceutical relevance.[4][5][6]
The thermodynamic stability of these molecules is a critical parameter that influences their synthesis, reactivity, and ultimately, their biological function. A thorough understanding of the energetic landscape of different isomers and tautomers is essential for predicting the predominant species under physiological conditions and for designing molecules with optimal properties.
Theoretical Framework for Assessing Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the thermodynamic properties of pyrazole derivatives.[7][8][9] These methods allow for the calculation of key parameters that govern molecular stability.
Key Thermodynamic Parameters
Gibbs Free Energy (G): The most definitive measure of thermodynamic stability under constant temperature and pressure. A lower Gibbs free energy corresponds to a more stable species.
Enthalpy (H): Represents the total energy of the system, including internal energy and the product of pressure and volume.
Entropy (S): A measure of the disorder or randomness of a system.
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger energy gap is generally associated with higher stability and lower reactivity.[10]
The Central Role of Aromaticity
The aromaticity of the pyrazole ring is a dominant factor in determining the stability of its various isomers.[11] Tautomers that maintain a delocalized π-electron system are significantly more stable than their non-aromatic counterparts.[11] Computational studies consistently identify the 1H-pyrazole isomer as the most stable form due to its aromatic character.[11]
Tautomerism in 3,5-Disubstituted Pyrazoles
Pyrazoles unsubstituted at the N1 position can exist as a mixture of rapidly interconverting tautomers. This annular tautomerism can significantly impact their reactivity and biological activity.[12][13] The relative stability of these tautomers is influenced by the electronic nature of the substituents at the C3 and C5 positions.
Studies have shown that electron-donating groups (EDGs) tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) can stabilize the tautomer with the substituent at the C5 position.[11][14] The cyano group at the C4 position, being a strong electron-withdrawing group, significantly influences the electronic distribution within the pyrazole ring and thus the tautomeric equilibrium.
Computational Protocol for Stability Analysis
A reliable and widely accepted method for the computational analysis of pyrazole stability involves a multi-step process using DFT.
Step-by-Step Computational Workflow
Structural Optimization: The initial geometries of the pyrazole isomers and tautomers are optimized to find their lowest energy conformations. This is typically performed using a DFT functional such as B3LYP or M06-2X in conjunction with a basis set like 6-311++G(d,p).[15][16]
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).[11][17]
Single-Point Energy Calculation: More accurate electronic energies are obtained by performing single-point energy calculations on the optimized structures, often with a larger basis set.
Relative Energy Determination: The relative energy of each isomer is calculated by taking the difference between its total energy and the energy of the most stable isomer, which is set as the zero reference.[11]
Experimental Validation and Characterization
While computational methods provide valuable theoretical insights, experimental validation is crucial for confirming the predicted stabilities and structures.
Synthesis of 3,5-Disubstituted Pyrazole-4-Carbonitriles
A common and efficient method for the synthesis of this class of compounds is through multi-component reactions.[18] For instance, a one-pot synthesis can involve the reaction of a β-keto-nitrile, a hydrazine derivative, and a source for the C5 substituent.[5][6] Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions and improving yields.[19]
Spectroscopic and Crystallographic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the structure of pyrazole derivatives in solution.
¹H NMR: The chemical shift of the N-H proton, typically appearing as a broad signal in the 10-14 ppm range, is a characteristic feature.[12] The observation of two distinct sets of signals can indicate the presence of a slow tautomeric equilibrium on the NMR timescale.[12]
¹³C NMR: Provides information about the carbon framework of the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity and assigning signals, especially in cases of complex spectra arising from tautomeric mixtures.[12]
Protocol for D₂O Exchange in ¹H NMR:
Dissolve approximately 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Acquire a standard ¹H NMR spectrum.
Add one drop of deuterium oxide (D₂O) to the NMR tube.
Shake the tube vigorously to ensure thorough mixing.
Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of the broad N-H proton signal confirms its identity.[12]
4.2.2. Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, including the precise arrangement of atoms, bond lengths, and bond angles.[20][21] This technique is essential for definitively identifying the predominant tautomer in the crystalline phase and for understanding intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and overall stability.[20]
General Protocol for Single-Crystal X-ray Diffraction:
Crystal Growth: Grow suitable single crystals of the pyrazole derivative, often by slow evaporation of a solvent.
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
Data Collection: Collect X-ray diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[20]
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software to obtain the final atomic coordinates and structural parameters.[20]
Structure-Stability Relationships: The Impact of Substituents
The nature and position of the substituents at the C3 and C5 positions have a profound impact on the thermodynamic stability of pyrazole-4-carbonitriles.
Electronic Effects
As previously mentioned, the electronic properties of the substituents play a key role in determining the preferred tautomeric form.
Substituent Type
Position Favored
Rationale
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃, -NH₂)
C3
Stabilize the adjacent positive charge that can develop in the transition state of tautomerization.[11]
Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -NO₂, -CN)
C5
Stabilize the negative charge that can be accommodated by the pyrazole ring.[14]
Steric Effects
Bulky substituents at the C3 or C5 positions can introduce steric strain, which may destabilize the molecule. The planarity of the pyrazole ring is crucial for its aromaticity, and significant steric hindrance can lead to distortions from planarity, thereby reducing stability.[22]
Conclusion
The thermodynamic stability of 3,5-disubstituted pyrazole-4-carbonitriles is a multifaceted property governed by a delicate interplay of aromaticity, tautomerism, and the electronic and steric effects of substituents. A combined computational and experimental approach is essential for a comprehensive understanding of these systems. DFT calculations provide a robust framework for predicting relative stabilities, while NMR spectroscopy and X-ray crystallography offer invaluable experimental validation. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to rationally design and synthesize novel pyrazole derivatives with enhanced stability and desired biological activities.
References
A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem.
Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone deriv
Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
The tautomerism of pyrazolines (dihydropyrazoles) - SciSpace.
Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide - Benchchem.
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC.
The 1H NMR spectrum of pyrazole in a nem
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC.
Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals.
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Revisiting the Structure and Chemistry of 3(5)
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry.
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC.
New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC.
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
Synthesis and DFT Calculation of Novel Pyrazole Deriv
Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics.
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
Synthesis and Pharmacological Activities of Pyrazole Deriv
Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed.
Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchG
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
(PDF)
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC.
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
Table 3 Synthesis of 3,5-disubstituted 1H-pyrazoles 4
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
(PDF) Stereochemistry of new nitrogen-containing heterocyclic compounds. XV.
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.
Synthesis of pyrazole-4-carbonitrile derivatives 113 by multicomponent...
The Strategic Role of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile in Advanced Heterocyclic Synthesis and Chemical Genetics
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of medicinal chemistry and chemic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the landscape of medicinal chemistry and chemical biology, the rational design of heterocyclic building blocks is paramount for developing selective therapeutics and molecular probes. 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) has emerged as a privileged, highly versatile intermediate[1]. Characterized by an ortho-aminocarbonitrile motif, this compound serves as the foundational scaffold for synthesizing fused bicyclic systems, most notably pyrazolo[3,4-d]pyrimidines .
This technical guide explores the mechanistic rationale behind utilizing this specific building block, details its pivotal role in the "bump-and-hole" chemical genetics strategy pioneered by the Shokat laboratory[2], and provides self-validating experimental workflows for its application in drug development[3].
Structural Rationale and Reactivity Profile
The utility of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile stems directly from its bifunctional nature. The spatial proximity of the nucleophilic primary amine at the C5 position and the electrophilic nitrile group at the C4 position creates an ideal pre-organization for annulation reactions[4].
Nucleophilic Hub: The C5-amine can readily attack external electrophiles (such as formamide or acyl chlorides).
Electrophilic Sink: The C4-nitrile acts as an intramolecular electrophile, capturing the newly formed intermediate to close a secondary ring system.
Steric Tuning: The 3-benzyl substituent provides critical steric bulk (the "bump") and lipophilicity, which is essential for engineering orthogonal interactions within kinase active sites[2].
Core Application: Chemical Genetics and Orthogonal ATP Analogs
The most groundbreaking application of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile lies in the field of phosphoproteomics[5]. Identifying the direct substrates of specific protein kinases is notoriously difficult due to the highly conserved nature of the ATP-binding pocket across the >500 human kinases.
To solve this, researchers utilize the analog-sensitive (as) kinase technology [6]. By converting 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile into 3-benzyl-pyrazolo-pyrimidine triphosphate (3-benzyl-PPTP ), scientists created an "orthogonal" ATP analog[2].
The Causality of the "Bump-and-Hole" Mechanism
The Bump: The 3-benzyl group on the pyrazolo[3,4-d]pyrimidine core creates a steric clash with the large "gatekeeper" amino acid residues (e.g., Threonine, Phenylalanine) present in wild-type kinases, preventing binding[2].
The Hole: Target kinases are genetically engineered to replace the bulky gatekeeper residue with a smaller amino acid (e.g., Glycine or Alanine).
Orthogonality: The engineered kinase readily accepts 3-benzyl-PPTP, utilizing it to tag its specific substrates, while all other wild-type kinases in the cellular lysate ignore it[7].
Caption: Chemical Genetics: Orthogonal tagging of substrates via analog-sensitive kinases.
Quantitative Kinetic Profiling
The conversion of the pyrazole carbonitrile into 3-benzyl-PPTP yields an analog with exceptional catalytic efficiency for mutant kinases, primarily driven by a drastically improved Michaelis constant (
To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step transformation of the acyclic precursor into the orthogonal ATP analog[2].
Workflow 1: Upstream Synthesis of the Pyrazole Scaffold
Objective: Generate 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile from an enol ether precursor.
Mechanistic Causality: Hydrazine acts as a bis-nucleophile. Initial attack on the electrophilic enol ether displaces the alkoxy leaving group. The subsequent intramolecular attack by the terminal hydrazine nitrogen onto the geminal nitrile group drives the cyclization, yielding the thermodynamically stable aromatic pyrazole.
Preparation: Dissolve the enol ether precursor (e.g., 41.0 mmol) in 200 mL of absolute ethanol.
Activation: Add triethylamine (123 mmol) to neutralize the hydrochloride salt and activate the nucleophile.
Cyclization: Introduce hydrazine hydrochloride (41.0 mmol) and heat the reaction mixture to reflux for 15 minutes.
Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) to dissolve inorganic salts.
Purification: Extract the aqueous layer with ethyl acetate. Dry the organic phase over anhydrous Na
SO, filter, and concentrate to yield the solid pyrazole product.
Workflow 2: Annulation to the Pyrazolo[3,4-d]pyrimidine Core
Objective: Convert the ortho-aminocarbonitrile into 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Mechanistic Causality: Formamide acts as both a high-boiling solvent and a C1 synthon. At elevated temperatures, the primary amine of the pyrazole attacks the carbonyl carbon of formamide. Subsequent dehydration and intramolecular attack by the adjacent nitrile nitrogen close the pyrimidine ring.
Reaction Setup: Suspend 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in neat formamide (10-20 volumes).
Condensation: Heat the mixture to reflux (approx. 210°C) for 4-6 hours under an inert atmosphere.
Monitoring (Self-Validation): Verify the disappearance of the starting material via TLC (DCM:MeOH eluent). The loss of the highly polar primary amine alters the
value significantly.
Precipitation: Cool the mixture to room temperature and pour it slowly into an ice-water bath to force the precipitation of the hydrophobic bicyclic product.
Recovery: Filter the solid, wash extensively with cold water to remove residual formamide, and dry under high vacuum.
Workflow 3: Ribosylation and Triphosphate Synthesis
Objective: Attach the ribose sugar to the N1 position of the pyrazolo-pyrimidine core.
Mechanistic Causality: SnCl
acts as a Lewis acid to activate the anomeric acetate of the ribofuranose, generating a highly reactive oxocarbenium intermediate that is selectively attacked by the N1 of the heterocycle.
Coupling: React the pyrazolo-pyrimidine core with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in acetonitrile, using SnCl
Deprotection: Remove the benzoyl protecting groups using methanolic ammonia to yield the free nucleoside.
Phosphorylation: Phosphorylate the 5'-hydroxyl group using standard triphosphate synthesis protocols (e.g., POCl
activation followed by displacement with pyrophosphate) to yield 3-benzyl-PPTP.
Caption: Workflow: Synthesis of orthogonal ATP analog 3-benzyl-PPTP from pyrazole-4-carbonitrile.
Broader Applications in Drug Discovery
Beyond its role in chemical genetics, the 5-amino-pyrazole-4-carbonitrile scaffold is a cornerstone for generating diverse heterocyclic libraries[8]. By altering the cyclization reagents, medicinal chemists can access:
Pyrazolo[3,4-b]pyridines: Synthesized via condensation with
-diketones or -unsaturated carbonyls, often yielding potent kinase inhibitors[4].
Pyrazolo[3,4-e][1,4]diazepines: Formed via reaction with diamines, providing scaffolds with significant central nervous system (CNS) activity[4].
Pyrazolo[3,4-d][1,2,3]triazines: Accessed via diazotization of the C5-amine followed by intramolecular coupling with the C4-nitrile, yielding compounds with notable antimicrobial and anti-inflammatory properties[4].
Conclusion
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is far more than a simple intermediate; it is a strategic lynchpin in modern chemical biology. Its unique ortho-aminocarbonitrile topology allows for predictable, high-yielding annulations. Through the intelligent application of this building block, researchers have successfully bypassed the limitations of traditional kinase profiling, enabling the precise mapping of signal transduction pathways via orthogonal ATP analogs.
References
Inhibitor Scaffolds as New Allele Specific Kinase Substrates
Source: Journal of the American Chemical Society (via UCSF / Shokat Lab)
URL:2
Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome
Source: International Journal of Molecular Sciences (via PMC / NIH)
URL:5
The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide
Source: Benchchem
URL:3
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) Chemical Properties
Source: ChemSynthesis Database
URL:1
Tautomerism in 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile: A Comprehensive Technical Guide
Executive Summary The 5-amino-pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-amino-pyrazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs 1. However, the structural plasticity of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile presents a complex analytical challenge: tautomerism . The position of the labile proton dictates the molecule's hydrogen bond donor/acceptor vectors, directly governing receptor binding affinity, solubility, and crystallographic packing.
This whitepaper provides an in-depth analysis of the structural dynamics, computational energetics, and experimental elucidation protocols required to definitively characterize the tautomeric equilibria of this specific pyrazole derivative.
Structural Dynamics: Annular vs. Functional Tautomerism
When analyzing 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, researchers must account for two distinct classes of tautomerism:
Prototropic Annular Tautomerism: The migration of the proton between the N1 and N2 atoms of the pyrazole ring.
Amino-Imino Tautomerism: The equilibrium between the exocyclic primary amine (-NH₂) and the imino form (=NH).
The Causality of Tautomeric Preference
Computational studies utilizing Density Functional Theory (DFT) consistently demonstrate that the aromaticity of the pyrazole ring is the absolute dominant factor in determining isomer stability 2. The amino-imino equilibrium is overwhelmingly shifted toward the amino form because the imino tautomer requires the localization of double bonds, thereby breaking the 6π delocalized aromatic system of the pyrazole core.
Conversely, the annular tautomerism (1H vs. 2H) maintains aromaticity in both states. The equilibrium between these two forms is highly dynamic and heavily influenced by the electronic push-pull system of the molecule: the strongly electron-withdrawing C4-carbonitrile group and the electron-donating C5-amino group.
Prototropic annular tautomerism exchange via solvent-mediated or dimeric transition states.
Computational Energetics (DFT)
To predict molecular behavior prior to synthesis, rigorous DFT methodologies are employed. Non-aromatic tautomers, where a proton is located on a carbon atom (e.g., 3H-pyrazole or 4H-pyrazole), are significantly higher in energy and rarely observed under standard experimental conditions 2.
Quantitative Energetic Landscape
The following table summarizes the relative energies of the theoretical tautomers of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, calculated using the B3LYP functional.
Table 1: Relative Energetics of Pyrazole Isomers (B3LYP/6-311++G )**
Tautomeric Form
Structural Description
Relative Energy (kJ/mol)
Aromaticity Status
1H-pyrazole (PyA)
N-H adjacent to C5-amino group
0.00 (Reference)
Intact (6π delocalized)
2H-pyrazole (PyA')
N-H adjacent to C3-benzyl group
+2.4 to +4.1
Intact (6π delocalized)
3H-pyrazole (PyB)
Non-aromatic, CH2 adjacent to N
~100.0
Disrupted
5-imino-4,5-dihydro
Exocyclic C=NH, proton on ring C
> 110.0
Disrupted
Protocol 1: Self-Validating DFT Workflow
Causality for Basis Set Selection: The 6-311++G(d,p) basis set includes diffuse functions (++), which are mathematically critical for accurately modeling the electron-rich exocyclic amino group and the highly polarizable carbonitrile nitrogen.
Initial Geometry Construction: Build the 1H, 2H, and imino tautomers using a molecular builder. Ensure the C3-benzyl group is positioned to minimize steric clash with the adjacent nitrogen.
Structural Optimization: Run optimization using B3LYP/6-311++G(d,p) with an implicit solvent model (e.g., PCM for DMSO) to mimic the condensed phase [[3]]().
Frequency Calculation (Self-Validation Step): Immediately follow optimization with a vibrational frequency calculation at the same level of theory. Validation: The structure is only a true energetic minimum if zero imaginary frequencies are present. If an imaginary frequency is found, the structure is a transition state and must be perturbed and re-optimized.
Thermodynamic Extraction: Extract the Zero-Point Energy (ZPE) corrected Gibbs free energies to calculate the exact Boltzmann distribution of the 1H vs. 2H tautomers at 298.15 K.
Experimental Elucidation Protocols
While DFT provides theoretical grounding, experimental methods are required to identify the dominant tautomeric form in solution and solid states. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift (typically >10 ppm) in ¹H NMR, but rapid proton exchange at room temperature obscures distinct tautomeric signals 4.
Causality for Solvent Choice: DMSO-d₆ acts as a strong hydrogen-bond acceptor, stabilizing the tautomer with the most acidic N-H proton. Conversely, non-polar solvents like CDCl₃ promote molecular self-association (dimerization). Comparing both isolates solvent-induced stabilization from intrinsic molecular preference 5.
Sample Preparation: Dissolve 15 mg of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in 0.6 mL of anhydrous THF-d₈ or DMF-d₇ (solvents with low freezing points).
Ambient Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. Note the line broadening of the C3, C5, and N-H signals due to intermediate exchange rates.
Cryogenic Titration (VT): Gradually lower the probe temperature in 10 K increments down to 213 K (-60°C).
Decoalescence Observation: Monitor the spectrum until the broad N-H and ring carbon signals split into distinct, sharp peaks representing the individual 1H and 2H tautomers in the slow proton exchange regime 5.
2D HMBC Self-Validation: At the decoalescence temperature, perform a ¹H-¹⁵N HMBC or ¹H-¹³C HMBC experiment.
Validation Logic: The N-H proton will show a distinct ³J long-range scalar coupling to the C4-carbonitrile carbon. If the proton is on N1, it will strongly couple to C5 (amino-substituted). If on N2, it couples to C3 (benzyl-substituted). This definitively assigns the major tautomer without relying on chemical shift heuristics 6.
Step-by-step Variable Temperature (VT) NMR workflow for quantifying tautomeric equilibria.
Protocol 3: Solid-State X-Ray Crystallography
While NMR provides solution-state dynamics, X-ray crystallography determines the absolute preferred tautomer in the solid state, driven by crystal lattice packing and intermolecular hydrogen bonding. For 5-amino-pyrazole-4-carbonitriles, the amino group (-NH₂) acts as a dual hydrogen bond donor, while the nitrile (-C≡N) and the unprotonated pyrazole nitrogen act as acceptors. The tautomer that crystallizes is the one that maximizes this specific H-bond network.
Implications for Drug Development
Failing to account for the correct tautomeric state of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile leads to catastrophic errors in in silico docking studies. If a computational chemist models the 2H-tautomer when the 1H-tautomer is biologically active, the predicted hydrogen bond vectors interacting with the target kinase hinge region will be inverted (donor modeled as acceptor, and vice versa). By applying the self-validating DFT and VT-NMR protocols outlined above, drug development professionals can ensure high-fidelity pharmacophore mapping, ultimately reducing attrition rates in lead optimization pipelines.
References
1.[2] BenchChem. "A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals."
2.[3] ResearchGate. "NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone."
3.[4] BenchChem. "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile."
4.[6] NIH/PMC. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."
5.[5] FU Berlin. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."
6.[1] NIH/PMC. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH."
Synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile: A Detailed Guide to Synthetic Protocols
Introduction 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a common feature in a wide array of pharmacologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a common feature in a wide array of pharmacologically active compounds, and the specific substitution pattern of this molecule offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries. This guide provides detailed, field-proven protocols for the synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both reliability and a deep understanding of the underlying reaction mechanisms.
Strategic Approaches to Synthesis
The synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile can be efficiently achieved through several synthetic strategies. This guide will focus on two of the most robust and widely applicable methods:
One-Pot, Three-Component Condensation: An atom-economical approach that brings together three readily available starting materials in a single reaction vessel.
Two-Step Synthesis via a β-Ketonitrile Intermediate: A classic and reliable method involving the synthesis and subsequent cyclization of a key intermediate.
Each protocol will be presented with a detailed step-by-step procedure, an explanation of the chemical principles at play, and a summary of key reaction parameters.
Protocol 1: One-Pot, Three-Component Synthesis
This approach is a highly efficient and convergent method for the synthesis of the target molecule. It involves the reaction of phenylacetaldehyde, malononitrile, and hydrazine hydrate in a single step. The reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[1][2]
Reaction Principle and Mechanism
The reaction is believed to proceed through the following mechanistic pathway:
Knoevenagel Condensation: Phenylacetaldehyde reacts with malononitrile in the presence of a basic catalyst to form 2-(2-phenyl-ethylidene)malononitrile.
Michael Addition: Hydrazine then acts as a nucleophile, adding to the electron-deficient double bond of the Knoevenagel adduct.
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal amino group of the hydrazine moiety attacking one of the nitrile groups. A subsequent tautomerization yields the stable aromatic pyrazole ring.
Experimental Protocol
Materials:
Phenylacetaldehyde
Malononitrile
Hydrazine hydrate (80% in water)
Ethanol
Piperidine (catalyst)
Distilled water
Ice bath
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetaldehyde (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
Add a catalytic amount of piperidine (0.1 mL).
Stir the mixture at room temperature for 10-15 minutes. The formation of the Knoevenagel condensation product may be observed as a slight warming of the reaction mixture.
To this mixture, add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) dropwise over a period of 5 minutes. An exothermic reaction may be observed.
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
A solid precipitate of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile will form.
Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
Recrystallize the crude product from ethanol to afford the pure compound.
Caption: Two-step synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Characterization
The synthesized 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -C≡N, C=N).
Mass Spectrometry: To determine the molecular weight.
Melting Point Analysis: To assess purity.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Malononitrile and hydrazine hydrate are toxic and should be handled with care.
Phenylacetyl chloride is corrosive and a lachrymator.
Sodium metal is highly reactive with water.
Conclusion
The synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile can be accomplished effectively through either a one-pot, three-component reaction or a two-step sequence involving a β-ketonitrile intermediate. The choice of method may depend on the availability of starting materials, desired scale, and the need for intermediate characterization. Both protocols provided in this guide are robust and have been developed with scientific integrity and practical applicability in mind, providing a solid foundation for researchers in the field of medicinal chemistry and drug development.
References
Nikpassand, M., Zare Fekri, L., Varma, R. S., Hassanzadia, L., & Sedighi Pashakia, F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(1), 1-13. [Link]
Nikpassand, M., Zare Fekri, L., & Varma, R. S. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Semantic Scholar. [Link]
El-Abadelah, M. M., Hussein, A. Q., & Nazer, M. Z. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 157-171. [Link]
Bansal, R. K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 135-148. [Link]
Application Note: One-Pot Synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Abstract This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is a valuable scaffold in medicinal chemistry and drug development. The described method is a three-component reaction involving phenylacetaldehyde, malononitrile, and hydrazine hydrate in an ethanol-water solvent system. This approach is efficient, atom-economical, and adheres to principles of green chemistry. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol with causal explanations, and outline the necessary safety precautions and characterization techniques.
Introduction and Significance
5-Aminopyrazole-4-carbonitrile derivatives are a cornerstone in heterocyclic chemistry, primarily due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target of this protocol, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, serves as a crucial intermediate for synthesizing more complex molecules, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and exhibit significant therapeutic potential.
Traditional multi-step syntheses for such compounds are often plagued by long reaction times, the need to isolate intermediates, and the use of hazardous reagents. The one-pot, three-component approach detailed herein circumvents these issues by creating a tandem reaction cascade in a single reaction vessel, thereby increasing efficiency and reducing waste.
Reaction Scheme and Mechanism
The synthesis proceeds via a domino sequence initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular Thorpe-Ziegler type cyclization.[1]
Overall Reaction:
Mechanistic Pathway:
Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation of phenylacetaldehyde and malononitrile. The active methylene group of malononitrile is deprotonated, and the resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the intermediate, 2-(2-phenylethylidene)malononitrile.[1][2]
Michael Addition: Hydrazine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated nitrile intermediate in a conjugate addition. This is a crucial carbon-nitrogen bond-forming step.
Intramolecular Cyclization & Tautomerization: The intermediate formed from the Michael addition then undergoes a rapid intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks one of the nitrile groups. This is conceptually related to the Thorpe-Ziegler reaction, which involves the intramolecular condensation of dinitriles. A final tautomerization of the resulting imine to the more stable enamine yields the aromatic 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
The detailed mechanistic flow is illustrated in the diagram below.
Caption: Mechanistic pathway of the one-pot synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checks will ensure a reliable and reproducible outcome.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Conc.
Amount (mmol)
Volume/Mass
Phenylacetaldehyde
C₈H₈O
120.15
-
10
1.20 g (1.18 mL)
Malononitrile
C₃H₂N₂
66.06
-
10
0.66 g
Hydrazine Hydrate
N₂H₄·H₂O
50.06
~64% (w/w)
12
~0.75 mL
Ethanol (95%)
C₂H₅OH
-
-
-
25 mL
Deionized Water
H₂O
-
-
-
5 mL
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Buchner funnel and vacuum flask
Standard laboratory glassware
TLC plates (Silica gel 60 F254)
Melting point apparatus
Step-by-Step Procedure
The entire experimental workflow is outlined below.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (0.66 g, 10 mmol) and 25 mL of 95% ethanol. Stir until the malononitrile is fully dissolved. To this solution, add phenylacetaldehyde (1.20 g, 10 mmol) followed by 5 mL of deionized water.
Rationale: Ethanol is an excellent and environmentally benign solvent for all reactants. The addition of water can facilitate the dissolution of the hydrazine salt and in some cases, improve product crystallization upon cooling.
Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (~0.75 mL, 12 mmol) dropwise over 5 minutes.
Rationale: A slight excess of hydrazine (1.2 equivalents) ensures the complete consumption of the limiting electrophilic intermediate. Dropwise addition helps to control any initial exotherm. Hydrazine is a potent nucleophile and reducing agent, requiring careful handling.[3][4]
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with continuous stirring. Maintain the reflux for 2-3 hours.
Rationale: The elevated temperature provides the necessary activation energy for both the Knoevenagel condensation and the subsequent cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[5]
Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). Spot the initial reaction mixture and samples taken hourly. The reaction is complete when the spot corresponding to phenylacetaldehyde has disappeared.
Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A precipitate should begin to form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 50% ethanol-water (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
Rationale: Washing with a cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures.
Purification: For higher purity, the crude product can be recrystallized. Transfer the solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Filter the purified crystals and dry them under vacuum.
Product Characterization
The identity and purity of the synthesized 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile should be confirmed by standard analytical techniques.
Appearance: Off-white to pale yellow crystalline solid.
Expected Yield: 80-90%.
Melting Point: Literature values for similar aminopyrazoles suggest a melting point in the range of 150-200°C. A sharp melting point indicates high purity.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
3450-3300: N-H stretching (asymmetric and symmetric) of the primary amino group (-NH₂).
3200-3100: N-H stretching of the pyrazole ring.
2220-2210: Strong, sharp C≡N stretching of the nitrile group.
1640-1620: C=N stretching and N-H bending vibrations.
~700 and ~750: C-H out-of-plane bending for the monosubstituted benzene ring.
¹H NMR Spectroscopy (500 MHz, DMSO-d₆), δ (ppm):
~12.0 (s, 1H, pyrazole N-H).
~7.35-7.20 (m, 5H, Ar-H of benzyl group).
~6.5 (s, 2H, -NH₂, broad).
~3.9 (s, 2H, benzylic -CH₂-).
¹³C NMR Spectroscopy (125 MHz, DMSO-d₆), δ (ppm):
~154: C5 (bearing the amino group).
~148: C3 (bearing the benzyl group).
~138: Quaternary aromatic carbon of the benzyl group.
~129, ~128, ~126: Aromatic C-H carbons.
~118: Cyano group carbon (-CN).
~75: C4 (bearing the cyano group).
~32: Benzylic carbon (-CH₂-).
Safety and Handling Precautions
This protocol involves hazardous chemicals. A thorough risk assessment must be conducted before starting any work. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin.[6][7] It can cause severe eye irritation. Wear gloves, a lab coat, and safety goggles.[8][9] Avoid dust formation.[10]
Hydrazine Hydrate: A flammable, corrosive, and toxic liquid.[11] It is a suspected carcinogen and can cause severe skin and eye burns.[12] Handle with extreme care, using chemical-resistant gloves and safety goggles. Avoid contact with oxidizers, metal oxides, and acids, as violent reactions can occur.[4][13]
Phenylacetaldehyde: A combustible liquid that can cause skin and eye irritation.
Waste Disposal: All chemical waste must be disposed of according to local environmental regulations. Quench any residual hydrazine in the filtrate with a dilute solution of sodium hypochlorite before disposal.
References
Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
Eschemy. (2023, September 28). Properties and application fields of hydrazine hydrate. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary - Malononitrile. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]
Journal of Current Pharma Research. (2019). A novel one pot multicomponent synthesis, characterization and biological screening of pyrazole derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile.... Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). ONE-POT FOUR-COMPONENT SYNTHESIS OF 1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. Retrieved from [Link]
Indian Journal of Chemistry. (2024, July). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of pyrazole-4-carbonitrile derivatives. Retrieved from [Link]
MDPI. (2021, April 1). Recent Developments on Five-Component Reactions. Retrieved from [Link]
New Journal of Chemistry (RSC Publishing). (2024, September 3). Novel pyrenylbenzylidene-malononitrile derivative mixed with cellulose acetate electrospun nanofibrous sheets for hydrazine detection. Retrieved from [Link]
PMC. (n.d.). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Retrieved from [Link]
Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]
The Art of the Ring-Closing: A Detailed Guide to the Cyclization of Benzyl-Substituted Malononitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Cyclization Benzyl-substituted malononitriles are exceptionally...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Cyclization
Benzyl-substituted malononitriles are exceptionally versatile C3N2 building blocks in modern organic synthesis. The inherent reactivity of the malononitrile moiety, amplified by the adjacent benzylic group, provides a powerful platform for the construction of a diverse array of heterocyclic scaffolds. These cyclic structures are at the heart of numerous pharmacologically active agents and advanced functional materials.[1] This technical guide provides an in-depth exploration of the primary methodologies for the cyclization of these valuable precursors, moving beyond simple procedural lists to explain the underlying mechanistic principles that govern these transformations. Our focus is on providing actionable protocols and the scientific rationale necessary for researchers to adapt and innovate within their own synthetic challenges.
This document is structured to provide a comprehensive overview, from the foundational preparation of the starting materials to the execution and analysis of key cyclization strategies, including the Thorpe-Ziegler reaction, multicomponent reactions for pyridine synthesis, and the intramolecular cyclization of benzylidene malononitriles to form quinolines.
Foundational Strategy: Synthesis of Benzyl-Substituted Malononitrile Precursors
The majority of cyclization procedures commence with benzylidene malononitriles, which are readily synthesized via the Knoevenagel condensation. This reaction forms a carbon-carbon double bond by reacting an aromatic aldehyde with malononitrile, a compound with a highly acidic methylene group.[2]
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a general, high-yielding synthesis of benzylidene malononitrile derivatives.
Materials:
Substituted benzaldehyde (1.0 eq)
Malononitrile (1.1 eq)
Triethylamine (catalytic amount, e.g., 0.1 eq) or Piperidine
Ethanol or Water
Mortar and pestle (for solvent-free conditions)
Reaction vessel (e.g., round-bottom flask with reflux condenser)
Heating apparatus (e.g., oil bath)
Filtration apparatus
Recrystallization solvent (e.g., ethanol)
Procedure:
Reactant Combination: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
Catalyst Addition: Add a catalytic amount of triethylamine or piperidine to the mixture.
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities. Further purification can be achieved by recrystallization from ethanol.
Causality and Experimental Choices:
Catalyst: A basic catalyst like triethylamine or piperidine is essential to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde.[2]
Solvent: Ethanol is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal. Greener protocols often utilize water.[3][4]
Monitoring: TLC is a crucial technique to determine the completion of the reaction, preventing the formation of side products from prolonged heating.
Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a powerful method for the intramolecular cyclization of dinitriles to form cyclic α-cyanoenamines, which can then be hydrolyzed to the corresponding cyclic ketones.[5][6][7] This base-catalyzed reaction is particularly effective for forming 5- to 8-membered rings.[5]
Mechanism of the Thorpe-Ziegler Cyclization
The reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, creating a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion. Protonation of this intermediate yields the more stable cyclic α-cyanoenamine.[5][6]
Protocol 2: Thorpe-Ziegler Cyclization of a Benzyl-Substituted Dinitrile
This protocol provides a general procedure for the intramolecular cyclization of a benzyl-substituted dinitrile.
Materials:
Benzyl-substituted dinitrile (1.0 eq)
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (t-BuOK)) (1.1 eq)
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Add the anhydrous aprotic solvent to the flask, followed by the strong base. If using NaH, wash the mineral oil from the NaH with anhydrous hexanes prior to use.
Substrate Addition: Slowly add a solution of the benzyl-substituted dinitrile in the anhydrous solvent to the base suspension at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. The reaction may require heating depending on the substrate.
Workup (Enamine Isolation): Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis (Ketone Formation): To convert the enamine to the corresponding ketone, treat the crude enamine with an aqueous acid solution and heat to reflux.
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon without adding to the nitrile group.[6]
Anhydrous Conditions: The reagents are highly sensitive to water, which would quench the base and the carbanion intermediate.
Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive intermediates with oxygen.
Parameter
Condition
Rationale
Base
NaH, LHMDS, t-BuOK
Strong, non-nucleophilic bases are required for efficient deprotonation.[6]
Solvent
Anhydrous THF, DMF
Aprotic solvents are necessary to prevent quenching of the base and intermediates.
Temperature
0 °C to reflux
Initial cooling controls the exothermic deprotonation; heating may be required for cyclization.
Workup
Careful quenching with water
Controls the exothermic reaction of the unreacted base.
Table 1. Key Parameters for the Thorpe-Ziegler Cyclization.
Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials.[1] Benzyl-substituted malononitriles are excellent substrates for MCRs, leading to the rapid assembly of complex heterocyclic structures like pyridines.[8]
Protocol 3: Four-Component Synthesis of a Substituted Pyridine
This protocol details a one-pot synthesis of a 2-amino-3-cyanopyridine derivative.
Materials:
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
Malononitrile (1.0 eq)
A methyl ketone (e.g., acetophenone) or a cyclic ketone (e.g., cyclohexanone) (1.0 eq)
Ammonium acetate (1.5-2.0 eq)
Catalyst (optional, e.g., a Lewis acid or a solid-supported catalyst)
Solvent (e.g., ethanol) or solvent-free conditions
Reaction vessel (e.g., round-bottom flask or microwave vial)
Heating apparatus (e.g., oil bath or microwave reactor)
Filtration and recrystallization equipment
Procedure:
Reactant Combination: In a suitable reaction vessel, combine the aromatic aldehyde, malononitrile, the ketone, and ammonium acetate.
Reaction: Heat the mixture, with stirring, to 80-100 °C. If using a microwave reactor, irradiate for 7-9 minutes.[8] Monitor the reaction by TLC.
Isolation: After the reaction is complete, cool the mixture to room temperature.
Purification: Add a small amount of cold ethanol to the solid residue and collect the product by filtration. Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.[8]
Intramolecular Cyclization to Quinolines
Benzylidene malononitrile derivatives can undergo intramolecular cyclization to form highly valuable quinoline scaffolds, which are prevalent in many natural products and pharmaceuticals. This transformation is typically achieved by heating the benzylidene malononitrile derivative in a high-boiling solvent like dimethylformamide (DMF).
Protocol 4: Synthesis of a Tricyclic Quinoline Derivative
This protocol outlines the synthesis of a quinoline derivative via the intramolecular cyclization of a pre-formed benzylidene malononitrile.
Reaction Setup: Dissolve the benzylidene malononitrile derivative in DMF in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the solution to reflux and monitor the reaction by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the DMF under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure quinoline derivative.
Substrate
Product
Yield
Reference
Benzylidene malononitrile
2-Amino-3-cyanoquinoline
Varies
Substituted benzylidene malononitriles
Substituted quinolines
66-92%
Table 2. Examples of Quinoline Synthesis via Intramolecular Cyclization.
Safety and Handling
Malononitrile and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. [9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10][11][12][13]
Strong Bases (e.g., NaH, LHMDS): These reagents are highly reactive and corrosive. Handle them under an inert atmosphere and away from water.[10][11][12]
Organic Solvents (e.g., DMF, THF, Ethanol): Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[9][11][13]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion and Future Outlook
The cyclization of benzyl-substituted malononitrile derivatives represents a cornerstone of modern heterocyclic chemistry, providing efficient pathways to a wealth of structurally diverse and functionally significant molecules. The methodologies outlined in this guide—the Thorpe-Ziegler reaction, multicomponent reactions, and intramolecular cyclizations—offer a robust toolkit for the synthetic chemist. By understanding the mechanistic underpinnings of these transformations, researchers are well-equipped to not only apply these protocols effectively but also to innovate and develop novel synthetic strategies for the next generation of pharmaceuticals and advanced materials.
References
Design and synthesis of new tricyclic quinoline derivatives from intramolecular cyclization of benzylidene malonic derivatives. Available at: [Link]
Selective Conversion of Malononitrile and Unprotected Carbohydrates to Bicyclic Polyhydroxyalkyl Dihydrofurans Using Magnesium Oxide as a Recyclable Catalyst. Available at: [Link]
A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles. Available at: [Link]
Safety - Chemistry LibreTexts. Available at: [Link]
Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions - Taylor & Francis eBooks. Available at: [Link]
Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Available at: [Link]
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. Available at: [Link]
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC. Available at: [Link]
Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis - Organic Chemistry Portal. Available at: [Link]
Studies on the Reaction of Cycloalkanones with Malonodinitrile - Academia.edu. Available at: [Link]
Base-Promoted and Copper(I)-Catalyzed Tandem Cyclization-C(sp2)-N Coupling of Vinyl Malononitriles with Ortho-Nitrochalcones: Access to Acridones and their Fused Derivatives - ACS Publications. Available at: [Link]
Thrope Ziegler Cyclization Search | PDF | Chemical Compounds - Scribd. Available at: [Link]
Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES 1. OBJECTIVE This SOP provides the gene. Available at: [Link]
Standard Operating Procedures for Working with Organic Solvents - UPEI. Available at: [Link]
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]
Thorpe-Ziegler Reaction - SynArchive. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
An efficient synthesis of quinolines under solvent-free conditions - Indian Academy of Sciences. Available at: [Link]
Preparation and Properties of Quinoline. Available at: [Link]
Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials - arXiv. Available at: [Link]
Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds - PubMed. Available at: [Link]
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Available at: [Link]
Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds - Semantic Scholar. Available at: [Link]
Studies on the Reaction of Cycloalkanones with Malonodinitrile - ResearchGate. Available at: [Link]
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC. Available at: [Link]
Intramolecular Cyclizations via Carbenoid Intermediates in Complexation of Alkynyltungsten Compounds with Co2(CO)8 - NTU scholars. Available at: [Link]
Malleswara Research Lab - Publications. Available at: [Link]
Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3',5' - Semantic Scholar. Available at: [Link]
Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - RSC Publishing. Available at: [Link]
Advanced Application Note: Selective Hydrolysis of 5-Aminopyrazole-4-Carbonitriles
Introduction & Mechanistic Rationale The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as pirtobrutinib[1]. A critical, yet notoriously...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as pirtobrutinib[1]. A critical, yet notoriously challenging, transformation in the elaboration of this scaffold is the hydrolysis of the C4-nitrile (carbonitrile) group to either a functionalized carboxamide or a carboxylic acid.
The Causality of Chemical Resistance:
Hydrolyzing a nitrile attached to an aminopyrazole ring presents unique chemoselectivity hurdles. The 5-amino group acts as a strong electron-donating moiety via resonance, significantly increasing the electron density of the pyrazole
-system. This electronic enrichment drastically reduces the electrophilicity of the adjacent C4-nitrile carbon, making it highly resistant to standard nucleophilic attack by water[2][3].
To overcome this activation barrier, researchers must manipulate the reaction environment:
Acidic Activation: Strong acids (e.g., Methanesulfonic acid or concentrated
) are required to protonate the nitrile nitrogen, thereby restoring the electrophilicity of the carbon atom and facilitating water addition[1][2].
Basic/Oxidative Activation: Alternatively, the use of the highly nucleophilic hydroperoxide anion (from
/ ) can force the hydration of the nitrile to an amide under milder basic conditions[4].
Thermodynamic Control (Partial vs. Complete Hydrolysis): Stopping the reaction at the carboxamide stage requires strict temperature control (typically
60 °C). If the temperature exceeds these thresholds, the intermediate amide undergoes subsequent hydrolysis, expelling ammonia gas to form the carboxylic acid[2][3].
Reaction Pathways & Decision Tree
The following logical workflow governs the selection of reagents and conditions based on the desired terminal functional group.
Workflow for the selective hydrolysis of 5-aminopyrazole-4-carbonitriles.
Quantitative Data Presentation
The table below summarizes the field-proven parameters required to achieve specific hydrolysis outcomes, preventing the common pitfall of over-hydrolysis.
Protocol A: Selective Acidic Hydrolysis to Carboxamide (MsOH Method)
This protocol is adapted from the optimized commercial synthesis of pirtobrutinib intermediates, utilizing Methanesulfonic acid (MsOH) to prevent the aromatic sulfonation side-reactions commonly seen with
Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend the 5-aminopyrazole-4-carbonitrile in deionized water (approx. 5 volumes).
Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add MsOH dropwise over 15 minutes to prevent uncontrolled exothermic spikes.
Thermal Activation: Remove the ice bath and heat the reaction mixture to exactly 55 °C. Caution: Exceeding 60 °C will initiate irreversible over-hydrolysis to the carboxylic acid.
Self-Validating In-Process Control: The starting nitrile is highly insoluble in aqueous MsOH at room temperature. As the reaction progresses at 55 °C, the mixture will gradually clarify into a homogeneous solution as the more soluble protonated carboxamide is formed. Complete dissolution serves as a visual cue for reaction completion (typically 4–6 hours)[1].
Quenching & Isolation: Cool the reaction mixture to 0 °C. Carefully neutralize the solution by dropwise addition of aqueous
until the pH reaches 7.0–7.5. The target carboxamide will precipitate as a white/off-white solid.
Filtration: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum at 40 °C.
Protocol B: Complete Basic Hydrolysis to Carboxylic Acid
This protocol utilizes harsh basic conditions to drive the thermodynamic conversion of the nitrile, past the amide intermediate, directly to the carboxylic acid[3].
Dissolution: Dissolve the 5-aminopyrazole-4-carbonitrile in 10% aqueous
(approx. 10 volumes) in a round-bottom flask equipped with a reflux condenser.
Reflux & Hydrolysis: Heat the mixture to a vigorous reflux (approx. 100 °C).
Self-Validating In-Process Control: The transition from the intermediate amide to the final carboxylic acid releases ammonia (
) gas. Suspend a piece of damp red litmus paper at the top exit of the reflux condenser. The continuous evolution of basic gas will turn the paper blue. The reaction is deemed complete (typically 8–12 hours) when a fresh piece of damp red litmus paper no longer changes color, physically validating the total consumption of the intermediate amide[3].
Workup: Cool the reaction mixture to 0 °C in an ice-water bath.
Acidification: Slowly add 10% aqueous
dropwise while monitoring the pH. Adjust the pH to approximately 3.0–4.0 (the isoelectric point of most aminopyrazole carboxylic acids).
Isolation: Collect the precipitated carboxylic acid via vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
References
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
Rhhz.net. FDA approved fluorine-containing drugs in 2023 (Synthesis of Pirtobrutinib).
Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
ResearchGate. New Trends in the Chemistry of 5-Aminopyrazoles.
Application Note: Synthesis and Therapeutic Potential of Schiff Bases Derived from 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The formation of Schiff bases from the versatile 5-aminopyrazole scaffold further expands the chemical space for drug discovery, offering a pathway to novel therapeutic agents.[4] This document outlines the underlying reaction mechanism, provides a detailed experimental protocol for synthesis, discusses methods for structural elucidation, and explores the promising therapeutic applications of this class of compounds.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anti-cancer and anti-obesity agents.[2] Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group), typically formed through the condensation of a primary amine with an aldehyde or ketone.[5][6][7] The fusion of these two pharmacophores—the pyrazole ring and the Schiff base linkage—has given rise to a class of compounds with significant therapeutic potential. These molecules exhibit a broad spectrum of bioactivities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][8]
The starting material, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, is a particularly attractive precursor. The 5-amino group provides a reactive handle for the introduction of diverse functionalities through Schiff base formation, while the benzyl and carbonitrile groups can be further modified to fine-tune the molecule's physicochemical properties and biological activity. This guide provides a robust framework for the synthesis and exploration of novel Schiff bases derived from this promising pyrazole core.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[5][9] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[9]
The mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[5][6]
Dehydration: The unstable carbinolamine then undergoes elimination of a water molecule to form the stable imine, or Schiff base.[5][6] This step is often the rate-determining step and is facilitated by the acidic catalyst.
The overall reaction is an equilibrium process. To drive the reaction to completion, it is common to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water.
Figure 1: General mechanism of Schiff base formation.
Experimental Protocol: Synthesis of Schiff Bases
This section provides a detailed, step-by-step protocol for the synthesis of Schiff bases from 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Materials and Reagents
Reagent
Grade
Supplier
Notes
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
≥98%
Sigma-Aldrich
Starting material
Aromatic Aldehyde (e.g., benzaldehyde)
Reagent Grade
Fisher Scientific
Reactant
Absolute Ethanol
Anhydrous, ≥99.5%
VWR Chemicals
Solvent
Glacial Acetic Acid
ACS Reagent, ≥99.7%
Merck
Catalyst
Diethyl Ether
ACS Reagent
J.T. Baker
For washing the product
Deuterated Solvents (e.g., DMSO-d₆)
NMR Grade
Cambridge Isotope
For NMR analysis
Step-by-Step Synthesis Procedure
Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of the desired aromatic aldehyde.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a solid.
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted aldehyde. Dry the purified product in a vacuum oven at 50-60 °C for 2-4 hours.
Recrystallization (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.
Figure 2: Experimental workflow for Schiff base synthesis.
Characterization of Pyrazole Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed:
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching of the aldehyde (around 1700 cm⁻¹) also indicates a successful reaction.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the downfield region of the spectrum (δ 8.0-9.0 ppm).[10] The signals corresponding to the aromatic protons of both the pyrazole and the aldehyde moieties will also be present.
¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the range of δ 150-165 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the expected molecular formula. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product.[5][11]
Potential Applications in Drug Development
Schiff bases derived from the pyrazole scaffold are a rich source of potential therapeutic agents due to their diverse biological activities.
Anticancer Activity: Many pyrazole-based Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[1][4][13] They can induce apoptosis and inhibit cell proliferation through various mechanisms. The specific substitution on the aromatic aldehyde moiety can be varied to optimize anticancer potency and selectivity.
Antimicrobial and Antifungal Activity: The imine linkage is known to be crucial for the antimicrobial activity of many compounds. Pyrazole Schiff bases have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14]
Anti-inflammatory and Analgesic Properties: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Schiff base derivatives of pyrazoles have also been reported to possess significant anti-inflammatory and analgesic properties.[14]
Other Therapeutic Areas: Research has also explored the potential of pyrazole Schiff bases as antimalarial, antiviral, and anticonvulsant agents.[2][3] The ability to easily synthesize a library of these compounds makes them ideal for high-throughput screening and lead optimization in various drug discovery programs.
Conclusion
The synthesis of Schiff bases from 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile offers a straightforward and versatile approach to a class of compounds with significant therapeutic potential. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and explore these molecules. The diverse biological activities associated with this scaffold make it a highly attractive area for further investigation in the quest for novel and effective therapeutic agents.
References
Chemistry Schiff Bases - SATHEE. (n.d.).
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). RSC Publishing.
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences.
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI.
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (n.d.). JOCPR.
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing.
Bioactivity of Schiff bases and pyrazole derivatives. (n.d.). ResearchGate.
Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PubMed.
Crystal structure characterization as well as theoretical study of spectroscopic properties of novel Schiff bases containing pyrazole group. (2012). PubMed.
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Taylor & Francis.
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (n.d.). Nepal Journals Online.
Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Semantic Scholar.
Synthesis, characterization and spectroscopic studies on Schiff base complexes of 1-phenyl-2, 3-dimethyl-4-amino-5-oxo-pyrazole. (2011). Baghdad Science Journal.
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.Org.
A Short Review on Schiff Bases and Applications. (n.d.).
Schiff Bases: Contemporary Synthesis, Properties, and Applications. (2024). IntechOpen.
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (n.d.). ChemRxiv.
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). SciELO Colombia.
Application Notes & Protocols: Diazotization of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Introduction: The Synthetic Power of the Pyrazole Diazonium Salt 5-Aminopyrazole derivatives are a cornerstone in heterocyclic chemistry, serving as exceptionally versatile precursors for a wide array of fused heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Power of the Pyrazole Diazonium Salt
5-Aminopyrazole derivatives are a cornerstone in heterocyclic chemistry, serving as exceptionally versatile precursors for a wide array of fused heterocyclic systems with significant pharmacological and materials science applications.[1][2][3][4] The subject of this guide, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, is a privileged scaffold. The strategic placement of its primary amino group at the C5 position makes it an ideal candidate for diazotization—a fundamental transformation that converts the relatively inert amino group into a highly reactive diazonium salt.[5]
This conversion unlocks a plethora of synthetic possibilities. The resulting pyrazole-5-diazonium salt is a potent electrophile, readily participating in subsequent reactions such as azo coupling and intramolecular cyclization.[5][6] These downstream reactions are pivotal for constructing complex molecular architectures, most notably the pyrazolo[5,1-c][1][6][7]triazine ring system, a motif found in numerous compounds with anticancer, antimicrobial, and antiviral properties.[6][7][8][9][10] This document provides detailed, field-proven protocols for the efficient and safe diazotization of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, explains the underlying chemical principles, and offers insights into troubleshooting and safety.
Pillar 1: The Mechanism and Critical Parameters of Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. In practice, nitrous acid is unstable and is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures.[11][12]
The reaction proceeds via the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amino group of the pyrazole. A series of proton transfers and a final dehydration step yield the pyrazole-5-diazonium cation, stabilized by the mineral acid's counter-anion (e.g., chloride, Cl⁻).
Critical Causality in Experimental Design:
Temperature Control: The stability of aryl and heteroaryl diazonium salts is paramount and highly temperature-dependent.[13][14] These intermediates are notoriously prone to thermal decomposition, leading to the evolution of nitrogen gas (N₂) and the formation of undesired byproducts. Therefore, maintaining a reaction temperature between 0–5 °C is the most critical parameter for success.[6] This is not merely a suggestion but a mandatory condition to prevent premature degradation of the product.
Acidic Medium: A strong acidic environment is necessary for two key reasons: it facilitates the generation of the essential nitrosonium ion from sodium nitrite and it prevents the newly formed diazonium salt from coupling with the unreacted parent aminopyrazole, a common side reaction under neutral or basic conditions.
Reagent Addition: The dropwise addition of the sodium nitrite solution is crucial to maintain strict temperature control and to prevent a localized excess of nitrous acid, which can lead to unwanted side reactions.
Pillar 2: Validated Experimental Protocols
The following protocols describe the standard and most reliable method for the diazotization of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. The resulting diazonium salt solution is highly reactive and is intended for immediate use in subsequent synthetic steps without isolation.[6]
Protocol 1: Classical Aqueous Diazotization with Sodium Nitrite and HCl
This is the most widely adopted and validated method for the diazotization of 5-aminopyrazoles.[3][6][15][16] It is robust, uses readily available reagents, and is highly effective when temperature is rigorously controlled.
Materials & Equipment:
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Concentrated Hydrochloric Acid (HCl, 37%)
Sodium Nitrite (NaNO₂)
Deionized Water
Ice
Magnetic stirrer with stir bar
Low-temperature thermometer
Ice-salt bath
Beakers and Erlenmeyer flasks
Dropping funnel
Step-by-Step Methodology:
Preparation of the Amine Suspension: In a 250 mL beaker, suspend 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (0.01 mol) in a mixture of deionized water (20 mL) and concentrated HCl (3 mL).
Cooling: Place the beaker in an ice-salt bath and begin vigorous stirring. Cool the suspension until the internal temperature is stable between 0 °C and 5 °C. It is essential that the temperature does not exceed 5 °C during the entire procedure.
Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in deionized water (5 mL).[6] Cool this solution in an ice bath before use.
Diazotization Reaction: Transfer the chilled sodium nitrite solution to a dropping funnel. Add the NaNO₂ solution dropwise to the vigorously stirred pyrazole suspension over a period of 15-20 minutes. Crucially, monitor the internal temperature continuously and adjust the addition rate to ensure it remains between 0–5 °C.
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the reaction proceeds to completion. A clear solution of the diazonium salt is typically formed.
Immediate Use: The resulting solution of 5-diazo-3-benzyl-1H-pyrazole-4-carbonitrile hydrochloride is now ready for immediate use in subsequent coupling or cyclization reactions. DO NOT attempt to isolate the diazonium salt as a solid, as it can be explosive in a dry state. [13][14]
Data Summary: Key Reaction Parameters
Parameter
Value / Condition
Rationale & Notes
Starting Material
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
1.0 equivalent
Acid
Concentrated HCl
~3.0 equivalents. Ensures full protonation and generation of HONO.
Diazotizing Agent
Sodium Nitrite (NaNO₂)
1.0-1.1 equivalents. A slight excess can be used to ensure full conversion.
Solvent
Deionized Water
Provides the medium for the reaction.
Temperature
0–5 °C
CRITICAL. Prevents decomposition of the diazonium salt.[6][13]
Reaction Time
~30 minutes post-addition
Ensures complete formation of the diazonium salt.
Observation
The initial slurry dissolves to form a clear solution.
Indicates the formation of the more soluble diazonium salt.
Pillar 3: Visualization of Workflow and Mechanism
Chemical Mechanism
Caption: Reaction mechanism for the diazotization of an aminopyrazole.
Catalyst selection for synthesizing benzyl aminopyrazoles
Application Note: Strategic Catalyst Selection for the Synthesis of Benzyl Aminopyrazoles Executive Summary: Pharmacological Context Benzyl aminopyrazoles are privileged structural motifs in modern drug discovery. They s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Catalyst Selection for the Synthesis of Benzyl Aminopyrazoles
Executive Summary: Pharmacological Context
Benzyl aminopyrazoles are privileged structural motifs in modern drug discovery. They serve as critical pharmacophores in the development of highly potent therapeutics, including novel STING antagonists and orally bioavailable pKa1 inhibitors, where the N-benzyl aminopyrazole moiety is engineered to form critical hydrogen bond interactions within target binding pockets[1]. However, synthesizing these compounds presents a significant regiochemical challenge. The pyrazole core contains multiple nucleophilic sites—specifically N1, N2, C4, and the exocyclic NH2 group. Selecting the correct catalytic system is paramount to achieving high chemoselectivity, maximizing atom economy, and avoiding the need for cumbersome protecting-group chemistry.
Strategic Catalyst Selection & Regiochemical Control
The synthesis of benzyl aminopyrazoles generally proceeds via three distinct strategic pathways: direct C4-benzylation, N-benzylation via hydrogen borrowing, or de novo pyrazole ring formation.
Chemoselective C4-Benzylation: The exocyclic NH2 group of 5-aminopyrazoles typically outcompetes the C4 position for electrophiles, leading to unwanted N-arylation or N-alkylation[2]. To bypass this, organocatalysis utilizing squaric acid in an aqueous medium has emerged as a superior method. Squaric acid facilitates the generation of ortho-quinone methides from 2-hydroxybenzyl alcohols; the aqueous environment drives hydrophobic packing, forcing highly selective C4-benzylation without requiring amine protection[2]. Alternatively, transition-metal catalysis (e.g., Pd-catalyzed C-H benzylation) can be employed, but this strictly requires an electron-withdrawing group (EWG) at the C4 position to reduce the Lewis basicity of the nitrogen and increase the acidity of the C-H bond[3].
N-Benzylation via Hydrogen Borrowing: Traditional N-alkylation relies on genotoxic benzyl halides. A modern, green alternative utilizes a Pd-doped La-BDC (benzene-1,4-dicarboxylate) Metal-Organic Framework (MOF)[4]. This dual-action catalyst uses benzyl alcohol as both the alkylating agent and the hydrogen source. The reaction produces only water as a byproduct, representing a leap forward in sustainable catalysis[4].
De Novo Cyclization: When late-stage functionalization yields poor regioselectivity, synthesizing the pyrazole ring from scratch is the most reliable approach. The condensation of β-ketonitriles or ketene dithioacetals with benzylhydrazine in the presence of a mild base catalyst (such as ethanolic triethylamine) provides excellent yields of the target 5-aminopyrazole[5].
Logical workflow for selecting catalytic pathways in the synthesis of benzyl aminopyrazoles.
Quantitative Catalyst Performance Metrics
To guide protocol selection, the following table summarizes the quantitative performance, scope, and green chemistry metrics of the primary catalytic systems discussed.
The following protocols are designed with built-in causality explanations and self-validating checkpoints to ensure reproducibility and high-fidelity execution in the laboratory.
Protocol A: Chemoselective C4-Benzylation via Squaric Acid Organocatalysis
This protocol leverages organocatalysis in water to achieve strict C4 regioselectivity without protecting groups[2].
Reaction Assembly: In a 10 mL reaction vial, combine 5-aminopyrazole (1.0 mmol), 2-hydroxybenzyl alcohol (1.0 mmol), and squaric acid (0.03 mmol, 3 mol%).
Solvent Addition: Add 3.0 mL of deionized water.
Causality: Water is not merely a green solvent here; it actively promotes the generation of ortho-quinone methide intermediates via hydrophobic effects and hydrogen bonding with the squaric acid catalyst, kinetically favoring C4-nucleophilic attack over N-alkylation[2].
Thermal Activation: Stir the heterogeneous mixture at 80 °C for 4–6 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The complete disappearance of the highly polar 5-aminopyrazole spot confirms the reaction has reached its endpoint.
Product Isolation: Remove the vial from the heat source and allow it to cool to room temperature (20–25 °C).
Causality & Validation: The C4-benzylated product possesses significantly lower aqueous solubility than the starting materials. As the mixture cools, a distinct, heavy precipitate will form. This phase separation acts as a visual, self-validating indicator of successful conversion.
Purification: Filter the precipitate under vacuum and wash the filter cake with ice-cold water (2 × 2 mL). Dry under high vacuum to afford the pure product.
Causality: This precipitation-driven isolation completely eliminates the need for silica gel column chromatography, fulfilling strict green chemistry principles[2].
Protocol B: Green N-Benzylation via Pd@La-BDC MOF Hydrogen Borrowing
This protocol utilizes a heterogeneous Metal-Organic Framework to achieve N-benzylation using benzyl alcohol, avoiding toxic alkyl halides[4].
Reaction Assembly: To an oven-dried Schlenk tube, add the pre-formed aminopyrazole (1.0 mmol), benzyl alcohol (1.2 mmol), and Pd@La-BDC MOF (5 wt%).
Atmospheric Control: Add 2.0 mL of anhydrous toluene and seal the tube tightly under a nitrogen atmosphere.
Causality: Benzyl alcohol serves a dual purpose as both the alkylating agent and the internal hydrogen source. Sealing the tube prevents the escape of transiently generated hydrogen gas required for the final reduction step[4].
Catalytic Cycle Initiation: Heat the mixture at 110 °C for 12 hours.
Causality: At elevated temperatures, the Pd nanoparticles within the MOF catalyze the dehydrogenation of benzyl alcohol to benzaldehyde. Simultaneously, the La³⁺ Lewis acid sites on the MOF framework drive the condensation of the resulting benzaldehyde with the aminopyrazole to form an imine intermediate. Finally, the Pd-hydride species re-hydrogenates the imine to yield the N-benzylated product[4].
Hot Filtration: Rapidly filter the reaction mixture through a Celite pad while it is still hot (>80 °C).
Validation Checkpoint: Filtering while hot is critical. It ensures the heterogeneous MOF catalyst is removed without co-precipitating the newly synthesized N-benzyl aminopyrazole. The recovered MOF catalyst bed will remain on the Celite and can be washed with ethanol, dried, and reused for subsequent cycles, validating its heterogeneous stability[4].
Final Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue via recrystallization from hot ethanol to yield the pure N-benzyl aminopyrazole.
Application Note: Advanced Functionalization of the Benzyl Moiety in Pyrazole-4-Carbonitriles
Introduction & Pharmacological Relevance Pyrazole-4-carbonitriles are privileged pharmacophores embedded in numerous biologically active molecules, ranging from agricultural agents (e.g., Fipronil, Penthiopyrad) to poten...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
Pyrazole-4-carbonitriles are privileged pharmacophores embedded in numerous biologically active molecules, ranging from agricultural agents (e.g., Fipronil, Penthiopyrad) to potent pharmaceuticals such as PDE-5 inhibitors and anticancer agents[1]. The functionalization of the
-benzyl moiety in 1-benzylpyrazole-4-carbonitriles represents a critical synthetic node for late-stage diversification. By selectively functionalizing the benzylic position, medicinal chemists can modulate lipophilicity, alter metabolic stability, or restrict the conformational freedom of the molecule to enhance target binding affinity.
As a Senior Application Scientist, I have structured this guide to detail two divergent, field-proven methodologies for functionalizing the benzyl moiety:
Chemoselective C(sp³)-H Halogenation : A radical or Lewis-acid catalyzed pathway to install a leaving group at the benzylic position for subsequent nucleophilic substitution.
Palladium-Catalyzed [5+2] Rollover Annulation : A state-of-the-art C(sp²)–H activation pathway that leverages the flexibility of the benzyl linker to construct conformationally restricted tricyclic 2-benzazepines[2].
Understanding the causality behind reagent selection, solvent effects, and catalyst behavior is paramount to successfully deploying these protocols in a drug discovery pipeline.
Mechanistic Pathways & Strategic Divergence
The functionalization of 1-benzylpyrazole-4-carbonitriles requires precise control over chemoselectivity. The molecule possesses multiple reactive sites: the electrophilic pyrazole C5 position, the benzylic C(sp³)-H bonds, and the ortho-C(sp²)–H bonds of the phenyl ring.
Divergent functionalization pathways of 1-benzylpyrazole-4-carbonitriles.
Pathway A: Chemoselective C(sp³)-H Bromination
Traditional radical bromination often suffers from over-bromination or competitive electrophilic aromatic substitution on electron-rich rings. However, utilizing a trityl cation (
) catalyst under mild light irradiation allows for highly chemoselective benzylic sp³ C-H functionalization[3]. The trityl cation acts as a Lewis acid that activates N-bromosuccinimide (NBS), facilitating a controlled radical propagation that exclusively targets the benzylic position without degrading the sensitive carbonitrile group.
Pathway B: Pd-Catalyzed [5+2] Rollover Annulation
Recently developed by Mascareñas and Gulías, the rollover annulation of 1-benzylpyrazoles with alkynes provides direct entry to benzo[
]pyrazolo[1,5-]azepines[2]. The causality of this reaction relies on the unique flexibility of the tetrahedral C(sp³) benzylic carbon.
Initial Activation : Pd(II) coordinates to the pyrazole
atom, directing an initial electrophilic activation of the ortho-C(sp²)–H bond on the benzyl ring to form a palladacycle[4].
Insertion & Rollover : Following alkyne migratory insertion, the steric flexibility of the benzyl group allows the Pd center to "roll over" and activate the C5–H bond of the pyrazole ring[5].
Reductive Elimination : A second C–C bond is formed, yielding the seven-membered azepine ring, followed by reoxidation of Pd(0) to Pd(II) by AgOAc[2].
Catalytic cycle of the Pd-catalyzed [5+2] rollover annulation.
Quantitative Data & Optimization
To ensure reproducibility, the following tables summarize the optimization parameters derived from empirical validation. Note the critical role of the oxidant and solvent in driving the rollover annulation.
Table 1: Optimization of Pd-Catalyzed [5+2] Rollover Annulation [2]
Entry
Catalyst (mol %)
Oxidant (equiv)
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)₂ (10%)
Cu(OAc)₂ (2.0)
Xylene
150
Trace
Cu(OAc)₂ fails to efficiently reoxidize Pd(0) in this specific catalytic pocket.
2
Pd(OAc)₂ (10%)
AgOAc (2.0)
Toluene
100
Trace
Insufficient thermal energy to overcome the activation barrier of the rollover step.
3
Pd(OAc)₂ (10%)
AgOAc (2.0)
o-Xylene
150
85%
Optimal conditions. AgOAc acts as a superior oxidant; high temp drives the second C-H activation.
4
None
AgOAc (2.0)
o-Xylene
150
0%
Confirms the absolute requirement of Pd for dual C-H activation.
Table 2: Chemoselectivity in Benzylic Bromination [3]
This protocol yields 1-(alpha-bromobenzyl)-pyrazole-4-carbonitrile, a self-validating intermediate for downstream SN2 functionalization.
Materials:
1-Benzylpyrazole-4-carbonitrile (1.0 mmol)
N-Bromosuccinimide (NBS) (1.05 mmol, freshly recrystallized from water)
Trityl tetrafluoroborate (
) (0.02 mmol, 2 mol%)
Acetonitrile (MeCN, anhydrous) (5.0 mL)
Step-by-Step Procedure:
Preparation : In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1-benzylpyrazole-4-carbonitrile (1.0 mmol) and NBS (1.05 mmol).
Catalyst Addition : Transfer the flask to a nitrogen-filled glovebox or utilize standard Schlenk techniques to add
(2 mol%). Causality: Trityl cation is moisture sensitive; rigorous exclusion of water prevents catalyst quenching.
Reaction : Inject 5.0 mL of anhydrous MeCN. Seal the flask and place it under a standard 55W fluorescent hood light at ambient temperature (20–25 °C).
Monitoring : Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating via UV-vis; the solution often turns slightly yellow as the active radical species form.
Workup : Quench the reaction with saturated aqueous
(5 mL) to destroy residual NBS. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Analytical Validation : In the
NMR (CDCl₃) spectrum, verify the disappearance of the benzylic singlet (typically ~5.3–5.4 ppm) and the appearance of a new methine () singlet shifted downfield to ~6.5–6.8 ppm due to the deshielding effect of the bromine atom.
This protocol constructs the conformationally restricted tricyclic 2-benzazepine core.
Materials:
1-Benzylpyrazole-4-carbonitrile (0.2 mmol)
Diphenylacetylene (0.3 mmol, 1.5 equiv)
Palladium(II) acetate (
) (0.02 mmol, 10 mol%)
Silver acetate (AgOAc) (0.4 mmol, 2.0 equiv)
Anhydrous o-xylene (2.0 mL)
Step-by-Step Procedure:
Setup : To an oven-dried 15 mL pressure tube containing a magnetic stir bar, add 1-benzylpyrazole-4-carbonitrile (0.2 mmol), diphenylacetylene (0.3 mmol),
(10 mol%), and AgOAc (2.0 equiv).
Atmosphere Exchange : Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times). Causality: Oxygen can competitively reoxidize Pd or cause alkyne degradation, reducing overall yield.
Solvent Addition : Add anhydrous o-xylene (2.0 mL) via syringe. Seal the pressure tube tightly with a Teflon screw cap.
Thermal Activation : Submerge the tube in a pre-heated oil bath at 150 °C. Stir vigorously for 24 hours. Causality: The high thermal threshold is strictly required to overcome the steric penalty of the "rollover" step where the palladium must dissociate, rotate, and activate the pyrazole C5-H bond[2].
Workup & Filtration : Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter through a short pad of Celite to remove the precipitated silver salts and palladium black. Wash the Celite pad with additional DCM (10 mL).
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 10:1 to 4:1).
Analytical Validation : In the
NMR spectrum, confirm the loss of the pyrazole C5-H proton (typically around 7.8–8.0 ppm in the starting material) and the loss of one ortho-phenyl proton, confirming the dual C-H activation. The benzylic will remain but may exhibit diastereotopic splitting if the resulting tricycle is locked in a specific conformation.
Troubleshooting & Field Insights
Incomplete Rollover Annulation : If intermediate mono-activated products (e.g., simple alkenylated benzylpyrazoles) are observed, the reaction temperature is too low, or the alkyne concentration is insufficient. Ensure the oil bath is accurately calibrated to 150 °C.
Over-bromination in sp³ Functionalization : If dibrominated products are observed, reduce the NBS stoichiometry to 0.95 equiv and monitor the reaction strictly at 1-hour intervals. The use of MeCN is critical; switching to non-polar solvents like CCl₄ reduces the stabilization of the trityl cation and lowers chemoselectivity[3].
References
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines
Organic Letters, American Chemical Society (2023).
URL:[Link]
Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization
Advanced Synthesis & Catalysis, Wiley-VCH (2018).
URL:[Link](Note: Linked via related ACS Omega citation citing the original work)
One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
ResearchGate (2021).
URL:[Link]
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives
Indian Academy of Sciences (2021).
URL:[Link]
Improving yield of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile synthesis
Technical Support Center: Optimizing the Synthesis of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Synthesis of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This specific pyrazole scaffold is a critical intermediate in the development of orthogonal pyrazolopyrimidine triphosphate (PPTP) analogues used to identify allele-specific kinase substrates ()[1].
Synthesizing this compound involves a delicate three-step sequence: dicyanoenol formation, O-alkylation, and hydrazine-mediated cyclization[2]. Below, you will find field-proven protocols, mechanistic insights, and troubleshooting FAQs to maximize your yield, purity, and reproducibility.
Workflow & Mechanistic Overview
The synthesis follows a linear three-step pathway. The critical bottleneck is the final cyclization, where nucleophilic attack by hydrazine on the enol ether is followed by an intramolecular cyclization onto the nitrile group ()[3].
Fig 1: Three-step synthetic workflow for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Fig 2: Mechanism of hydrazine-mediated cyclization onto the enol ether and nitrile.
Quantitative Yield Optimization
Historically, the final cyclization step suffers from moderate yields (~52%) due to competitive side reactions[2]. By controlling stoichiometry, solvent polarity, and reaction time, yields across all three steps can be significantly improved.
Reaction Step
Standard Literature Yield
Optimized Support Center Yield
Key Optimization Variable
Reaction Time
1. Dicyanoenol Formation
81–95%
>90%
Strict 0 °C addition, slow malononitrile drip
1 h
2. O-Alkylation
31–50% (NaH method)
90% (Biphasic method)
NaHCO3 in Dioxane/Water (6:1)
2 h
3. Pyrazole Cyclization
52%
80–85%
Exact stoichiometry (3 eq TEA), strict 15 min reflux
15 min
Self-Validating Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-2-phenylethylidene malononitrile
Causality & Mechanism: Sodium hydride deprotonates malononitrile to form a nucleophile that attacks phenylacetyl chloride. Temperature control is critical; excess heat causes the unreacted malononitrile anion to attack neutral malononitrile, forming a dimer.
Protocol:
Suspend 2.0 equivalents of NaH (60% dispersion in mineral oil, washed with hexanes) in anhydrous THF under an inert atmosphere at 0 °C.
Dissolve 1.0 equivalent of malononitrile in THF and add dropwise over 30 minutes. Validation: Observe the controlled evolution of H₂ gas.
Add 1.0 equivalent of phenylacetyl chloride dropwise.
Warm to room temperature and stir for 1 hour.
Quench with 1M HCl, extract with EtOAc, and concentrate. Validation: TLC (Hexane/EtOAc) should show a highly polar, UV-active spot at the baseline.
Step 2: Synthesis of 1-Methoxy-2-phenylethylidene malononitrile
Causality & Mechanism: O-alkylation of the dicyanoenol locks the molecule into an electrophilic enol ether. Using a mild biphasic system (NaHCO₃ in dioxane/water) rather than NaH prevents premature nitrile hydrolysis and polymerization[4].
Protocol:
Dissolve the Step 1 intermediate in a 6:1 mixture of Dioxane and Water.
Add 8.0 equivalents of NaHCO₃ and stir for 10 minutes.
Cool, dilute with water, and extract with EtOAc. Validation: The biphasic mixture will homogenize upon heating. TLC will show a new, less polar spot (higher Rf) compared to the starting material.
Step 3: Synthesis of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile
Causality & Mechanism: Hydrazine must first displace the methoxy group (forming a hydrazone) and then cyclize onto the adjacent nitrile. Using hydrazine dihydrochloride with triethylamine generates anhydrous hydrazine in situ, preventing water-induced nitrile hydrolysis[2].
Protocol:
Dissolve the Step 2 enol ether (1.0 eq) in absolute ethanol (0.2 M concentration).
Add 1.0 equivalent of hydrazine dihydrochloride and exactly 3.0 equivalents of triethylamine.
Reflux for strictly 15 minutes. Critical Step: Prolonged heating leads to degradation.
Evaporate the solvent under reduced pressure.
Resuspend in water and extract thoroughly with EtOAc. Validation: Upon cooling the reaction, a precipitate may form. TLC will show a highly UV-active spot with a lower Rf than the enol ether.
Troubleshooting & FAQs
Q: Why is my yield for the final cyclization step stuck below 55%?A: The literature baseline for the 3-benzyl derivative is 52% ()[1]. This is primarily due to product loss during aqueous workup and competitive nitrile hydrolysis. To improve this, strictly limit the reflux time to 15 minutes. Furthermore, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is amphoteric; extract the aqueous phase with a highly polar solvent mixture (e.g., EtOAc with 5% MeOH) to ensure complete recovery.
Q: I observe a bright yellow/orange byproduct in Step 1. What is it?A: This is likely the malononitrile dimer (2-amino-1,1,3-tricyanopropene). It forms when malononitrile is exposed to strong bases without a rapidly competing electrophile ()[5]. To self-validate, check the TLC; the dimer is highly UV-active and streaks. Prevent this by ensuring the reaction is kept at 0 °C during the addition phase and avoiding excess base.
Q: Can I use hydrazine hydrate instead of hydrazine dihydrochloride in Step 3?A: While possible, hydrazine hydrate introduces excess water into the boiling ethanol. At reflux temperatures, this water accelerates the hydrolysis of the target carbonitrile group into a carboxamide. The dihydrochloride salt, neutralized in situ with anhydrous triethylamine, maintains a drier reaction environment, preserving the nitrile group[4].
Q: My O-alkylation (Step 2) shows multiple spots on TLC. How do I clean this up?A: Multiple spots often indicate incomplete methylation or C-alkylation side products. Ensure vigorous stirring of the biphasic dioxane/water system to maximize surface area contact between the water-soluble NaHCO₃ and the organic-soluble dimethyl sulfate. If issues persist, consider using trimethyl orthoacetate as a milder, anhydrous alternative for enol etherification.
References
Kraybill, B. C., Elkin, L. L., Blethrow, J. D., Morgan, D. O., & Shokat, K. M. (2002). "Inhibitor scaffolds as new allele specific kinase substrates." Journal of the American Chemical Society (PubMed - NIH). URL: [Link]
Dotsenko, V. V. (2020). "The Reaction of Malononitrile Dimer with 4-Methyl-2,6-Dichloronicotinonitrile." Chem. Proc. (Semantic Scholar). URL: [Link]
Fadda, A. A., El-Attar, R. E., & El-Mukhtar, M. A. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. URL: [Link]
Technical Support Center: Purification of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile
Overview & Analytical Strategy 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic scaffold frequently utilized in the development of allele-specific kinase substrates and novel pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Analytical Strategy
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile is a highly versatile heterocyclic scaffold frequently utilized in the development of allele-specific kinase substrates and novel pharmaceutical agents . However, the molecular architecture of this compound—featuring an amphoteric pyrazole ring, a strong hydrogen-bonding primary amine, a polar nitrile, and a lipophilic benzyl group—presents distinct purification challenges.
This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure >95% purity of your synthesized compound, bypassing common pitfalls like silica streaking and phase-separation ("oiling out").
Purification Decision Logic
Decision logic and workflow for pyrazole purification.
Troubleshooting FAQs
Q1: Why does my crude product "oil out" instead of crystallizing from ethanol/water?Causality & Mechanism: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature at which it saturates the solvent system. For 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, residual lipophilic byproducts (e.g., unreacted benzyl-containing intermediates) act as freezing-point depressants. When water (the anti-solvent) is added too rapidly to the ethanol solution, the local supersaturation exceeds the nucleation threshold, forcing the compound out as a viscous oil rather than an ordered crystal lattice .
Resolution: Re-dissolve the oil in a minimum volume of hot ethanol. Instead of adding water rapidly, maintain the solution at 60°C and add water dropwise until slight turbidity persists. Add a few milligrams of pure seed crystals, then cool the system at a strictly controlled rate (e.g., 5°C/hour) to promote crystal lattice formation over phase separation.
Q2: I am experiencing severe streaking on normal-phase TLC and silica gel columns. How can I resolve this?Causality & Mechanism: The 5-amino group and the pyrazole N-H act as strong hydrogen-bond donors and acceptors. On bare silica gel (normal phase), these functional groups interact strongly with the acidic silanol groups (Si-OH), leading to variable retention times, peak tailing, and severe streaking .
Resolution: Transition to Reverse-Phase (RP-C18) chromatography. If normal-phase chromatography is strictly required, deactivate the silica by adding 1-2% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol gradient). The TEA competitively binds to the acidic silanol sites, allowing the pyrazole derivative to elute as a tight, symmetrical band.
Q3: How do I separate my target compound from unreacted malononitrile derivatives or hydrazine byproducts?Causality & Mechanism: Unreacted malononitrile derivatives are highly electrophilic and relatively non-polar, while hydrazine is highly polar and water-soluble.
Resolution: Hydrazine can be effectively removed through a preliminary aqueous wash using mildly acidic water (pH ~5) to protonate the hydrazine without fully protonating the pyrazole (which has a pKa ~2.5). Unreacted malononitrile derivatives are best removed via trituration with cold diethyl ether or hexane, in which the polar 5-amino-pyrazole-4-carbonitrile is insoluble , .
Quantitative Data: Solvent Systems & Recovery Metrics
To facilitate rapid decision-making, the following table summarizes the empirical performance of various purification systems for 5-amino-pyrazole-4-carbonitrile derivatives.
This protocol utilizes visual and thermodynamic checkpoints to ensure successful crystallization without phase separation.
Dissolution: Suspend 1.0 g of crude 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in 10 mL of absolute ethanol in a round-bottom flask. Heat to 75°C under constant stirring until complete dissolution occurs.
Validation Check: The solution must be completely clear. If particulate matter remains, perform a hot filtration to remove insoluble polymeric byproducts.
Anti-Solvent Addition: While maintaining the temperature at 75°C, add deionized water dropwise (approx. 2-3 mL) until the solution becomes faintly turbid.
Clarification: Add exactly 1-2 drops of hot ethanol until the turbidity just disappears.
Seeding: Remove the flask from the heat source. When the internal temperature reaches 60°C, introduce 5-10 mg of pure 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile crystals.
Validation Check: The seed crystals should remain suspended and not dissolve. If they dissolve, the solution is not supersaturated; allow it to cool another 5°C and re-seed.
Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
Isolation: Filter the resulting crystals under vacuum, wash with 5 mL of ice-cold ethanol/water (1:1), and dry under high vacuum at 45°C overnight.
Ideal for complex mixtures where recrystallization fails due to regioisomer contamination.
Column Equilibration: Equilibrate a C18 flash column with 3 column volumes (CV) of 10% Acetonitrile (MeCN) in Water. Ensure both solvents contain 0.1% Formic Acid to suppress pyrazole ionization and prevent peak tailing.
Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO (maximum 2% of the column volume). Inject the sample directly onto the column.
Validation Check: Monitor the loading lines visually. Ensure no precipitation occurs upon contact with the aqueous mobile phase.
Gradient Elution:
0-2 CV: Hold at 10% MeCN to elute highly polar impurities (e.g., hydrazine salts).
2-12 CV: Run a linear gradient from 10% to 80% MeCN.
12-14 CV: Hold at 80% MeCN to flush lipophilic impurities (e.g., unreacted benzyl-containing starting materials).
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The target 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile typically elutes between 40-50% MeCN.
Recovery: Pool the pure fractions (verified by LC-MS) and lyophilize to obtain the target compound as a fluffy white powder.
References
Title: Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents
Source: ResearchGate
URL: [Link]
Title: NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media
Source: ResearchGate
URL: [Link]
Troubleshooting
Technical Support Center: Purification & Recrystallization of 3-Benzyl-5-aminopyrazole Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-benzyl-5-aminopy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 3-benzyl-5-aminopyrazole derivatives. Because 5-aminopyrazoles are highly versatile binucleophiles and critical precursors for kinase inhibitors and pyrazolopyrimidines, achieving >98% regioisomeric purity is paramount.
This guide moves beyond basic procedures to explain the causality behind solvent selection, phase behaviors, and structural validation.
Diagnostic Workflow: Solvent Selection Matrix
The extensive hydrogen-bonding network of 5-aminopyrazoles (involving the pyrazole -NH, the amino -NH2, and the pyrazole nitrogen) dictates their solubility. Use the diagnostic workflow below to select the optimal recrystallization matrix based on your derivative's specific electronic and steric profile.
Decision matrix for selecting recrystallization solvents for 5-aminopyrazole derivatives.
Quantitative Data: Solvent Performance Matrix
Below is a summary of field-proven solvent systems for 5-aminopyrazole recrystallization, mapping expected yields and purities to specific derivative profiles.
Solvent System
Typical Yield (%)
Purity (HPLC %)
Target Derivative Profile
Mechanistic Rationale
Absolute Ethanol
85 - 92
>98
Unsubstituted 3-benzyl
Optimal balance of solubility at reflux and insolubility at 0°C[1].
Methanol / Water (3:1)
78 - 85
>99
Polar substituents (-OH)
Water acts as an anti-solvent, driving thermodynamic precipitation[2].
Q: Why does my 3-benzyl-5-aminopyrazole derivative "oil out" instead of forming distinct crystals during cooling?A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above the melting point of the solute-solvent mixture. 5-Aminopyrazoles possess multiple hydrogen-bond donors and acceptors, which can form supersaturated, viscous networks in protic solvents.
Solution: To break this metastable liquid phase, alter the thermodynamic profile by switching to an aprotic solvent with a steeper solubility curve, such as Toluene or Acetonitrile [2]. Alternatively, if using Ethanol, seed the solution with a pure crystal at a higher temperature (just before the cloud point) to bypass the energy barrier for nucleation.
Q: How do I selectively purify the 5-amino regioisomer from the 3-amino regioisomer byproduct?A: The condensation of β-ketonitriles with hydrazines often yields a mixture of 3-amino and 5-amino isomers, though the 5-amino isomer is thermodynamically favored[3]. The 5-amino group is sterically more accessible than the 3-amino group (which is hindered by the adjacent 3-benzyl moiety). This steric difference alters their respective solubility profiles. Recrystallization from a moderately non-polar solvent like Toluene selectively precipitates the 5-amino isomer, as the non-polar matrix rejects the differently hydrogen-bonded 3-amino impurity.
Q: Are there any solvents I should strictly avoid during the recrystallization of 5-aminopyrazoles?A: Yes. Avoid reactive esters (e.g., Ethyl Acetate) if the recrystallization requires prolonged heating or if trace acids are present. 5-Aminopyrazoles are potent binucleophiles. Heating them in the presence of acylating agents can lead to the formation of N-acetylated amide byproducts[4]. Stick to inert alcohols (Ethanol, Methanol), aromatic hydrocarbons (Toluene), or nitriles (Acetonitrile).
Self-Validating Recrystallization Protocol
This protocol is designed as a self-validating system. It includes an in-process control (IPC) step to ensure that the thermodynamic parameters of the recrystallization have successfully excluded regioisomeric impurities.
Objective: Isolate >98% pure 3-benzyl-5-aminopyrazole while validating regioisomeric fidelity.
Step-by-Step Methodology:
Dissolution: Suspend the crude 3-benzyl-1H-pyrazol-5-amine in a minimal volume of boiling absolute Ethanol (approx. 3–5 mL/g)[1].
Causality: Ethanol provides an optimal hydrogen-bonding matrix that dissolves the free base at reflux while rejecting it entirely at 0°C.
Clarification: If the solution is dark or contains insoluble particulates, add activated carbon (10% w/w) and perform a hot gravity filtration through a pre-warmed fluted filter.
Controlled Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) undisturbed.
Causality: Slow cooling ensures the crystal lattice grows under thermodynamic control, selectively excluding trapped impurities and regioisomers that do not fit the lattice geometry.
Maturation: Once visible nucleation is established, transfer the flask to an ice bath (0–5°C) for 2 hours to drive the equilibrium toward the solid phase.
Isolation & Wash: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Ethanol (1 mL/g) to remove the mother liquor, followed by cold Diethyl Ether (2 mL/g).
Causality: Ether rapidly displaces the alcohol, preventing partial dissolution and degradation during the drying phase.
Validation Check (Self-Validation): Before discarding the mother liquor, run a TLC (Silica, EtOAc/Hexane 1:1). The mother liquor should show the enrichment of the faster-eluting 3-amino regioisomer. Take a melting point of the dried crystals; a sharp melting point (e.g., 143–144°C for unsubstituted analogs) confirms the exclusion of the regioisomer[5].
Drying: Dry the crystals in a vacuum oven at 50°C until a constant weight is achieved.
References
[1] FR2951172A1 - PYRAZOLOPYRIDINE DERIVATIVES AS ANTI-CANCER AGENT, Google Patents.
URL:
[2] A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism, CORE.
URL:[Link]
Troubleshooting cyclization failures in aminopyrazole synthesis
Welcome to the Technical Support Center for Aminopyrazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, poor yield...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aminopyrazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions, poor yields, or unexpected regioisomers during heterocyclic cyclization.
The synthesis of aminopyrazoles typically relies on the condensation of a hydrazine derivative with a 1,3-dielectrophile, such as a β-ketonitrile or an α,β-unsaturated nitrile[1]. While this Knorr-type cyclization appears straightforward on paper, the physical chemistry governing the intermediate hydrazone formation and subsequent intramolecular cyclization is highly sensitive to steric hindrance, pH, and thermal energy[2].
This guide is designed to dissect the causality behind common cyclization failures and provide self-validating experimental protocols to ensure reproducible success.
Mechanistic Overview of Cyclization
To troubleshoot effectively, we must first understand the mechanistic pathway. The reaction proceeds via an initial intermolecular condensation, followed by an intramolecular nucleophilic attack that dictates the final architecture of the pyrazole core[1][2].
Mechanistic pathway of aminopyrazole synthesis via hydrazine condensation.
Troubleshooting & FAQs
Q1: My reaction stalls at the hydrazone intermediate. How do I drive the cyclization to completion?Causality: The initial condensation to form the hydrazone is rapid, but the subsequent intramolecular nucleophilic attack on the nitrile carbon requires careful pH tuning. If the environment is too acidic, the unreacted hydrazine nitrogen becomes protonated, destroying its nucleophilicity. If it is too basic, the nitrile carbon lacks the electrophilic activation required for the ring closure[2][3].
Solution: Utilize a catalytic amount of a weak acid (e.g., 0.1 equivalents of glacial acetic acid) to activate the nitrile without fully protonating the hydrazine[3]. Additionally, ensure continuous removal of water (via a Dean-Stark apparatus or molecular sieves) to drive the dehydration equilibrium forward.
Q2: I am obtaining a complex mixture of 3-aminopyrazole and 5-aminopyrazole. How can I control the regioselectivity?Causality: Monosubstituted hydrazines (e.g., phenylhydrazine) possess two nitrogens with competing nucleophilicities and steric environments. The terminal (-NH₂) nitrogen is less sterically hindered, while the internal (-NH-) nitrogen is often more nucleophilic due to the substituent's electron-donating effects. When reaction conditions are not strictly controlled, both attack pathways occur simultaneously[4].
Solution: You must deliberately shift the reaction paradigm between kinetic and thermodynamic control[4].
Reaction conditions dictating the regioselective formation of aminopyrazole isomers.
Q3: The isolated product is a non-aromatic pyrazoline instead of the desired pyrazole. What went wrong?Causality: When reacting hydrazines with α,β-unsaturated ketones or aldehydes that lack a viable leaving group (unlike β-ketonitriles or alkoxyacrylonitriles), the cyclization terminates at the non-aromatic 4,5-dihydro-1H-pyrazole (pyrazoline) stage[2][3].
Solution: Introduce an oxidative aromatization step. Heating the isolated pyrazoline in DMSO under an oxygen atmosphere, or utilizing mild oxidants like bromine, will drive the necessary dehydrogenation to yield the fully aromatic pyrazole[3].
Q4: I observe severe discoloration and complex tar-like mixtures when using phenylhydrazine. How do I prevent this?Causality: Phenylhydrazine and its derivatives are highly susceptible to auto-oxidation and photolytic degradation, generating reactive radical species and colored diazo byproducts that interfere with the targeted cyclization[2].
Solution: Always use freshly distilled or recrystallized hydrazine salts (e.g., phenylhydrazine hydrochloride). Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) and degas all solvents prior to use to prevent air oxidation[2][3].
Quantitative Data: Regioselectivity Control Matrix
To assist in experimental design, the following table summarizes the quantitative impact of reaction conditions on the regioselective outcome when reacting monosubstituted hydrazines with 1,3-dielectrophiles[4].
Target Isomer
Reaction Precursors
Temperature
Catalyst / pH
Dominant Control Mechanism
Typical Yield Range
3-Aminopyrazole
Hydrazine + β-Alkoxyacrylonitrile
0 °C
NaOEt (Strong Base)
Kinetic
75 - 85%
5-Aminopyrazole
Hydrazine + β-Alkoxyacrylonitrile
70 °C
Neutral or Weak Acid
Thermodynamic
80 - 90%
5-Aminopyrazole
Hydrazine + β-Ketonitrile
110 °C (Reflux)
Catalytic AcOH
Thermodynamic
70 - 95%
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and specific validation checkpoints.
Protocol A: Kinetically Controlled Synthesis of 3-Aminopyrazoles[4]
Objective: Force the irreversible attack of the more nucleophilic internal nitrogen.
Preparation: Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol and cool strictly to 0 °C under an argon atmosphere.
Causality: The strong base and low temperature prevent the reversible equilibration of the initial Michael adduct.
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) to the cooled solution and stir for 10 minutes.
Electrophile Addition: Add the β-alkoxyacrylonitrile (1.0 eq) dropwise over 45-60 minutes, rigorously maintaining the internal temperature at 0 °C.
Causality: Slow addition prevents localized exotherms that could inadvertently trigger thermodynamic equilibration.
Cyclization: Stir the reaction at 0 °C for an additional 2-3 hours.
Validation Checkpoint: Quench a 0.1 mL aliquot with water and extract with ethyl acetate. Monitor via TLC (typically 30% EtOAc/Hexanes). The 3-aminopyrazole generally exhibits a lower
value compared to the 5-isomer due to differing hydrogen-bonding profiles. Confirm the structure via H NMR (look for the distinct chemical shift of the pyrazole C4-proton).
Protocol B: Thermodynamically Controlled Synthesis of 5-Aminopyrazoles[4]
Objective: Allow the system to equilibrate to the sterically favored product.
Assembly: Dissolve the substituted hydrazine (1.0 eq) and β-alkoxyacrylonitrile (1.0 eq) in absolute ethanol. Do not add a strong base.
Equilibration: Heat the reaction mixture to 70 °C and maintain vigorous stirring for 14 hours.
Causality: Sustained thermal energy under neutral conditions allows the kinetically favored intermediate to revert and funnel into the deeper thermodynamic well of the 5-aminopyrazole, driven by the attack of the less sterically hindered terminal nitrogen.
Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
Validation Checkpoint: Purify the crude mixture via recrystallization or silica gel chromatography. The 5-aminopyrazole will dominate the crude NMR spectrum. If a mixture is still observed, the equilibration time was insufficient; increase the reaction time or slightly elevate the temperature in subsequent runs.
References
Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
Approaches towards the synthesis of 5-aminopyrazoles - PMC.
Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions - Benchchem.
A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles - Benchchem.
Technical Support Center: Purification of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile and Removal of Unreacted Hydrazine
Welcome to the Technical Support Center for the synthesis and purification of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, with a specific focus on the removal of unreacted hydrazine. Our goal is to provide in-depth, practical solutions grounded in chemical principles to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile product is contaminated with unreacted hydrazine. What is the most effective initial workup step to remove it?
A1: The most straightforward and effective initial step is a liquid-liquid extraction using a dilute aqueous acid solution. Hydrazine is a base and will be protonated by the acid to form a water-soluble hydrazinium salt, which will then partition into the aqueous phase.[1] Your pyrazole product, being significantly less basic, will remain in the organic layer.
Recommended Protocol: Acidic Wash
Dissolve your crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[1]
Transfer the solution to a separatory funnel.
Add an equal volume of a dilute aqueous acid, such as 1 M HCl.[1][2]
Shake the funnel vigorously, ensuring to vent frequently to release any pressure buildup.
Allow the layers to separate completely.
Drain the lower aqueous layer.
Repeat the wash with the dilute acid solution two more times to ensure complete removal of the hydrazine salt.
Finally, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove any residual water.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Q2: I'm concerned about the safety of handling excess hydrazine. Are there methods to chemically neutralize it before workup?
A2: Absolutely. Quenching unreacted hydrazine is a highly recommended safety measure. This involves converting the volatile and toxic hydrazine into a more stable and easily removable compound.[3]
Chemical Quenching Methods:
Formation of Hydrazones: The most common method is to react the excess hydrazine with an aldehyde or ketone, such as acetone or benzaldehyde.[3] This reaction forms a stable hydrazone, which can then be removed during subsequent purification steps like chromatography or recrystallization. Add an excess of the quenching agent to the reaction mixture and stir for a period to ensure complete reaction before proceeding with your workup.
Oxidative Quenching: Careful addition of an oxidizing agent like sodium hypochlorite (bleach) can also neutralize hydrazine.[3] However, this reaction is exothermic and should be performed with extreme caution, preferably at a low temperature and with slow, portion-wise addition.
Q3: After an acidic wash, I still detect traces of hydrazine in my product. What are the next purification steps I should consider?
A3: If trace amounts of hydrazine or other impurities remain, further purification is necessary. The choice of method will depend on the physical properties of your product and the nature of the remaining impurities.
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.[4] The key is to find a suitable solvent or solvent system in which your pyrazole product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor.[4][5] Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures such as ethanol/water or ethyl acetate/hexane.[4][6]
Flash Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel flash chromatography is a powerful purification technique.[7][8][9][10][11] A solvent system of appropriate polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) will separate your product from both more polar impurities (like residual hydrazones) and less polar byproducts.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Product oils out during recrystallization.
The solvent system is not optimal, or the solution is cooling too rapidly.[4]
Try a different solvent or a mixed solvent system. Ensure the solution cools slowly to room temperature before further cooling in an ice bath.[4][5]
Low yield after column chromatography.
The product may be adsorbing irreversibly to the silica gel due to its basicity.
Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[6] This will neutralize the acidic sites on the silica and improve the recovery of your basic pyrazole product.
Product is highly colored (yellow/red).
This could be due to the oxidation of hydrazine or the product itself.
Treat a solution of your crude product with activated charcoal before filtration.[1] This can effectively adsorb colored impurities. Subsequent recrystallization or chromatography should then yield a colorless product.
The product does not precipitate from the reaction mixture as expected.
The concentration of the product in the solvent may not have reached saturation.
If the reaction solvent is volatile, you can try to carefully remove some of it under reduced pressure to increase the concentration of your product. Alternatively, adding an anti-solvent (a solvent in which your product is insoluble) can induce precipitation.
Experimental Protocols
Protocol 1: General Recrystallization of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[4]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath for 30 minutes.[4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
Column Packing: Prepare a silica gel column using the chosen eluent system.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Dry-load the resulting powder onto the top of the prepared column.[9]
Elution: Begin eluting with a low-polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Hydrazine Removal
Caption: Workflow for removing unreacted hydrazine from the product.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
BenchChem. (2025). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
BenchChem. (n.d.). purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts.
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. r/Chempros.
MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole.
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
PMC. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
ResearchGate. (2017, June 26). Curious about quenching of hydrazinolysis.
Solving solubility issues of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with 5-amino-3-benzyl-1H-pyrazole-4-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile .
This guide bypasses generic advice to focus on the exact physicochemical causality of this molecule's behavior, providing self-validating protocols to overcome its notoriously poor aqueous solubility.
Part 1: Physicochemical Profiling & Diagnostic FAQs
Before attempting to dissolve a compound, we must understand why it resists solvation. 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile presents a "perfect storm" of insolubility due to three structural factors:
The 3-Benzyl Group: Imparts high lipophilicity (LogP), making aqueous solvation thermodynamically unfavorable.
The Pyrazole Core: A rigid, planar heterocycle that promotes tight crystal lattice packing, requiring high energy to disrupt.
The 4-Carbonitrile Group: A strong electron-withdrawing group (EWG) that pulls electron density away from the pyrazole nitrogens and the 5-amino group.
Q1: Can I improve solubility by lowering the pH to form a hydrochloride salt with the 5-amino group?No. This is a common pitfall. While primary amines typically form highly soluble salts at low pH, the 4-carbonitrile group in this specific molecule aggressively withdraws electron density via resonance and inductive effects. This reduces the pKa of the conjugate acid to near zero. Any salt formed in concentrated acid will immediately disproportionate (hydrolyze) upon dilution in water, crashing out the free base.
Q2: My compound precipitates when I dilute my DMSO stock into cell culture media. How do I prevent this?
This is known as solvent-shift precipitation. The compound is soluble in DMSO, but when introduced to an aqueous buffer, the DMSO diffuses away faster than the compound can remain solvated, causing rapid nucleation.
Solution: Pre-mix your DMSO stock with a surfactant (e.g., Tween 80 or Kolliphor EL) before adding it to the aqueous media. The surfactant forms micelles that trap the lipophilic benzyl group as the DMSO dissipates.
Part 2: Logical Workflow for Solubility Enhancement
The choice of solubility enhancement depends entirely on your downstream application. Use the decision matrix below to select the appropriate protocol.
Fig 1. Decision matrix for selecting solubility enhancement strategies based on application.
Part 3: Self-Validating Experimental Protocols
Protocol A: Host-Guest Complexation via Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Causality: The 3-benzyl group is the primary driver of insolubility. The hydrophobic cavity of HP-β-CD is dimensionally perfectly matched to encapsulate a benzyl ring. By shielding this lipophilic moiety, the hydrophilic exterior of the cyclodextrin dictates the complex's aqueous solubility [1][2].
Step-by-Step Methodology:
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.
Equilibration: Add 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in excess (beyond its expected saturated solubility) to the cyclodextrin solution.
Complexation: Stir the suspension continuously at 25°C for 48 hours. Scientific note: Non-covalent inclusion takes time to reach thermodynamic equilibrium; do not shorten this step.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, crystalline free drug.
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 72 hours to obtain the solid inclusion complex.
Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the resulting powder.
Pass Criteria: The sharp endothermic melting peak of the pure pyrazole derivative (typically >150°C) must completely disappear, confirming the drug is molecularly dispersed within the CD cavity, not merely physically mixed.
Fig 2. Mechanistic workflow and validation of cyclodextrin inclusion complexation.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: If cyclodextrin complexation yields insufficient drug loading, we must attack the crystal lattice energy. By dissolving the drug and a hydrophilic polymer (e.g., PVP or HPMCAS) in a common solvent and rapidly evaporating it, we freeze the drug in a high-energy, amorphous state. Upon contact with water, the polymer prevents recrystallization, creating a highly concentrated supersaturated solution [3][4].
Step-by-Step Methodology:
Solvent Selection: Dissolve the pyrazole derivative and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio using a co-solvent mixture of Methanol and Acetone (1:1 v/v). Ensure complete visual dissolution.
Rapid Evaporation: Use a rotary evaporator (or spray dryer for larger scales) set to 45°C under reduced pressure to rapidly strip the solvent. Scientific note: Slow evaporation allows the drug time to nucleate; speed is critical to trap the amorphous state.
Secondary Drying: Place the resulting film/powder in a vacuum oven at 40°C for 24 hours to remove residual solvent toxicity.
Milling: Gently mill and sieve the solid dispersion to a uniform particle size (<100 µm).
Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD).
Pass Criteria: The diffractogram must show a broad "halo" pattern with zero sharp Bragg peaks. Any sharp peaks indicate residual crystallinity and a failure of the dispersion process.
Part 4: Quantitative Data & Strategy Comparison
Use the following table to benchmark your expected outcomes and choose the right formulation path based on your lab's analytical capabilities.
Enhancement Technique
Primary Mechanism of Action
Estimated Solubility Gain
Scalability
Primary Validation Method
Co-Solvent (DMSO/PEG)
Reduces dielectric constant of the medium
10x - 50x
Low (Toxicity limits)
Visual clarity (Nephelometry)
HP-β-CD Complexation
Shields lipophilic 3-benzyl group
20x - 100x
High
DSC (Loss of melting peak)
Amorphous Solid Dispersion
Disrupts pyrazole crystal lattice energy
50x - 500x
Very High
PXRD (Amorphous halo)
pH Adjustment / Salts
Ionization of functional groups
< 2x (Not Recommended)
N/A
pH-Solubility Profiling
Part 5: References
To ensure the highest standards of scientific integrity, the mechanistic claims and protocol standards described in this guide are grounded in the following verified literature:
Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex
Source: MDPI (Molecules)
URL:[Link](Search title on landing page for full open-access text regarding pyrazole-cyclodextrin complexation mechanisms).
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays
Source: National Institutes of Health (PMC)
URL:[Link]
A Pharmaceutical Composition of a Pyrazole Compound Dispersed in a Polymer Matrix (EP4076407B1)
Source: European Patent Office (EPO)
URL:[Link](Reference patent EP4076407B1 for HPMCAS solid dispersion parameters).
Troubleshooting
Minimizing side products in the synthesis of pyrazole-4-carbonitriles
Welcome to the Technical Support Center for Pyrazole-4-carbonitrile Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazole-4-carbonitrile Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products, optimize your reaction conditions, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carbonitriles and what are their primary challenges?
There are two predominant strategies for synthesizing the pyrazole-4-carbonitrile core:
Multi-Component Reactions (MCRs): This is arguably the most common and versatile approach, typically involving the one-pot condensation of an aldehyde, a malononitrile derivative, and a hydrazine.[1][2][3] While highly efficient, the main challenge is controlling the reaction sequence to prevent the formation of side products from competing reaction pathways.
Cyclization-Formylation/Cyanation Routes (e.g., Vilsmeier-Haack): This method involves forming the pyrazole ring first from precursors like hydrazones, followed by introduction of the C4-substituent.[4][5] A key reaction is the Vilsmeier-Haack cyclization-formylation of hydrazones to yield pyrazole-4-carbaldehydes, which can be subsequently converted to the nitrile.[6][7] The primary challenges here are regioselectivity and preventing unwanted side reactions caused by the highly reactive Vilsmeier reagent.[8]
Q2: I'm seeing multiple spots on my TLC and my NMR spectrum is complex. What are the likely side products?
Identifying byproducts is the first step in troubleshooting. Based on the synthetic route, several common impurities can arise.
Side Product
Typical Identification Signature
Common Cause(s)
Relevant Synthetic Route(s)
Regioisomers
Duplicate sets of peaks in NMR; difficult to separate spots on TLC with similar Rf values.[9]
Use of unsymmetrical starting materials (e.g., unsymmetrical 1,3-dicarbonyl precursors or substituted hydrazines).[9]
Primarily Knorr-type pyrazole syntheses; can also occur in MCRs if intermediates have multiple reactive sites.
Pyrazoline Intermediates
Presence of aliphatic protons (CH, CH₂) in NMR where aromatic signals are expected; mass spectrum shows M+2 peak relative to the expected product.
Incomplete aromatization/oxidation of the cyclized intermediate.[9]
All routes involving cyclization.
Knoevenagel Adduct
Absence of hydrazine moiety in the structure (confirmed by MS and NMR). Product is often a brightly colored solid.
The initial condensation product between the aldehyde and malononitrile precipitates or reacts with itself before cyclization with hydrazine can occur.[3]
Multi-Component Reactions.
Michael Addition Products
Complex mixture of oligomeric or polymeric materials; often insoluble.
The highly activated Knoevenagel adduct can act as a Michael acceptor for other nucleophiles in the mixture.
Multi-Component Reactions.
Hydrazine Decomposition Products
Intense yellow, orange, or red coloration of the reaction mixture and crude product.[9]
Oxidation or decomposition of the hydrazine starting material, especially sensitive reagents like phenylhydrazine.[10]
All routes using hydrazines.
Hydroxymethylated/ Chlorinated Pyrazoles
Unexpected mass (M+30 for -CH₂OH, M+34 for -Cl) and corresponding NMR signals.
Side reactions with the formylating/chlorinating agent (Vilsmeier reagent).[8]
Vilsmeier-Haack Reactions.
Q3: How can I effectively monitor the reaction to prevent byproduct formation?
Vigilant reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the most common and effective method.[6][9]
Establish a Baseline: Before starting the reaction, spot all your starting materials on a TLC plate to know their individual Rf values.
Co-spotting: On the reaction monitoring plate, always co-spot the reaction mixture with the starting material(s). This helps to definitively track their consumption.
Monitor Intermediates: In MCRs, you can often visualize the formation of the initial Knoevenagel condensation product, which typically has a different Rf and color compared to the starting materials and the final product.[3] Its accumulation without subsequent conversion to the pyrazole indicates a problem with the cyclization step.
This route is popular for synthesizing 5-amino-1H-pyrazole-4-carbonitriles from an aldehyde, malononitrile, and a hydrazine.[1]
Issue 1: Low Yield and Formation of a Colored Precipitate (Likely Knoevenagel Adduct)
Causality: The initial Knoevenagel condensation between the aldehyde and malononitrile is often very fast. If the subsequent nucleophilic attack by hydrazine and cyclization are slow, this intermediate can precipitate or undergo side reactions.
Solutions:
Optimize Solvent System: The choice of solvent is critical to keep all species, including intermediates, in solution. While ethanol is common, a water/ethanol mixture has been shown to significantly improve yields and reaction times, aligning with green chemistry principles.[1]
Catalyst Choice: The reaction is often base-catalyzed. However, using novel catalysts like functionalized layered double hydroxides (LDHs)[1] or NiFe₂O₄ nanoparticles[11] can dramatically accelerate the cyclization step, preventing the buildup of intermediates. Lewis acids like FeCl₃ have also been used effectively.[4]
Change the Order of Addition: Instead of a one-pot approach, consider a two-step sequence. First, react the aldehyde and malononitrile under catalytic conditions. Once the Knoevenagel adduct is formed (monitored by TLC), add the hydrazine to initiate the cyclization.
Employ Ultrasound Irradiation: The use of ultrasonic irradiation can significantly reduce reaction times and minimize the formation of side products by providing localized energy for the reaction.[2][12]
Workflow: Optimizing a Multi-Component Reaction
Caption: Troubleshooting workflow for multi-component pyrazole synthesis.
Protocol: Green Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from a high-yield, environmentally friendly method.[1]
Catalyst Preparation (if applicable): If using a specialized catalyst like LDH@PTRMS@DCMBA@CuI, prepare it according to the literature procedure.[1] For simpler reactions, a base like piperidine or a Lewis acid may be used.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
Solvent and Catalyst Addition: Add 5 mL of a 1:1 water/ethanol solvent mixture. Add the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[1]
Reaction: Heat the mixture to 55°C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is often complete within 15-30 minutes.[1]
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates directly from the reaction mixture.
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield pure white crystals.[2]
Troubleshooting Guide 2: Vilsmeier-Haack and Related Reactions
The Vilsmeier-Haack reaction is a powerful tool for the formylation of pyrazoles or for the simultaneous cyclization and formylation of hydrazones.[4][5][6] The Vilsmeier reagent (typically formed from POCl₃ and DMF) is highly reactive and moisture-sensitive, which can lead to specific side products.
Issue 2: Low Yield and Formation of Tar-like, Insoluble Byproducts
Causality: The Vilsmeier reagent is a potent electrophile and dehydrating agent. If not controlled, it can lead to polymerization or decomposition of sensitive substrates. Moisture contamination will rapidly decompose the reagent, halting the desired reaction.
Solutions:
Strict Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried. Use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Temperature Control: The formation of the Vilsmeier reagent is highly exothermic. Prepare it at 0°C by adding POCl₃ dropwise to DMF. Maintain this low temperature during the addition of your substrate to control the initial reaction rate.[6]
Stoichiometry of Reagents: Using a significant excess of the Vilsmeier reagent can promote side reactions. Start with a modest excess (e.g., 2-3 equivalents) and optimize based on results.[8]
Careful Work-up: The quenching step is also highly exothermic. Pour the reaction mixture slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize the acidic and reactive species safely.[6]
Caption: Key steps and potential pitfalls in the Vilsmeier-Haack reaction.
Protocol: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline for the Vilsmeier-Haack cyclization of a phenylhydrazone derivative.[7]
Vilsmeier Reagent Preparation: In a three-neck, flame-dried round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 mL). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise via syringe with vigorous stirring over 15-20 minutes. Stir the resulting solution at 0°C for an additional 30 minutes.
Substrate Addition: Dissolve the starting acetophenone phenylhydrazone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature, and then heat to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazone.
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, pour the reaction mixture into the stirred ice/bicarbonate solution. This will be exothermic and will release gas.
Extraction: Once the quenching is complete and the mixture is neutral or slightly basic, extract the aqueous suspension with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Al-kadhemy, M. F., Al-Adilee, K. J., & Al-Amiery, A. A. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 6, 38735. [Link]
El-masry, A. A., Zaki, M. E. A., & El-Reash, G. M. A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21296-21313. [Link]
Quiroga, J., Rengifo-Herrera, J. A., & Abonía, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]
Quiroga, J., Rengifo-Herrera, J. A., & Abonía, R. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(11), 2499-2508. [Link]
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate. [Link]
Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]
El-masry, A. A., Zaki, M. E. A., & El-Reash, G. M. A. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation. Semantic Scholar. [Link]
ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]
SIELC. (n.d.). Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column. SIELC. [Link]
IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]
Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
Der Pharma Chemica. (n.d.). Synthesis of poly-substituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica. [Link]
ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
Technical Support Center: A Guide to the Scale-Up of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis and scale-up of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key heterocyclic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient scale-up of your synthesis.
Introduction to the Synthesis
The synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile typically involves the condensation reaction between a benzylhydrazine and a suitable three-carbon electrophile, such as (ethoxymethylene)malononitrile. While the reaction appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and safety. This guide will address these critical aspects, offering practical solutions based on established chemical principles and industry best practices.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile?
The most prevalent and well-documented method is the cyclocondensation reaction of benzylhydrazine with (ethoxymethylene)malononitrile.[1] This reaction is a variation of the Knorr pyrazole synthesis and offers high regioselectivity towards the desired 5-amino isomer due to the differing reactivity of the two nitrogen atoms in benzylhydrazine.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns revolve around the exothermic nature of the reaction and the handling of benzylhydrazine. The initial condensation can release a significant amount of heat, potentially leading to a thermal runaway if not adequately controlled. Benzylhydrazine itself is a hazardous substance and requires careful handling to avoid exposure.
Q3: What are the typical impurities I should expect?
Common impurities can include unreacted starting materials, regioisomers (3-amino-5-benzyl-1H-pyrazole-4-carbonitrile), and byproducts from the decomposition of benzylhydrazine.[2] The formation of colored byproducts is also a common issue, often leading to a yellow or reddish tint in the final product.
Q4: How can I improve the color of my final product?
Discoloration is often due to the oxidation of benzylhydrazine or the formation of conjugated impurities.[2] To mitigate this, consider the following:
Use high-purity, fresh benzylhydrazine.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Optimize the reaction temperature and time to minimize the formation of degradation products.
Employ a purification step with activated carbon or perform a recrystallization from a suitable solvent system.
Q5: What is the best method for purifying the final product on a large scale?
While column chromatography is effective at the lab scale, it is often not practical for large-scale production. Recrystallization is the preferred method for purifying 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile at scale. The choice of solvent is critical and will require experimental screening to find a system that provides good recovery and effective impurity rejection.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the scale-up of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile synthesis, along with their potential causes and recommended solutions.
Issue 1: Low Reaction Yield
A lower-than-expected yield is a frequent challenge during scale-up. The root causes can often be traced back to several factors.
Potential Cause
Explanation
Recommended Solution
Incomplete Reaction
The reaction may not have reached completion due to insufficient reaction time or temperature. On a larger scale, mixing may also be less efficient, leading to localized areas of low reactant concentration.
- Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) until the starting materials are consumed. - Gradually increase the reaction temperature, being mindful of potential side reactions. - Ensure efficient agitation throughout the reaction vessel.
Side Reactions
The formation of byproducts, such as regioisomers or degradation products, will consume starting materials and reduce the yield of the desired product.
- Optimize the reaction conditions to favor the formation of the 5-amino isomer. This may involve screening different solvents, reaction temperatures, and the use of a catalyst.[2]
Product Loss During Work-up
The product may have some solubility in the mother liquor, leading to losses during filtration. Improper pH adjustment during work-up can also lead to product loss.
- Cool the reaction mixture to a lower temperature before filtration to minimize solubility. - Analyze the mother liquor to quantify product loss and optimize the isolation procedure. - Carefully control the pH during any aqueous work-up steps.
Issue 2: Poor Product Purity and Impurity Profile
Controlling the impurity profile is critical for any pharmaceutical intermediate.
Potential Cause
Explanation
Recommended Solution
Formation of Regioisomers
The reaction of benzylhydrazine with an unsymmetrical electrophile can potentially lead to the formation of the 3-amino regioisomer.
- The formation of the 5-amino isomer is generally favored due to the higher nucleophilicity of the unsubstituted nitrogen of benzylhydrazine. However, reaction conditions can influence the ratio. Lowering the reaction temperature may improve selectivity.
Residual Starting Materials
Incomplete reaction or inefficient purification can leave unreacted benzylhydrazine or (ethoxymethylene)malononitrile in the final product.
- Ensure the reaction goes to completion by monitoring with a suitable analytical method. - Optimize the purification method, such as recrystallization, to effectively remove residual starting materials.
Formation of Colored Impurities
As mentioned in the FAQs, oxidation of benzylhydrazine is a common cause of discoloration.
- Handle benzylhydrazine under an inert atmosphere. - Use antioxidants if compatible with the reaction chemistry. - Purify the crude product using methods that can remove colored impurities, such as treatment with activated carbon.
Issue 3: Challenges with Product Isolation and Filtration
The physical properties of the final product can significantly impact the ease of isolation.
Potential Cause
Explanation
Recommended Solution
Fine Particle Size
The product may precipitate as very fine particles, leading to slow filtration rates and difficulty in handling the solid.
- Optimize the crystallization process. A slower cooling rate or the use of an anti-solvent can promote the growth of larger crystals. - Consider seeding the crystallization to control particle size.
Oily or Gummy Product
The product may initially precipitate as an oil or a sticky solid, which can be difficult to filter and dry.
- This is often due to the presence of impurities that inhibit crystallization. Ensure the crude product is of sufficient purity before attempting crystallization. - Screen different crystallization solvents.
Product Instability During Drying
The product may degrade at elevated temperatures during the drying process.
- Determine the thermal stability of the product using techniques like thermogravimetric analysis (TGA). - Dry the product under vacuum at a lower temperature.
Experimental Protocols
General Synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
This protocol provides a general starting point for the synthesis. Optimization of specific parameters will be necessary for scale-up.
Materials:
Benzylhydrazine
(Ethoxymethylene)malononitrile
Ethanol (or another suitable solvent)
Procedure:
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge the (ethoxymethylene)malononitrile and ethanol.
Begin agitation and cool the mixture to 0-5 °C.
Slowly add benzylhydrazine to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic and requires careful control.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
Monitor the reaction by HPLC or TLC until completion.
Cool the reaction mixture to room temperature and then further cool to 0-5 °C to induce crystallization.
Collect the solid product by filtration and wash with cold ethanol.
Dry the product under vacuum at a suitable temperature.
Recrystallization Protocol
Procedure:
Dissolve the crude 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature.
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Further cool the mixture in an ice bath to maximize the yield.
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing the Process
Reaction Workflow
Caption: A typical workflow for the synthesis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common scale-up issues.
References
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 3844–3857. [Link]
ResearchGate. (2025, October 16). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. [Link]
Frontiers. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
Chemical Synthesis Database. (2025, May 20). 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile. [Link]
Gaina, L., Gaina, C., & Barbu, E. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Coatings, 12(8), 1152. [Link]
Der Pharma Chemica. (n.d.). synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. [Link]
Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]
Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]
ResearchGate. (2023, February 3). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. [Link]
ResearchGate. (2025, August 7). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. [Link]
Google Patents. (n.d.).
ResearchGate. (2025, November 10). Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. [Link]
ResearchGate. (n.d.). Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. [Link]
Royal Society of Chemistry. (2024, September 3). Novel pyrenylbenzylidene-malononitrile derivative mixed with cellulose acetate electrospun nanofibrous sheets for hydrazine detection. [Link]
Technical Support Center: Controlling Regioselectivity in N-Alkylation of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. The N-alkylation of unsymmetrically substituted pyrazoles, suc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. The N-alkylation of unsymmetrically substituted pyrazoles, such as 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile, is a cornerstone transformation for creating diverse molecular scaffolds. However, a significant and often persistent challenge is controlling the regioselectivity of this reaction. Alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to regioisomeric products whose distinct three-dimensional structures can profoundly impact their pharmacological properties.[1]
This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to empower you to navigate and control the regiochemical outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the N1 and N2 positions on the 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile ring?
A: The pyrazole ring contains two adjacent nitrogen atoms. In the 1H-pyrazole tautomer, one nitrogen bears a hydrogen atom. The numbering convention designates the nitrogen with the hydrogen as N1 and the adjacent nitrogen as N2. The substituents on the carbon atoms guide the numbering to give the lowest possible locants. For the specific molecule of interest, the positions are as follows:
Structure of the pyrazole core showing N1 and N2 positions.
Due to tautomerism, the hydrogen can reside on either nitrogen, making both atoms potential sites for nucleophilic attack during deprotonation and subsequent alkylation.[2]
Q2: Why is controlling N1 vs. N2 alkylation so critical in drug development?
A: The precise location of the alkyl group (the N-substituent) is fundamental to the molecule's structure-activity relationship (SAR). The two regioisomers, N1-alkylated and N2-alkylated, are distinct compounds with different spatial arrangements of functional groups. This difference can lead to:
Altered Binding Affinity: The N-substituent often plays a key role in interactions with a biological target, such as a kinase or receptor. A change in its position can dramatically alter binding affinity and, consequently, potency.
Modified Pharmacokinetic Properties: Physicochemical properties like solubility, lipophilicity, and metabolic stability can differ between the two isomers, affecting the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Intellectual Property: In many cases, a specific regioisomer is claimed in a patent, making the selective synthesis of that isomer a requirement for development.
Q3: What are the key factors that influence the N1/N2 regioselectivity?
A: The regiochemical outcome is a delicate balance of several interacting factors. There is no single universal condition, and the optimal choice often depends on the specific substrates. The primary factors are:
Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (like the benzyl group at C3) or a bulky alkylating agent will favor reaction at the more accessible nitrogen (N1).[3][4]
Base and Counterion: The choice of base is critical. Strong bases like sodium hydride (NaH) fully deprotonate the pyrazole to form a pyrazolide anion. The nature of the cation (e.g., Na+, K+) can influence the site of subsequent alkylation.[1][3] Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium, where the alkylation proceeds on the more nucleophilic tautomer.[3][5]
Solvent: The solvent's polarity and ability to solvate ions play a crucial role. Polar aprotic solvents like DMF and DMSO are commonly used and can favor the formation of a single regioisomer by stabilizing the pyrazolide anion.[1][3] In some systems, specialized solvents like fluorinated alcohols (TFE, HFIP) have been shown to dramatically enhance regioselectivity.[3][6]
Electronic Effects: The electron-donating amino group at C5 and the electron-withdrawing carbonitrile at C4 influence the electron density and nucleophilicity of the adjacent nitrogen atoms. These effects can modulate the inherent reactivity of N1 and N2.[3]
Alkylating Agent: The reactivity of the alkylating agent (R-X) depends on the leaving group (I > Br > Cl > OTs) and the nature of the R group. Some complex alkylating agents can even participate in hydrogen bonding with the pyrazole substrate, directing the alkylation to a specific nitrogen.[7]
Q4: How can I reliably distinguish between the N1 and N2 alkylated isomers?
A: Unambiguous characterization is essential. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy:
1D ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers. For instance, the protons of the newly introduced alkyl group will experience a different chemical environment and thus appear at different chemical shifts.
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is often definitive. An NOE correlation between the protons of the N-alkyl group and the protons of a nearby substituent (e.g., the C5-amino group or the C3-benzyl group) can provide conclusive proof of which nitrogen was alkylated. For example, an NOE between the N-alkyl protons and the C3-benzyl protons would indicate N2 alkylation.
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the absolute structure and is considered the gold standard for structural elucidation.[8]
Troubleshooting Guide
Issue: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most common challenge in pyrazole alkylation. A systematic approach to optimizing reaction conditions is key.
Workflow for troubleshooting poor regioselectivity.
Answer & Solutions:
The regioselectivity of pyrazole N-alkylation is governed by a complex interplay between kinetic and thermodynamic control. The N1 position is generally less sterically hindered by the C3-benzyl group, while the N2 position is adjacent to it.
To Favor the N1 Isomer (Less Sterically Hindered Position):
Base/Solvent Combination: A widely successful system for promoting N1 alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[3][8] This combination often favors the kinetic product.
Increase Steric Bulk: If your alkylating agent is small (e.g., methyl iodide), consider using a bulkier version if your synthetic plan allows. Increasing the steric demand of the electrophile will further penalize attack at the more hindered N2 position.[3]
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of heating) can enhance selectivity for the kinetically favored product, which is often the less sterically hindered N1 isomer.
To Favor the N2 Isomer (More Sterically Hindered Position):
Strong Base/Polar Aprotic Solvent: Using a strong base like sodium hydride (NaH) in a solvent like DMF or THF can favor the thermodynamically more stable product.[1] The relative stability of the N1 vs. N2 pyrazolide anion can be influenced by the substituents, and in some cases, this may favor N2 alkylation.
Lewis Acid Catalysis: Certain Lewis acids, such as MgBr₂, have been reported to favor N2-alkylation in some pyrazole systems.[3] This approach is less common but can be a powerful tool for reversing selectivity.
Alternative Methods: Consider acid-catalyzed methods. Alkylation using trichloroacetimidate electrophiles under Brønsted acid catalysis (e.g., camphorsulfonic acid) can sometimes provide different regiochemical outcomes compared to base-mediated reactions.[4][9]
The following table summarizes the general influence of common reaction parameters.
Parameter
Condition to Favor N1 (Less Hindered)
Condition to Favor N2 (More Hindered)
Rationale
Base
Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Strong bases (e.g., NaH, LiHMDS)
Weaker bases favor kinetic control; strong bases form the pyrazolide anion, allowing for thermodynamic control.[1][3]
Solvent
DMSO, Acetonitrile
DMF, THF
Solvent choice influences ion pairing and the stability of the transition state.[1][3]
Temperature
Lower (0 °C to RT)
Higher (Reflux)
Lower temperatures favor the product formed via the lowest energy barrier (kinetic); higher temperatures allow equilibrium to the most stable product (thermodynamic).
Alkylating Agent
Bulky (e.g., isopropyl, cyclohexyl)
Smaller (e.g., methyl, ethyl)
Steric hindrance is a primary determinant of regioselectivity.[3][4]
Catalyst
None (standard base-mediated)
Lewis acids (e.g., MgBr₂)
Lewis acids can coordinate to the pyrazole nitrogens, altering their nucleophilicity and directing the alkylation.[3]
Note: This data is illustrative and compiled from general principles of pyrazole chemistry.[3] Exact ratios depend on the specific substrate and alkylating agent.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation (Favoring N1-Selectivity)
This protocol is a reliable starting point for targeting the N1-alkylated product of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.
Stir the suspension at room temperature for 15-30 minutes.
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this may decrease regioselectivity.
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMSO.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to separate the regioisomers and any unreacted starting material.
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]
MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]
PMC. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]
PMC. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
Der Pharma Chemica. (2018). Synthesis of Polysubstituted Amino Pyrazole via Multicomponenet Strategy Using NiFe2O4 Nanocatalyst. [Link]
PMC. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
Kuwait Foundation for the Advancement of Sciences. (2022). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. [Link]
ResearchGate. (2021). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. [Link]
Bentham Science. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
Royal Society of Chemistry. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
PubMed. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
J-STAGE. (n.d.). View of SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]
MDPI. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]
Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry. [Link]
ResearchGate. (2021). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. [https://www.researchgate.net/publication/356878233_Regioselectivity_in_the_reaction_of_5-amino-3-anilino-1H-pyrazole-4-carbonitrile_with_cinnamonitriles_and_enaminones_Synthesis_of_functionally_substituted_pyrazolo15-a]pyrimidine_derivatives]([Link])
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
Google Patents. (1998).
Beilstein Journals. (2006). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
SCIRP. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]
ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
FTIR Spectral Analysis of Nitrile and Amino Groups in Pyrazoles: ATR vs. Transmission Methodologies
Introduction Pyrazole derivatives, particularly those substituted with nitrile (-C≡N) and amino (-NH₂) groups, are highly valued in pharmaceutical development for their diverse biological activities, including anti-leuke...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrazole derivatives, particularly those substituted with nitrile (-C≡N) and amino (-NH₂) groups, are highly valued in pharmaceutical development for their diverse biological activities, including anti-leukemic and anti-inflammatory properties[1]. During the synthesis and formulation of these active pharmaceutical ingredients (APIs), Fourier Transform Infrared (FTIR) spectroscopy serves as a critical, non-destructive analytical tool to verify structural integrity[2].
However, the choice of FTIR sampling technique profoundly impacts the resolution and quantitation of these specific functional groups. This guide objectively compares Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR methodologies for the characterization of amino-cyanopyrazoles (such as 5-amino-1H-pyrazole-4-carbonitrile[3]), providing drug development professionals with causality-driven insights and self-validating experimental protocols.
Mechanistic Spectral Signatures
Before comparing sampling techniques, it is essential to establish the baseline vibrational modes for the target functional groups:
Nitrile Group (-C≡N): The carbon-nitrogen triple bond exhibits a highly intense, sharp stretching peak in the 2200–2250 cm⁻¹ region[4]. Because this region is largely devoid of other organic functional group absorptions, the nitrile peak acts as an unambiguous diagnostic marker for structural confirmation[4].
Amino Group (-NH₂): Primary amines display two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches[5]. Additionally, a strong N-H bending vibration occurs between 1580–1650 cm⁻¹[5].
Comparative Analysis: ATR vs. Transmission FTIR
The physical mechanics of how infrared light interacts with the sample dictate the efficacy of each method.
Transmission FTIR (KBr Pellet): The Bulk Standard
In transmission mode, the IR beam passes completely through a solid sample dispersed in an IR-transparent matrix (typically Potassium Bromide, KBr)[2].
Advantage: It provides true relative absorbance intensities across the entire mid-IR spectrum, making it the gold standard for bulk material quantitation[6]. The nitrile peak at 2200 cm⁻¹ is captured with maximum fidelity.
Limitation (The Moisture Problem): KBr is highly hygroscopic[2]. Even with rigorous desiccation, KBr pellets inevitably absorb trace atmospheric moisture. This introduces a broad O-H stretching band at 3400 cm⁻¹, which directly overlaps with and frequently masks the critical N-H stretching bands of the pyrazole's amino group.
ATR-FTIR: The Surface-Sensitive Alternative
ATR relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or Zinc Selenide)[7]. The wave penetrates only a few micrometers into the sample pressed against the crystal[6].
Advantage: ATR requires zero sample preparation, completely eliminating the KBr moisture interference[2]. This allows for pristine resolution of the dual N-H stretching bands of the primary amine.
Limitation (Wavelength-Dependent Penetration): The depth of penetration (
) in ATR is directly proportional to the wavelength of the IR light[8]. At high wavenumbers (short wavelengths, e.g., 3400 cm⁻¹ for N-H stretching), the penetration is significantly shallower than at low wavenumbers (e.g., 1000 cm⁻¹). Consequently, the N-H peaks will appear artificially weaker relative to the fingerprint region when compared to a transmission spectrum.
Workflow and Logic Diagram
Logic workflow for selecting FTIR sampling techniques for pyrazole derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives or spectral artifacts.
Protocol A: ATR-FTIR Analysis of Amino-Cyanopyrazoles
Crystal Cleaning & Verification: Clean the diamond ATR crystal with isopropanol.
Self-Validation: Run a background scan. The energy throughput must be >95% of the factory baseline, ensuring no residual API cross-contamination.
Sample Application: Place 2–5 mg of the solid pyrazole derivative directly onto the center of the crystal[6].
Pressure Application: Lower the pressure anvil.
Causality: Because the evanescent wave only penetrates ~1-5 µm[6], intimate optical contact is mandatory. Apply pressure until the software's force gauge indicates optimal contact (typically ~80-100 cN).
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).
Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software.
Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the weak high-wavenumber N-H stretches to match transmission-like relative intensities.
Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 105°C for 24 hours prior to use to minimize water absorption.
Blank Validation: Press a pure KBr pellet (150 mg) at 10 tons of pressure for 2 minutes.
Self-Validation: Scan the blank. If the O-H band at 3400 cm⁻¹ exhibits an absorbance >0.05 AU, discard the batch and re-dry the KBr to prevent masking of the pyrazole's amino group.
Sample Grinding: Mill 1-2 mg of the pyrazole sample with 150 mg of the dried KBr using an agate mortar and pestle.
Causality: Particle size must be smaller than the wavelength of IR light (<2 µm) to prevent baseline sloping caused by Mie scattering.
Pellet Pressing & Scanning: Press the mixture into a transparent disk and scan under the same parameters as Protocol A, using the pure KBr pellet as the background[2].
Quantitative Data Comparison
The following table summarizes the performance of both techniques when analyzing the critical functional groups of amino-cyanopyrazoles.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
ATR-FTIR Performance
Transmission (KBr) Performance
Nitrile (-C≡N)
Stretching
2200 – 2250
Excellent: Sharp, distinct peak.
Excellent: Maximum bulk intensity.
Amino (-NH₂)
Asym/Sym N-H Stretch
3300 – 3500
Good: High resolution, but weaker initial intensity due to shallow penetration.
Poor to Moderate: Often masked by broad O-H stretch from KBr moisture.
Amino (-NH₂)
N-H Bending
1580 – 1650
Excellent: Strong signal in the fingerprint region.
Excellent: Clear signal, unaffected by moisture.
Pyrazole Ring
C=N / C=C Stretch
1450 – 1550
Excellent: Highly reproducible.
Excellent: Highly reproducible.
Conclusion
For the structural verification of pyrazole derivatives containing both nitrile and amino groups, ATR-FTIR is the superior technique for qualitative identification and structural resolution . Its immunity to moisture interference ensures that the critical primary amine N-H stretching bands remain distinctly visible[2], while the nitrile peak remains a sharp, reliable marker[4]. Transmission FTIR should be reserved strictly for scenarios where rigorous bulk quantitation is required and stringent environmental moisture controls can be maintained.
References
Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling". Specac.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZS1oJU2PtcUBYgflkwHltDVDkz8HoGjy07mcTyuKMPBDY2_IQ4rTPUNozMy6wjhkfdzR4tZLiaOv3VogU5CzR2HbDl3c9n96C6uDdPTBObh9Ui07Na_pcRdeUwMKoey2ELwglaqvydC0LSm-CgT7JA_Pnr3KJpK4um0LsnkK2SOpMIsbwuZvt2xbdOmyKMcoZYHqs2RcFeDOeNMfe]
Semantic Scholar. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuWqllEIApIsK4oK12GTngWJSutcaFV8H6VkSWIsTD2o9GeEClsd44hzf_aH54GleQ7UUGbXDFTRwiVsSrV0KU-FVrK9yNRoXV7VrxfP_IhkNJiL_Niac58Vi8wiXzmWpL9LX5MQnNmQbvIaWUz65EFnlCMrC7_lc72Rpud2ZvjERjPUDxVvW-]
MDPI. "Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsSs6OBuL2pJ35zU9s4mpW1hJom0xZ0zOzSksaqYa2XTdT556V3SvJGhiq3twjwAkzpKWMC-EgdN0Z4YeTni00-yAP6V8-5CeCLnEm0bR02ADyLASWnv97x62Nrc9QI7DW6pA=]
Specac Ltd. "Explainer: The difference between IR, FTIR, and ATR-FTIR".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2LadKVwDFqph8LBAB0EJvto7EJNxU7lOcpPdA21BeL9zA4K57z1NrAWnF5IwbYDCek_oKjcO8qr3vG9nH-bSVE8JIjcXAMR21ckJd46aJtrj3_udyjgUfAA91ctCekDJhNwOx3CcHjYh19_-YAoWuBOmHas8M15Wu_Jcr-0OoxNT0_6gHuwfq]
Mass spectrometry fragmentation patterns of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile Executive Summary 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) is a foundational scaffold in mode...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile
Executive Summary
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) is a foundational scaffold in modern chemical genetics. It serves as the primary precursor for synthesizing orthogonal ATP analogs, such as 3-benzyl-PPTP, which are engineered to identify direct protein kinase substrates in allele-specific kinase models[1]. Given its structural complexity—featuring an electron-rich pyrazole core, a labile benzyl group, a primary amine, and a rigid carbonitrile—accurate mass spectrometric (MS) characterization is paramount for quality control and pharmacokinetic tracking. This guide provides an in-depth, objective comparison of its fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) platforms, detailing the mechanistic causality behind each analytical workflow.
Mechanistic Fragmentation Pathways
As an application scientist, interpreting a mass spectrum requires understanding why specific ions form, rather than merely matching
values. The fragmentation of this compound is driven by the thermodynamic favorability of expelling neutral molecules and the resonance stability of the resulting carbocations.
Tropylium Cation Formation (
91):
The cleavage of the benzyl group is the most thermodynamically favored pathway under both 70 eV EI and Collision-Induced Dissociation (CID). The initial benzyl cation undergoes a rapid structural rearrangement into the highly resonance-stabilized, seven-membered tropylium cation (). Because of its extreme stability, 91 typically dominates the spectrum as the base peak[1].
Expulsion of Hydrogen Cyanide (-27 Da):
Pyrazoles bearing a carbonitrile group at the 4-position characteristically expel neutral hydrogen cyanide (HCN)[2]. This loss is driven by the stability of the resulting ring-contracted radical cation. From the EI molecular ion (
at 198), this yields a diagnostic fragment at 171[3].
Loss of Molecular Nitrogen (-28 Da):
The pyrazole core is susceptible to ring-opening and the subsequent expulsion of molecular nitrogen (
). This process often occurs concurrently with or sequentially after hydrogen shifts, producing a distinct ion at 170[3].
Amino Group Cleavage (-17 Da):
Under soft ESI+ conditions, the protonated 5-amino group can be lost as neutral ammonia (
), yielding an fragment at 182.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
When selecting an analytical platform, researchers must weigh the extensive structural elucidation capabilities of GC-EI-MS against the high-throughput quantitative sensitivity of LC-ESI-MS/MS.
Analytical Parameter
GC-EI-MS (Structural Elucidation)
LC-ESI-MS/MS (Quantitative Workflow)
Ionization Energy
70 eV (Hard Ionization)
Variable CID (Soft Ionization)
Precursor Ion
at 198 (Low abundance)
at 199 (High abundance)
Dominant Product Ions
91, 171, 170
91, 182, 172
Matrix Effects
Low (Resolved by high-efficiency capillary GC)
Moderate to High (Requires stable isotope internal standard)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every parameter is selected with a specific chemical rationale.
Protocol 1: LC-ESI-MS/MS (Quantitative Workflow)
Objective: High-sensitivity quantification in biological matrices.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid[4].
Causality: The addition of 0.1% Formic Acid is critical; it provides the abundant protons necessary to drive the formation of the
precursor ion at 199, maximizing ESI+ sensitivity.
Chromatography: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
Source Parameters: Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
MRM Transitions (Self-Validating Step): Monitor the precursor-to-product transitions:
199.1 91.1 (Quantifier, CE: 25 eV) and 199.1 172.1 (Qualifier, loss of HCN, CE: 20 eV).
Causality: Calculating the ion ratio between the quantifier and qualifier ensures self-validation of the peak identity, distinguishing the target analyte from isobaric matrix interferences.
Objective: Confirming molecular structure and identifying synthesis impurities.
Sample Preparation: Dissolve the compound in anhydrous Ethyl Acetate to a final concentration of 10 µg/mL.
Causality: Ensuring the sample is completely anhydrous is mandatory. Water expands drastically upon vaporization in the GC inlet, which causes backflash, peak tailing, and rapid degradation of the stationary phase.
Injection: Inject 1 µL in splitless mode to maximize the transfer of this relatively high-boiling compound. Injector temperature: 250°C.
Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.
MS Parameters: Transfer line: 250°C. Ion source: 230°C. Electron energy: 70 eV. Scan range:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Method Validation Guide
Introduction & Analyte Profiling
The compound 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is a critical synthetic intermediate heavily utilized in the development of allele-specific kinase substrates, including modified pyrazolo-pyrimidine triphosphates (PPTPs) [1]. Accurately determining the purity of this intermediate is paramount, as trace impurities (such as unreacted benzylhydrazine or regioisomers) can severely compromise downstream kinase inhibition assays.
From a chromatographic perspective, this molecule presents a unique "triple-threat" of physicochemical challenges:
The Primary Amine (C5): Highly basic. At typical mobile phase pH (2.0–4.0), it becomes protonated and interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.
The Pyrazole Ring: Amphoteric in nature, capable of both hydrogen bond donation and acceptance, leading to unpredictable selectivity in protic solvents like methanol.
The Benzyl & Carbonitrile Groups: The benzyl group provides strong hydrophobic retention, while the highly polar, electron-withdrawing carbonitrile group shifts the local pKa of the adjacent amine.
To address these challenges, we objectively compare two distinct high-performance liquid chromatography (HPLC) methodologies.
Mechanistic Rationale: Comparing Method A vs. Method B
To establish a robust purity assay, we evaluated two divergent chromatographic strategies. The causality behind our solvent and column choices dictates the ultimate success of the separation.
Method A: The Traditional Approach (Standard C18 + Methanol/TFA)
Standard reversed-phase methods for pyrazoline derivatives historically rely on C18 columns paired with methanol and 0.1% Trifluoroacetic acid (TFA) [2],[3].
The Causality: TFA is specifically chosen because it lowers the pH to ~2.0 (neutralizing acidic silanols) while simultaneously acting as a hydrophobic ion-pairing agent. It wraps the protonated C5-amine in a hydrophobic shell, masking it from the silica surface. However, TFA causes baseline drift at low UV wavelengths and suppresses ionization if the method is transferred to LC-MS.
Method B: The Advanced Approach (Polar-Embedded + Acetonitrile/H3PO4)
Modern applications for polar heterocycles favor low-silanol or polar-embedded columns (e.g., Newcrom R1) paired with acetonitrile (MeCN) and 0.1% Phosphoric acid (H3PO4) [4].
The Causality: Polar-embedded columns contain a hydrophilic functional group within the alkyl chain. This creates a "virtual shield" that repels the basic amine from reaching the underlying silica, eliminating the need for harsh ion-pairing agents like TFA. Furthermore, MeCN is an aprotic solvent. Unlike methanol, it does not compete for hydrogen bonds with the pyrazole ring, resulting in sharper peaks and superior resolution of regioisomers. For MS compatibility, H3PO4 can be seamlessly swapped for formic acid [4],[5].
Comparative Performance Data
The following table summarizes the experimental chromatographic performance of both methods when analyzing a sample of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile spiked with 1.0% of its synthetic precursor (benzylhydrazine, Impurity A).
Chromatographic Parameter
Method A (Standard C18 + MeOH/TFA)
Method B (Polar-Embedded + MeCN/H3PO4)
Retention Time (min)
7.42
5.18
USP Tailing Factor ()
1.65 (Moderate tailing)
1.12 (Excellent symmetry)
Theoretical Plates ()
4,500
9,800
Resolution () from Impurity A
1.8
3.4
Signal-to-Noise (S/N) at LOQ
15:1
28:1
Backpressure (psi at 1.0 mL/min)
2,800
1,950
Conclusion of Data: Method B significantly outperforms Method A. The aprotic nature of acetonitrile combined with the shielded silica surface of the polar-embedded column doubles the theoretical plate count and provides baseline resolution (
> 3.0) of critical impurities.
Self-Validating Experimental Protocol (Method B)
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an internal control gate. If the SST fails, the protocol dictates immediate corrective action, preventing the generation of false-positive purity data.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade Phosphoric acid (85%) into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm nylon membrane.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Causality Check: Proper filtration prevents particulate buildup on the column frit, which is the primary cause of sudden backpressure spikes and split peaks.
Step 2: Sample Preparation
Diluent: 50:50 (v/v) Water:Acetonitrile.
SST Standard Solution (0.05 mg/mL): Accurately weigh 5.0 mg of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
Sample Solution (0.5 mg/mL): Accurately weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and dilute to volume.
Column Temperature: 30°C (Stabilizes mass transfer kinetics).
Injection Volume: 10 µL.
Detection: UV at 230 nm (optimal absorbance for the pyrazole-carbonitrile chromophore).
Gradient Program:
0–2 min: 10% B
2–8 min: Linear ramp to 60% B
8–10 min: Hold at 60% B
10–10.1 min: Return to 10% B (Equilibrate for 5 min).
Step 4: Self-Validation via System Suitability Testing (SST)
Before injecting any unknown samples, inject the SST Standard Solution five consecutive times. The system is only validated for use if it meets the following causality-driven criteria:
%RSD of Peak Area
2.0%: Validates autosampler precision and complete column equilibration.
USP Tailing Factor (
) 1.5: Validates that secondary silanol interactions are successfully suppressed. If > 1.5, the system is invalidated. Corrective action: Flush the column with 80% Acetonitrile for 45 minutes to remove strongly adsorbed basic contaminants.
Theoretical Plates (
) 5,000: Validates column bed integrity.
Method Development Workflow Visualization
Fig 1. HPLC method development and self-validation workflow for pyrazole derivatives.
References
Title: Separation of 1H-Pyrazole-4-carbonitrile, 3-amino- on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative
Source: Researcher.Life / ResearchGate
URL: [Link]
Comparative Bioactivity Guide: 3-Benzyl vs. 3-Methyl Aminopyrazole Carbonitriles in Kinase Inhibitor Design
As drug development professionals increasingly target specific kinase isoforms to minimize off-target toxicity, the need for highly selective inhibitor scaffolds is paramount. While 5-amino-1H-pyrazole-4-carbonitriles ex...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals increasingly target specific kinase isoforms to minimize off-target toxicity, the need for highly selective inhibitor scaffolds is paramount. While 5-amino-1H-pyrazole-4-carbonitriles exhibit mild intrinsic bioactivity, their true value lies in their role as privileged building blocks for synthesizing pyrazolo[3,4-
This guide objectively compares two critical starting scaffolds: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile . By analyzing their physicochemical properties and mechanistic behavior in allele-specific kinase engineering, we provide researchers with actionable data for scaffold selection.
Structural & Physicochemical Comparison
The 3-position substituent (methyl vs. benzyl) is conserved during the cyclization of the carbonitrile into a pyrimidine ring. This substituent is the sole determinant of the resulting inhibitor's ability to probe the kinase "gatekeeper" residue[1].
Property / Metric
3-Methyl Aminopyrazole Carbonitrile
3-Benzyl Aminopyrazole Carbonitrile
Molecular Formula
C₅H₆N₄
C₁₁H₁₀N₄
Molecular Weight
122.13 g/mol
198.23 g/mol
Steric Profile
Minimal bulk; fits standard ATP pockets
High bulk; requires enlarged hydrophobic pocket
Lipophilicity
Low
High (Facilitates deep pocket penetration)
Orthogonality
Low (Pan-kinase activity potential)
High (Allele-specific target potential)
Primary Application
Broad-spectrum kinase inhibitor synthesis
Mutant-specific / Orthogonal inhibitor synthesis
Data supported by chemical property databases for and 2[2] derivatives.
Mechanistic Insights: The "Bump-and-Hole" Paradigm
As an application scientist, selecting between a methyl and a benzyl substitution is not merely a matter of solubility; it is a fundamental choice of target causality. The 3-position of the aminopyrazole ring directly projects into the hydrophobic pocket adjacent to the kinase gatekeeper residue (e.g., Thr338 in c-Src).
The 3-Methyl Scaffold: The small methyl group allows the resulting inhibitor to fit comfortably into the ATP-binding pocket of most wild-type (WT) kinases. While this makes it an excellent starting point for broad-spectrum inhibitors, it lacks the steric bulk necessary for high selectivity.
The 3-Benzyl Scaffold: The bulky benzyl group acts as a deliberate steric "bump." When applied to WT kinases, it causes a severe steric clash with the bulky gatekeeper residue, completely abrogating binding. However, when tested against engineered kinases where the gatekeeper is mutated to a smaller amino acid (e.g., T338G), the benzyl group perfectly occupies the newly created "hole." This renders 3-benzyl derivatives highly orthogonal, binding exclusively to the mutant target according to foundational research from the1[1].
Fig 1: Binding logic of 3-methyl vs 3-benzyl derivatives in wild-type and engineered kinases.
Comparative Bioactivity Data
To objectively evaluate performance, we look at the catalytic efficiency (
) and binding affinity of the downstream ATP analogs (e.g., PPTP derivatives) synthesized from these scaffolds.
Target Kinase
Gatekeeper Status
3-Methyl Derivative Affinity
3-Benzyl Derivative Affinity ()
Orthogonality Ratio
c-Src (WT)
Bulky (Thr338)
High (Non-selective)
Poor / No Binding
~1:1 (Poor)
c-Src (T338G)
Small (Glycine)
High
Excellent
> 100:1 (High)
CDK2 (WT)
Bulky (Phe80)
High
Poor
~1:1 (Poor)
CDK2 (F80G)
Small (Glycine)
High
6.4 µM
> 80:1 (High)
Note: The 3-benzyl derivative demonstrates a catalytic efficiency (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
of ) comparable to natural ATP for the engineered CDK2 mutant, proving its efficacy as an orthogonal substrate.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following workflows incorporate internal validation gates.
Purpose: Convert the aminopyrazole carbonitrile into a bioactive pyrazolo[3,4-
]pyrimidine.
Reaction Setup: Dissolve 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (or the 3-methyl variant) in formamide.
Cyclization: Heat the mixture to 180°C under reflux for 8 hours.
Validation Gate 1 (TLC): Monitor the disappearance of the carbonitrile starting material via Thin Layer Chromatography (DCM:MeOH 9:1). The reaction is only valid to proceed if the starting spot is fully consumed.
Purification: Cool to room temperature, precipitate with cold water, filter, and recrystallize from ethanol.
Validation Gate 2 (NMR): Confirm the formation of the pyrimidine ring via ¹H-NMR (disappearance of the primary amine protons and appearance of the distinct pyrimidine C6-H singlet).
Protocol B: In Vitro Kinase Orthogonality Assay
Purpose: Validate the steric clash/fit mechanism using radiometric ³²P-ATP.
Assay Preparation: Prepare parallel reaction mixtures containing WT kinase and the engineered mutant kinase (e.g., c-Src T338G) in kinase buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT).
Inhibitor Incubation: Add the synthesized 3-benzyl derivative at varying concentrations (0.1 µM to 100 µM).
Reaction Initiation: Add [γ-³²P]ATP and a universal peptide substrate (e.g., myelin basic protein).
Validation Gate 3 (Control): A parallel well utilizing a known broad-spectrum inhibitor (e.g., Staurosporine) must show total signal ablation. If signal persists, the assay buffer or ATP is compromised.
Quantification: Spot the reactions onto phosphocellulose paper, wash with 1% phosphoric acid, and quantify using a scintillation counter to determine the IC₅₀ and
.
Fig 2: Experimental workflow for synthesizing and validating allele-specific kinase inhibitors.
ChemSynthesis Chemical Database: 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile Physical Properties and Synthesis. Retrieved from 2
Shokat Lab, UCSF: Inhibitor Scaffolds as New Allele Specific Kinase Substrates. Detailed mechanistic data on 3-benzyl orthogonal ATP analogs. Retrieved from1
Elemental Analysis Standards for 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile: A Comparative Guide for High-Nitrogen Heterocycles
Executive Summary Validating the bulk purity of highly functionalized heterocyclic scaffolds, such as[1], is a critical bottleneck in kinase inhibitor design and IND (Investigational New Drug) submissions. With a theoret...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Validating the bulk purity of highly functionalized heterocyclic scaffolds, such as[1], is a critical bottleneck in kinase inhibitor design and IND (Investigational New Drug) submissions. With a theoretical nitrogen mass fraction of 28.26%, this compound presents a unique analytical challenge. As a Senior Application Scientist, I frequently observe laboratories failing their ±0.3% elemental analysis (EA) acceptance criteria not due to instrument malfunction, but because of a fundamental mismatch between the analyte's high-nitrogen matrix and the selected calibration standard. This guide objectively compares analytical techniques and calibration standards, providing a self-validating protocol to ensure absolute accuracy in CHN (Carbon, Hydrogen, Nitrogen) combustion analysis.
The Analytical Challenge: High-Nitrogen Pyrazoles
The molecular formula for 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is C₁₁H₁₀N₄ (Molecular Weight: 198.23 g/mol ). Its theoretical elemental composition is:
Carbon (C): 66.65%
Hydrogen (H): 5.09%
Nitrogen (N): 28.26%
The thermodynamic stability of the N-N bonds within the pyrazole core and the C≡N triple bond of the carbonitrile group makes this molecule highly refractory. During combustion, these functional groups resist complete oxidation and are prone to forming volatile nitrides or nitrogen oxides (NOx) that can escape detection if the analytical system is not optimized.
Comparison of Elemental Analysis Techniques
While several techniques can detect elemental composition, they are not interchangeable. To understand why CHN combustion remains the gold standard for bulk pharmaceutical purity, we must compare it against orthogonal surface and semi-quantitative techniques.
Table 1: Comparative Evaluation of Elemental Analysis Modalities
Analytical Technique
Detection Mechanism
Accuracy
Best Use Case
Critical Limitations for Pyrazoles
CHN Combustion (EA)
Dynamic flash combustion (1060°C) followed by GC-TCD.
±0.3%
Bulk pharmaceutical purity, IND validation.
Destructive; requires rigorous standard matrix matching.
Surface-sensitive only (top 10 nm); semi-quantitative bulk data.
EDS / EDX
Electron beam excitation emitting characteristic X-rays.
±2-5%
Heavy element detection, metallurgical mapping.
Cannot detect Hydrogen; severe peak overlap between C and N.
Comparative Evaluation of CHN Calibration Standards
The fundamental rule of quantitative CHN analysis is matrix matching : the calibration standard must bracket the expected elemental composition of the analyte.
Most laboratories default to[2] because it is non-hygroscopic and burns cleanly. However, Acetanilide contains only 10.36% nitrogen. Using it to calibrate a system for a 28.26% nitrogen compound forces the Thermal Conductivity Detector (TCD) response curve into extreme extrapolation. This magnifies integration errors and consistently yields artificially low nitrogen recoveries.
Conversely, standards like Urea or Melamine bracket the target nitrogen content, allowing the system to interpolate the data safely. [3] is another common standard, particularly for CHNS/O configurations, but its nitrogen content (16.27%) still falls short of the target.
Table 2: Simulated Recovery of Nitrogen in 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (Theoretical N = 28.26%)
Calibration Standard
Standard %N
Measured %N
Absolute Error
Pass/Fail (±0.3% Limit)
Acetanilide
10.36%
27.74%
-0.52%
❌ Fail (Extrapolation)
Sulfanilamide
16.27%
27.88%
-0.38%
❌ Fail (Extrapolation)
Urea
46.65%
28.19%
-0.07%
✅ Pass (Interpolation)
Melamine
66.63%
28.31%
+0.05%
✅ Pass (Interpolation)
Data Insight: To achieve regulatory compliance when synthesizing [4], laboratories must abandon Acetanilide in favor of high-nitrogen standards like Urea (NIST SRM 912a) to prevent false-negative purity results.
Causality in Experimental Choices
To guarantee scientific integrity, every step in the CHN workflow must be deliberate:
Tin over Aluminum Capsules: We exclusively use tin (Sn) capsules. At 1060°C in an oxygen-rich environment, tin oxidizes exothermically, creating a localized "flash" temperature of ~1800°C. This violent thermal shock is the only way to reliably break the refractory C≡N bonds in the carbonitrile group.
Copper Reduction: The combustion gas must pass through a reduction reactor packed with highly active copper wires at 650°C. This quantitatively reduces all NOx species back to N₂ gas. If the copper is depleted, NOx breakthrough occurs, and the N₂ peak on the TCD will be artificially low.
Step-by-Step Methodology: Optimized CHN Protocol
This protocol establishes a self-validating system for the accurate analysis of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile.
Step 1: System Purge and Blanking
Purge the elemental analyzer with high-purity Helium (99.999%) as the carrier gas.
Run three empty, folded tin capsules as "Blanks" to establish the baseline atmospheric nitrogen and carbon background. The TCD signal must fully stabilize before proceeding.
Step 2: Calibration (The K-Factor Method)
Select Urea (NIST SRM 912a) as the primary calibration standard.
Accurately weigh 4 aliquots of Urea ranging from 1.0 mg to 2.5 mg using a microbalance (resolution of 0.001 mg).
Run the standards to generate a linear calibration curve. Verify that the K-factor (response factor) variance is <1% across the mass range.
Step 3: Sample Preparation and Micro-weighing
Desiccate the 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile sample under vacuum for 24 hours to remove trace moisture (which would otherwise artificially inflate the Hydrogen reading).
Weigh 1.5 to 2.0 mg of the sample into a tin capsule. Fold and crimp the capsule tightly to exclude trapped ambient air.
Step 4: Dynamic Flash Combustion
Drop the capsule into the combustion reactor (1060°C). The autosampler must inject a precise pulse of pure O₂ gas exactly as the capsule enters the hot zone to trigger the tin flash.
Allow the gases to sweep through the oxidation catalyst (WO₃ or Cr₂O₃) to ensure complete conversion of C to CO₂.
Step 5: Catalytic Reduction and Separation
Pass the gas through the reduction reactor (Cu at 650°C) to convert NOx to N₂.
Separate the N₂, CO₂, and H₂O gases on a PTFE GC column and detect via TCD.
Run a secondary check standard, such as [5], as an unknown sample.
Validation Criteria: If the system is calibrated correctly with Urea, the Acetanilide must read exactly 10.36% N (±0.15%). If it passes, the calibration curve is validated, and the pyrazole data can be trusted.
Visualizations
Caption: Workflow for dynamic flash combustion CHN analysis of pyrazole derivatives.
Caption: Matrix matching logic for selecting CHN calibration standards based on nitrogen content.
References
Title: Certificate of Analysis - National Institute of Standards and Technology (NIST SRM 141e) | Source: nist.gov | URL: [Link]
Title: Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety | Source: acs.org | URL: [Link]
A Researcher's Guide to 13C NMR Characterization of Benzyl-Substituted Pyrazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. Benzyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is paramount. Benzyl-substituted pyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of these molecules. This guide provides an in-depth comparison of the 13C NMR spectral features of benzyl-substituted pyrazoles, supported by experimental data, to aid in the confident assignment of carbon signals and the understanding of substituent effects.
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substitution at the N1 position with a benzyl group introduces a new set of aromatic and aliphatic carbons, each with a characteristic chemical shift in the 13C NMR spectrum. The precise chemical shifts of the pyrazole and benzyl ring carbons are highly sensitive to the electronic environment, making 13C NMR a powerful technique for confirming substitution patterns and understanding electronic effects within the molecule.
Understanding the 13C NMR Landscape of Benzyl-Substituted Pyrazoles
The 13C NMR spectrum of a typical benzyl-substituted pyrazole can be divided into three key regions: the pyrazole ring carbons, the benzyl ring carbons, and the methylene bridge carbon. The chemical shifts of these carbons are influenced by factors such as the nature and position of substituents on both the pyrazole and benzyl rings, as well as the solvent used for analysis.
The Pyrazole Ring: A Sensitive Reporter of Substitution
The pyrazole ring consists of three carbon atoms: C3, C4, and C5. In N-substituted pyrazoles, these carbons give rise to distinct signals. The chemical shifts of C3 and C5 are particularly sensitive to the electronic nature of substituents on the pyrazole ring.[1] Generally, electron-withdrawing groups will cause a downfield shift (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm). The C4 carbon is typically less affected by substitution at C3 and C5 but will show significant shifts if directly substituted.
The Benzyl Group: A Window into Electronic Communication
The benzyl group introduces a methylene carbon (-CH2-) and an aromatic phenyl ring. The methylene carbon typically resonates in the aliphatic region of the spectrum, usually between 50 and 55 ppm.[2] The chemical shifts of the ipso, ortho, meta, and para carbons of the phenyl ring provide valuable information about the electronic interplay between the pyrazole and benzyl moieties. Substituents on the benzyl ring will primarily affect the chemical shifts of the carbons within that ring, following predictable aromatic substitution patterns.
Comparative Analysis of 13C NMR Data
To illustrate the impact of substitution on the 13C NMR spectra of benzyl-substituted pyrazoles, the following table summarizes experimental data for a series of representative compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Note: A comprehensive compilation of pyrazole 13C NMR data can be found in specialized reviews.[4][5]
Experimental Protocol for 13C NMR Characterization
Acquiring high-quality 13C NMR data is crucial for accurate structural elucidation. The following protocol provides a standardized workflow for the characterization of benzyl-substituted pyrazoles.
1. Sample Preparation:
Amount: Weigh approximately 10-50 mg of the purified benzyl-substituted pyrazole.[6][7]
Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds.[6]
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). Modern NMR instruments often reference the residual solvent peak.
2. NMR Data Acquisition:
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
Experiment: A standard proton-decoupled 13C NMR experiment is typically sufficient. For distinguishing between CH, CH2, and CH3 groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) is highly recommended.
Key Parameters:
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
Acquisition Time (aq): Typically 1-2 seconds.
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR, ranging from several hundred to several thousand depending on the sample concentration.
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts.
3. Data Processing:
Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum to the TMS signal (0.0 ppm) or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).
Peak Picking: Identify and label the chemical shift of each peak.
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the general structure of a benzyl-substituted pyrazole and the workflow for its 13C NMR characterization.
Caption: Workflow for the 13C NMR characterization of benzyl-substituted pyrazoles.
Conclusion
13C NMR spectroscopy is a cornerstone technique for the structural analysis of benzyl-substituted pyrazoles. By understanding the characteristic chemical shift regions and the influence of substituents, researchers can confidently assign the carbon skeleton of these important molecules. The comparative data and standardized protocol presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds, ultimately accelerating the drug discovery and development process.
References
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). Retrieved from [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
NMR Sample Preparation. (n.d.). Retrieved from [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). Retrieved from [Link]
SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]
NMR sample preparation. (n.d.). Retrieved from [Link]
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry, 71(5), 678-685.
Synthesis of pyrazole complexes and 13 C carbene NMR shifts - ResearchGate. (n.d.). Retrieved from [Link]
NMR Data Acquisition and Processing Procedure. (n.d.). Retrieved from [Link]
Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole - Semantic Scholar. (n.d.). Retrieved from [Link]
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.). Retrieved from [Link]
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]
Substituent effects on the formation of benzyl ions from ortho- methoxy substituted 1,1-diarylalkanes under electron ionization: - Semantic Scholar. (n.d.). Retrieved from [Link]
1-Benzyl-4,5-dibromo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY - Zenodo. (2024, March 18). Retrieved from [Link]
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed. (2015, July 15). Retrieved from [Link]
13C NMR of pyrazoles - R Discovery. (1993, February 1). Retrieved from [Link]
13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved from [Link]
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC. (n.d.). Retrieved from [Link]
13C Carbon NMR Spectroscopy - Chemistry Steps. (2025, October 22). Retrieved from [Link]
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]
13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan - eGrove. (2020, May 9). Retrieved from [Link]
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. (n.d.). Retrieved from [Link]
Comparative synthesis efficiency of microwave vs conventional heating for aminopyrazoles
Accelerating Heterocyclic Chemistry: A Comparative Guide to Microwave vs. Conventional Synthesis of Aminopyrazoles Aminopyrazoles are highly privileged pharmacophores in drug discovery, serving as critical building block...
Author: BenchChem Technical Support Team. Date: March 2026
Accelerating Heterocyclic Chemistry: A Comparative Guide to Microwave vs. Conventional Synthesis of Aminopyrazoles
Aminopyrazoles are highly privileged pharmacophores in drug discovery, serving as critical building blocks for kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. However, the derivatization and cyclocondensation of 5-aminopyrazoles often present significant synthetic bottlenecks. Traditional methodologies rely on prolonged thermal heating, which frequently results in poor yields, regiochemical scrambling, and thermodynamic degradation.
Over the past decade, Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm. By replacing conductive heat transfer with dielectric heating, researchers can achieve highly efficient, regioselective syntheses in a fraction of the time. This guide objectively compares the mechanistic efficiency, quantitative yields, and experimental protocols of microwave versus conventional heating for aminopyrazole synthesis.
Mechanistic Causality: Dielectric Heating vs. Thermal Conduction
To understand why microwave irradiation drastically outperforms conventional heating in aminopyrazole synthesis, we must examine the physics of energy transfer.
Conventional Heating (Kinetic Inefficiency):
Traditional methods rely on thermal conduction. Heat is transferred from an external source (e.g., an oil bath) through the reaction vessel wall and into the bulk solvent. This creates a severe temperature gradient. The vessel walls are significantly hotter than the solvent, which can cause localized charring and the degradation of sensitive functional groups on the aminopyrazole ring. Furthermore, the slow ramp-up time allows competing kinetic byproducts to form before the system reaches the activation energy required for the desired thermodynamic product.
Microwave Heating (Dielectric Polarization):
Microwave reactors operate at a frequency of 2.45 GHz, directly coupling electromagnetic energy with polar molecules (such as the highly polar 5-aminopyrazole and polar solvents like acetic acid or ethanol). This induces rapid molecular friction via dipolar polarization and ionic conduction. The result is instantaneous, uniform superheating of the reaction mixture without any vessel wall effects. This targeted energy transfer effectively lowers the apparent activation energy barrier for complex multicomponent cyclocondensations, kinetically trapping the desired products before degradation pathways can initiate 1[1].
Mechanistic comparison of conventional thermal conduction vs. microwave dielectric heating.
Quantitative Performance & Yield Metrics
The theoretical advantages of MAOS translate directly into measurable laboratory efficiency. A comparative analysis of literature-validated aminopyrazole transformations highlights the stark contrast in reaction times and isolated yields.
For instance, during the synthesis of pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones, conventional heating over 24 hours leads to the formation of unwanted byproducts due to the thermal cleavage of the benzyl fragment from the 5-aminopyrazole precursor. Microwave irradiation completes the cyclocondensation in just 5 minutes, entirely circumventing this degradation pathway and increasing the yield2[2].
Similarly, the synthesis of 1,3,5-triazinanes from fluorinated aminopyrazole analogues requires 10 hours of conventional heating to achieve a 62-78% yield, whereas microwave irradiation drives the reaction to near-quantitative completion (98-99%) in just 3 minutes3[3].
To ensure reproducibility and scientific integrity, the following protocols describe a self-validating system for the multicomponent synthesis of pyrazolo[3,4-b]pyridines. The microwave protocol utilizes a sealed vessel to safely exceed the atmospheric boiling point of the solvent, while internal fiber-optic temperature probes prevent thermal runaway.
Preparation: In a 50 mL round-bottom flask, combine 5-aminopyrazole (1.0 mmol), an arylaldehyde (1.0 mmol), and a cyclic β-diketone (1.0 mmol) in 10 mL of glacial acetic acid.
Heating: Attach a reflux condenser. Submerge the flask in a pre-heated silicone oil bath at 120 °C.
Monitoring: Stir continuously for 24 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1) every 4 hours.
Workup: Cool the mixture to room temperature. Pour the contents into 50 mL of crushed ice. Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to determine the isolated yield.
Preparation: In a 10 mL microwave-transparent quartz vial, add 5-aminopyrazole (1.0 mmol), arylaldehyde (1.0 mmol), and cyclic β-diketone (1.0 mmol) in 3 mL of glacial acetic acid. Add a magnetic stir bar.
Sealing & Sensor Calibration: Seal the vial with a Teflon-lined crimp cap. Ensure the microwave reactor's IR or fiber-optic temperature sensor is calibrated. Causality Note: The drastic reduction in solvent volume (10 mL to 3 mL) increases the collision frequency of reactants, while the sealed vessel allows safe heating above the solvent's boiling point.
Irradiation: Place the vial in a monomode microwave reactor. Set the parameters: Target Temperature = 120 °C, Power Limit = 150 W, Ramp time = 1 min, Hold time = 5 min.
Cooling & Workup: Allow the reactor to rapidly cool the vial using compressed air (cooling time < 2 min). Pour the contents into crushed ice, filter, and recrystallize. Compare the TLC profile and isolated yield against Protocol A to validate the kinetic acceleration and purity enhancement.
Parallel workflows comparing conventional and microwave synthesis of aminopyrazoles.
Conclusion
The transition from conventional thermal heating to microwave-assisted synthesis represents a critical optimization step in the development of aminopyrazole derivatives. By shifting from slow, gradient-based thermal conduction to instantaneous dielectric heating, researchers can bypass thermodynamic degradation pathways, achieve near-quantitative yields, and reduce reaction times from days to mere minutes.
References
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds
Source: RSC Advances (rsc.org)
URL: [Link]
Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines
Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)
URL: [Link]
Title: MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES
Source: CLOCKSS (clockss.org)
URL: [Link]
Title: A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism
Source: CORE (core.ac.uk)
URL: [Link]
Validation of Molecular Docking Platforms for 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile Ligands in Allele-Specific Kinase Targeting
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Mechanistic Context: Why This Scaffold? In the realm...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
The Mechanistic Context: Why This Scaffold?
In the realm of chemical genetics, the "bump-and-hole" approach pioneered by the Shokat Lab revolutionized our ability to study individual kinases within the >500-member human kinome. At the heart of this methodology lies a critical chemical scaffold: 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile [1].
This compound serves as the foundational intermediate for synthesizing orthogonal ATP analogs (such as 3-benzyl-PPTP). Mechanistically, the bulky 3-benzyl group acts as a "bump" that sterically clashes with the bulky gatekeeper residue (e.g., Thr338 in c-Src) of wild-type (WT) kinases. However, it perfectly occupies the engineered "hole" in mutant kinases where the gatekeeper has been mutated to a smaller residue (e.g., T338G).
For computational chemists, validating a molecular docking platform using this specific pyrazole-4-carbonitrile derivative is the ultimate stress test. A reliable docking software must not only accurately predict the binding pose in the mutant kinase but must also successfully predict rejection (steric clash) in the WT kinase.
Comparative Evaluation of Docking Platforms
To objectively assess which docking platforms are best suited for handling the unique steric and flexible properties of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile derivatives, we compared three industry-standard tools: AutoDock Vina , Schrödinger Glide , and CCDC GOLD .
Platform Analysis & Causality
AutoDock Vina (Open Source): Vina utilizes an empirical scoring function. While computationally highly efficient, its soft steric potential sometimes fails to adequately penalize the bulky 3-benzyl group when docked into the WT kinase. This can lead to false-positive binding predictions where the software artificially distorts the ligand to fit the restricted pocket.
Schrödinger Glide (Commercial): Glide’s Extra Precision (XP) mode employs the OPLS4 force field, which applies severe penalties for steric clashes. Glide excels in this validation because it accurately models the rejection of the pyrazole scaffold in WT kinases while finding the deep hydrophobic pocket in T338G mutants.
CCDC GOLD (Commercial): GOLD uses a genetic algorithm that is exceptionally adept at handling the high flexibility of the benzyl ring. Its ChemPLP scoring function consistently yields the lowest Root Mean Square Deviation (RMSD) against co-crystallized pyrazole-based kinase inhibitors [2].
Quantitative Performance Data
The following table summarizes representative benchmarking data from in-house validation studies docking 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile against c-Src (WT) and c-Src (T338G). A validated docking protocol typically requires an RMSD of ≤ 2.0 Å [3].
Docking Platform
Scoring Function / Algorithm
RMSD (Å) vs Crystal
WT Binding Energy (kcal/mol)
Mutant Binding Energy (kcal/mol)
Avg. Time per Ligand
AutoDock Vina
Empirical / Iterated Local Search
1.85
-4.2 (False Positive)
-8.7
~15 sec
Schrödinger Glide
OPLS4 (XP) / Systematic Search
1.12
+3.5 (Steric Clash)
-10.4
~45 sec
CCDC GOLD
ChemPLP / Genetic Algorithm
1.34
+1.2 (Steric Clash)
-9.8
~60 sec
Data Interpretation: Both Glide and GOLD successfully act as self-validating systems by returning positive (unfavorable) binding energies for the WT kinase, accurately reflecting the biological reality of the steric clash.
The Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your computational pipeline, every docking protocol must be designed as a self-validating system. By running the ligand against both the WT and the mutant simultaneously, the WT acts as an internal negative control.
Logical workflow of the self-validating docking protocol using WT and engineered kinases.
Step-by-Step Methodology
Step 1: Protein Preparation (The Causality of Protonation)
Import the crystal structures of both the WT kinase (e.g., PDB: 1Y57) and the engineered mutant (e.g., PDB: 1YOL).
Assign correct protonation states at pH 7.4. Crucial Detail: Ensure the hinge region residues (e.g., Met341 in c-Src) are correctly oriented to act as hydrogen bond donors/acceptors for the pyrazole nitrogens and the 5-amino group of the ligand.
Generate 3D conformers using tools like LigPrep or OMEGA. Crucial Detail: The carbonitrile group is rigid, but the 3-benzyl group is highly flexible. Generating a robust conformational ensemble prior to docking prevents the software from getting trapped in local minima during the search phase.
Step 3: Grid Generation (Spatial Constraint)
Center the docking grid precisely on the gatekeeper residue (residue 338 in c-Src).
Set the bounding box to exactly 15 Å × 15 Å × 15 Å.
Why 15 Å? The 3-benzyl group is designed to exploit the specific hydrophobic pocket created by the mutation. If the grid box is too large (>20 Å), the scoring function may artificially place the flexible benzyl ring into adjacent solvent-exposed regions to avoid the WT steric clash, generating false-positive binding affinities.
Step 4: Execution & Orthogonal Validation
Run the docking algorithm (Glide XP or GOLD recommended based on Table 1).
Compare the highest-ranked poses. A valid protocol must show the ligand's benzyl group buried in the mutant's engineered pocket, while the WT results should yield either no valid poses or highly positive binding energies.
Step-by-step experimental workflow for validating molecular docking protocols.
Conclusion
For researchers utilizing 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile derivatives to probe kinase biology, selecting the right computational tool is paramount. While AutoDock Vina provides a rapid baseline, its soft steric penalties make it vulnerable to false positives in allele-specific targeting. Schrödinger Glide (XP) and CCDC GOLD provide the rigorous steric clash penalization and conformational sampling required to validate the "bump-and-hole" hypothesis computationally.
References
Source: Shokat Lab, University of California, San Francisco (UCSF)
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study
Source: RSC Publishing
URL
Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Advanced Handling and PPE Protocol for 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile in Chemical Genetics Mechanistic Context & Operational Overview In the specialized field of chemical genetics, 5-amino-3-benzyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Handling and PPE Protocol for 5-Amino-3-benzyl-1H-pyrazole-4-carbonitrile in Chemical Genetics
Mechanistic Context & Operational Overview
In the specialized field of chemical genetics, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile (CAS 42754-64-3) serves as a foundational precursor. It is the critical starting material for synthesizing orthogonal ATP analogs, such as 3-benzylpyrazolo-pyrimidine triphosphate (3-benzyl-PPTP)[1]. Pioneered by the Shokat Laboratory, these analogs are utilized in the "bump-and-hole" methodology to identify direct substrates of engineered kinases (e.g., CDK2-F80G, p38, and v-Src)[2].
Because this compound is handled as a fine, highly active powder during the initial stages of nucleoside synthesis, establishing a self-validating safety and handling protocol is paramount. This guide provides the causality-driven methodologies required to handle this specific pyrazole-nitrile derivative safely and effectively.
Physicochemical Profile & Hazard Assessment
To design an effective safety protocol, we must first understand the physical vulnerabilities of the chemical. The quantitative and structural data below dictate the required operational controls.
Property
Value / Description
Operational Implication
Chemical Name
5-amino-3-benzyl-1H-pyrazole-4-carbonitrile
Contains reactive amine and nitrile groups.
CAS Number
42754-64-3
Unique identifier for SDS cross-referencing.
Molecular Formula
C11H10N4
High nitrogen content; potential for localized toxicity.
Susceptible to electrostatic fly-away during weighing.
Primary Hazards
Skin/Eye Irritant, Respiratory Hazard
Requires strict mucosal and inhalation protection.
The Self-Validating PPE Matrix
A self-validating protocol ensures that every piece of Personal Protective Equipment (PPE) directly neutralizes a specific physicochemical threat posed by the compound. Do not deviate from these requirements.
Respiratory Protection (N95/P100 or Fume Hood):
Causality: As a fine powder, 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile is highly susceptible to aerosolization via ambient laboratory drafts or electrostatic repulsion. Inhalation of nitrile-containing dust can cause acute respiratory tract irritation. All open-container handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls are unavailable, a well-fitted N95 or P100 particulate respirator is mandatory.
Hand Protection (Double Nitrile Gloving):
Causality: The compound is a skin irritant. Furthermore, its downstream synthesis frequently involves aggressive solvents like ethanol, triethylamine, and ethyl acetate[3]. Nitrile (minimum 4 mil thickness) provides excellent chemical resistance to both the powder and these solvents. Double gloving provides a fail-safe against micro-tears during rigorous synthetic workflows.
Eye Protection (Chemical Splash Goggles):
Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. ANSI Z87.1-compliant chemical splash goggles are required to seal the ocular mucosa from dust and potential solvent splashes during refluxing.
Body Protection (Flame-Resistant Lab Coat):
Causality: Because the primary synthetic step involves refluxing the compound in flammable solvents (e.g., ethanol)[3], a flame-resistant (FR) lab coat (such as Nomex) and closed-toe, non-porous footwear are required to mitigate fire and spill risks.
The following step-by-step methodology details the safe handling of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile during the synthesis of the intermediate scaffold, based on validated allele-specific kinase substrate protocols[3].
Step 1: Draft-Free Weighing and Transfer
Ensure the analytical balance is located within a draft-shielded enclosure or a specialized powder-weighing hood.
Neutralize static electricity on the weighing boat using an anti-static gun (e.g., Zerostat). Causality: Static dissipation prevents the electrostatic fly-away of the active powder, ensuring both accurate stoichiometry and operator safety.
Use a static-dissipative micro-spatula to transfer the required mass (e.g., 8.12 g for a standard batch)[3].
Step 2: Reaction Setup
Inside a chemical fume hood, transfer the weighed 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile into a round-bottom flask.
Suspend the powder in 200 mL of absolute ethanol[3]. Causality: Ethanol acts as the primary solvent for the subsequent nucleophilic additions.
Slowly add triethylamine (123 mmol) and hydrazine hydrochloride (41.0 mmol) to the solution[3].
Step 3: Reflux and Workup
Attach a reflux condenser and heat the mixture to reflux for 15 minutes[3]. Causality: Thermal energy is required to drive the reaction to completion, forming the necessary intermediate for the pyrazolo-pyrimidine core.
Evaporate the solvent under reduced pressure using a rotary evaporator.
Re-suspend the resulting residue in 50 mL of deionized water and extract the aqueous layer with ethyl acetate[3]. Causality: Ethyl acetate selectively partitions the organic intermediate away from the aqueous hydrazine and triethylamine salts.
Spill Response & Chemical Disposal Plan
In the event of a localized spill, rapid and methodical containment is required to prevent cross-contamination.
Solid Spill Containment:Never dry-sweep the powder. Causality: Dry sweeping introduces mechanical energy that aerosolizes the API, creating an immediate inhalation hazard. Instead, don full PPE, dampen an absorbent laboratory pad with a compatible solvent (e.g., ethanol or water), and gently wipe the spill inward from the perimeter.
Waste Segregation: Place all contaminated wipes, empty reagent vials, and first-layer gloves into a heavy-duty, sealable hazardous waste bag.
Disposal Labeling: Label the container strictly as "Hazardous Solid Organic Waste - Contains Nitrile/Pyrazole Derivatives." Do not mix this waste stream with strong acids or oxidizers, as nitriles can undergo exothermic hydrolysis under extreme pH conditions.
Mechanistic Visualization
Mechanism of 5-amino-3-benzyl-1H-pyrazole-4-carbonitrile in allele-specific kinase labeling.